Product packaging for 3-Fluoro-5-(hydroxymethyl)benzoic Acid(Cat. No.:CAS No. 816449-67-9)

3-Fluoro-5-(hydroxymethyl)benzoic Acid

Cat. No.: B2887441
CAS No.: 816449-67-9
M. Wt: 170.139
InChI Key: IMJHSBTXOXRZBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Fluoro-5-(hydroxymethyl)benzoic Acid (CAS 816449-67-9) is an organic compound with the molecular formula C8H7FO3 and a molecular weight of 170.14 g/mol . This compound features a benzoic acid core functionalized with both a fluorine atom and a hydroxymethyl group at the meta positions, making it a valuable multifunctional building block in chemical synthesis . The presence of these distinct functional groups allows researchers to pursue parallel synthetic pathways; the carboxylic acid can form esters or amides, while the hydroxymethyl group can be oxidized or serve as an etherification site. As a result, this compound is particularly useful in medicinal chemistry for the synthesis of compound libraries and in materials science as a precursor for more complex molecules . It is essential to handle this material with care. Safety information indicates that it may cause skin and eye irritation and may be harmful if swallowed . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7FO3 B2887441 3-Fluoro-5-(hydroxymethyl)benzoic Acid CAS No. 816449-67-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-5-(hydroxymethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3,10H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJHSBTXOXRZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Fluoro-5-(hydroxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Fluoro-5-(hydroxymethyl)benzoic acid is a key trifunctional building block in medicinal chemistry and drug development. Its strategic placement of a fluorine atom, a carboxylic acid, and a hydroxymethyl group offers versatile reactivity for the synthesis of complex, biologically active molecules. The fluorine substituent can enhance metabolic stability, binding affinity, and lipophilicity of derivative compounds, making this molecule a sought-after intermediate. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed, step-by-step protocols and expert insights into the rationale behind experimental choices. The pathways are critically evaluated to assist researchers in selecting the most suitable route for their specific laboratory and scalable production needs.

Introduction: The Significance of this compound in Modern Drug Discovery

The incorporation of fluorine into pharmaceutical candidates is a widely employed strategy to modulate their physicochemical and pharmacokinetic properties. The this compound scaffold is particularly valuable as it provides three distinct functional handles for molecular elaboration. The carboxylic acid can be converted into a variety of functional groups or used for amide coupling, the hydroxymethyl group can be oxidized or used in ether or ester linkages, and the aromatic ring can undergo further substitution reactions. This versatility makes it a crucial intermediate in the synthesis of a range of therapeutic agents, including enzyme inhibitors and receptor modulators. The successful and efficient synthesis of this key intermediate is therefore a critical step in the drug discovery and development pipeline.

Synthesis Pathway I: Selective Reduction of 3-Fluoro-5-formylbenzoic Acid

This pathway represents the most direct and convergent approach to the target molecule. The final step involves the selective reduction of a commercially available or synthesized aldehyde precursor.

Chemical Principles and Strategic Considerations

The core of this pathway lies in the chemoselective reduction of an aromatic aldehyde in the presence of a carboxylic acid. The carboxylic acid is significantly less reactive towards nucleophilic reducing agents like sodium borohydride (NaBH₄) under neutral or slightly basic conditions. This difference in reactivity allows for the selective transformation of the formyl group to a hydroxymethyl group while leaving the carboxyl group intact. The choice of reducing agent and reaction conditions is paramount to prevent over-reduction or esterification side reactions.

Experimental Protocol

Step 1: Synthesis of 3-Fluoro-5-formylbenzoic Acid

While 3-fluoro-5-formylbenzoic acid is commercially available[1][2][3], its synthesis may be required for large-scale applications. An analogous procedure for a similar isomer involves the hydrolysis of a nitrile precursor[4][5].

Step 2: Selective Reduction to this compound

  • Materials:

    • 3-Fluoro-5-formylbenzoic acid

    • Sodium borohydride (NaBH₄)

    • Methanol (MeOH)

    • Deionized water

    • Hydrochloric acid (HCl), 1M

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, dissolve 3-fluoro-5-formylbenzoic acid (1.0 eq.) in methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.1 eq.) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of 1M HCl until the pH is ~2-3.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

Pathway I: Workflow Diagram

Pathway_I cluster_0 Synthesis of Precursor cluster_1 Final Product Synthesis 3-Fluoro-5-bromobenzaldehyde 3-Fluoro-5-bromobenzaldehyde 3-Fluoro-5-formylbenzonitrile 3-Fluoro-5-formylbenzonitrile 3-Fluoro-5-bromobenzaldehyde->3-Fluoro-5-formylbenzonitrile 1. CuCN, NMP 2. H₂SO₄, H₂O 3-Fluoro-5-formylbenzoic_acid 3-Fluoro-5-formylbenzoic_acid 3-Fluoro-5-formylbenzonitrile->3-Fluoro-5-formylbenzoic_acid Hydrolysis 3-Fluoro-5-formylbenzoic_acid_2 3-Fluoro-5-formylbenzoic acid Final_Product This compound 3-Fluoro-5-formylbenzoic_acid_2->Final_Product NaBH₄, MeOH caption Figure 1. Synthesis via Selective Reduction.

Figure 1. Synthesis via Selective Reduction.

Synthesis Pathway II: Functionalization of 3-Fluoro-5-methylbenzoic Acid

This pathway utilizes a readily available methyl-substituted precursor and introduces the hydroxymethyl functionality through a series of well-established transformations.

Chemical Principles and Strategic Considerations

This route involves the protection of the carboxylic acid, followed by benzylic bromination and subsequent hydrolysis. Esterification of the carboxylic acid is a crucial first step to prevent unwanted side reactions during the radical-initiated bromination of the methyl group with N-bromosuccinimide (NBS). The resulting benzyl bromide is then hydrolyzed to the corresponding benzyl alcohol. Finally, deprotection of the ester yields the target molecule. This pathway is longer but relies on robust and scalable reactions.

Experimental Protocol

Step 1: Esterification of 3-Fluoro-5-methylbenzoic Acid

  • Materials:

    • 3-Fluoro-5-methylbenzoic acid[6]

    • Methanol or Ethanol

    • Concentrated sulfuric acid (H₂SO₄)

    • Sodium bicarbonate (NaHCO₃) solution

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve 3-fluoro-5-methylbenzoic acid in an excess of methanol or ethanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the corresponding ester.

Step 2: Benzylic Bromination

  • Materials:

    • Methyl or Ethyl 3-fluoro-5-methylbenzoate

    • N-Bromosuccinimide (NBS)

    • Azobisisobutyronitrile (AIBN)

    • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Procedure:

    • Dissolve the ester in carbon tetrachloride.

    • Add NBS (1.1 eq.) and a catalytic amount of AIBN.

    • Reflux the mixture under inert atmosphere until the reaction is complete (TLC monitoring).

    • Cool the mixture and filter off the succinimide byproduct.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution to obtain the crude benzyl bromide.

Step 3: Hydrolysis of the Benzyl Bromide

  • Materials:

    • Crude methyl or ethyl 3-(bromomethyl)-5-fluorobenzoate

    • Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH)

    • Tetrahydrofuran (THF) or other suitable co-solvent

  • Procedure:

    • Dissolve the crude benzyl bromide in a mixture of THF and water.

    • Add an aqueous solution of NaOH or KOH (2.2 eq.).

    • Stir the mixture at room temperature or gentle heat until both hydrolysis of the bromide and saponification of the ester are complete.

    • Acidify the reaction mixture with 1M HCl to pH ~2-3.

    • Extract the product with ethyl acetate.

    • Dry the organic layer and concentrate to yield the crude product.

    • Purify by recrystallization or column chromatography.

Pathway II: Workflow Diagram

Pathway_II Start 3-Fluoro-5-methylbenzoic acid Ester Methyl 3-fluoro-5-methylbenzoate Start->Ester MeOH, H₂SO₄ (cat.) Bromide Methyl 3-(bromomethyl)-5-fluorobenzoate Ester->Bromide NBS, AIBN Final_Product This compound Bromide->Final_Product 1. NaOH (aq) 2. H₃O⁺ caption Figure 2. Synthesis from a Methyl Precursor.

Figure 2. Synthesis from a Methyl Precursor.

Comparison of Synthetic Pathways

FeaturePathway I: Selective ReductionPathway II: Functionalization of Methyl Group
Number of Steps 1-2 (depending on precursor availability)3
Starting Material 3-Fluoro-5-formylbenzoic acid3-Fluoro-5-methylbenzoic acid
Key Reagents NaBH₄NBS, AIBN, H₂SO₄, NaOH
Scalability Good, if precursor is availableExcellent, uses common bulk reagents
Advantages High convergency, directReliable and well-established reactions
Disadvantages Relies on availability of the formyl precursorLonger route, involves hazardous reagents (NBS, CCl₄)

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic routes. The most direct pathway involves the selective reduction of 3-fluoro-5-formylbenzoic acid, offering a quick and efficient conversion to the final product. However, the availability and cost of the starting aldehyde may be a limiting factor for large-scale synthesis. The alternative pathway, starting from the more readily available 3-fluoro-5-methylbenzoic acid, provides a robust and scalable, albeit longer, synthetic sequence. The choice of the optimal pathway will depend on the specific requirements of the research or development project, including scale, cost, and available starting materials. This guide provides the necessary technical details and strategic insights to enable researchers to make an informed decision and successfully synthesize this valuable building block for their drug discovery endeavors.

References

Physicochemical properties of 3-Fluoro-5-(hydroxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Physicochemical Properties of 3-Fluoro-5-(hydroxymethyl)benzoic Acid

Introduction

In the landscape of modern medicinal chemistry, fluorinated organic molecules have become indispensable tools for modulating the properties of therapeutic agents. The strategic introduction of fluorine can significantly influence lipophilicity, metabolic stability, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1] this compound is a bifunctional fluorinated building block of significant interest to researchers and drug development professionals. Its structure incorporates a carboxylic acid, a primary alcohol, and a fluorine atom on an aromatic ring, providing three distinct points for chemical modification and interaction.

This technical guide offers a comprehensive overview of the core physicochemical properties of this compound. As a Senior Application Scientist, the focus extends beyond a mere compilation of data. This document provides insights into the causality behind experimental choices and presents robust, self-validating protocols for the characterization of this and similar chemical entities. The information herein is intended to empower researchers in their synthesis, characterization, and application of this versatile intermediate in the pursuit of novel therapeutics.[2][3]

Compound Identification and Chemical Structure

Correctly identifying a chemical entity is the foundational step for any scientific investigation. The following identifiers and structural details define this compound.

  • IUPAC Name: this compound

  • CAS Number: 816449-67-9[4][5][6]

  • Molecular Formula: C₈H₇FO₃[4][5][6]

  • Molecular Weight: 170.14 g/mol [5][6]

  • Chemical Structure:

    • SMILES: O=C(O)c1cc(F)cc(CO)c1

    • InChI Key: UOKBFIOAEPCADP-UHFFFAOYSA-N (Derived from similar compound[7])

Summary of Physicochemical Properties

The functional utility of a chemical intermediate in drug design is largely dictated by its physicochemical properties. These values influence its reactivity, solubility, and formulation potential. The data below is a consolidation of available information, with predicted values clearly noted.

PropertyValue / DescriptionSource(s)
Appearance Off-white to pale cream powder[6]
Melting Point Data not available in cited literature. See Protocol 4.1 for determination.-
Boiling Point 349.1 ± 32.0 °C (Predicted)[6]
Density 1.417 ± 0.06 g/cm³ (Predicted)[6]
Acidity (pKa) 3.86 ± 0.10 (Predicted)[6]
Solubility Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) and sparingly soluble in water. See Protocol 4.2 for determination.-

The predicted pKa of 3.86 is identical to the experimental pKa of its parent compound, 3-fluorobenzoic acid, suggesting the hydroxymethyl group has a minimal electronic effect on the acidity of the carboxylic acid.[6][8]

Spectroscopic and Spectrometric Profile

For any novel or synthesized compound, unambiguous structural confirmation is paramount. The following sections describe the expected spectral characteristics for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, spectra should be acquired in a solvent like DMSO-d₆, which allows for the observation of exchangeable protons from the hydroxyl and carboxylic acid groups.

  • ¹H NMR:

    • Aromatic Protons (3H): Three distinct signals are expected in the aromatic region (~7.0-8.0 ppm). Each signal will appear as a multiplet due to complex splitting from both proton-proton (ortho, meta) and proton-fluorine couplings.

    • Methylene Protons (-CH₂OH, 2H): A singlet or a doublet (if coupled to the hydroxyl proton) is expected around 4.5 ppm.

    • Hydroxyl Proton (-CH₂O H, 1H): A broad singlet, exchangeable with D₂O. Its chemical shift is concentration and temperature-dependent.

    • Carboxylic Acid Proton (-COO H, 1H): A very broad singlet at a downfield shift (>12 ppm), which is also exchangeable with D₂O.

  • ¹³C NMR:

    • Eight distinct carbon signals are expected.

    • Carbonyl Carbon (~165-170 ppm): The carboxylic acid carbonyl.

    • Aromatic Carbons (~110-165 ppm): Six signals, with the carbon directly attached to fluorine exhibiting a large C-F coupling constant.

    • Methylene Carbon (~60-65 ppm): The -CH₂OH carbon.

  • ¹⁹F NMR:

    • A single signal is expected, as there is only one fluorine environment in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be characterized by the following absorption bands.

  • O-H Stretch (Carboxylic Acid): A very broad band from ~3300 cm⁻¹ to 2500 cm⁻¹, which is a hallmark of the hydrogen-bonded O-H in a carboxylic acid dimer.[9]

  • O-H Stretch (Alcohol): A moderately broad band around 3500-3200 cm⁻¹. This may be superimposed on the broader carboxylic acid O-H stretch.

  • C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.

  • C=O Stretch (Carbonyl): A strong, sharp absorption band between 1710-1680 cm⁻¹.[9]

  • C=C Stretch (Aromatic): Medium to weak absorptions in the 1600-1450 cm⁻¹ region.

  • C-O Stretch: Bands in the 1320-1210 cm⁻¹ region for the carboxylic acid and around 1050 cm⁻¹ for the primary alcohol.

  • C-F Stretch: A strong absorption in the 1250-1000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

  • Molecular Ion (M⁺): The molecular ion peak would be expected at an m/z corresponding to the molecular weight (170.14). High-resolution mass spectrometry (HRMS) should yield a mass measurement matching the exact mass of C₈H₇FO₃ (170.0379).

  • Key Fragments: Common fragmentation pathways would include the loss of water (m/z 152), the loss of the formyl radical (-CHO, m/z 141), and the loss of the carboxyl group (-COOH, m/z 125).

Experimental Methodologies

The trustworthiness of scientific data relies on the robustness of the experimental protocols used to generate it. The following are step-by-step methodologies for determining the key physicochemical properties of this compound.

Protocol 4.1: Determination of Melting Point (Capillary Method)

This protocol follows the principles outlined in USP <741>.

  • Preparation: Ensure the compound is dry and finely powdered.

  • Loading: Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

  • Measurement (Scouting Run): Heat the sample rapidly (10-20 °C/min) to get an approximate melting range.

  • Measurement (Accurate Run): Using a fresh sample, heat rapidly to about 20 °C below the approximate melting point found in the scouting run.

  • Refinement: Decrease the heating rate to 1-2 °C/min.

  • Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid particle melts (T₂). The melting range is T₁-T₂.

  • Causality Note: A slow heating rate near the melting point is critical to allow the system to remain in thermal equilibrium, ensuring an accurate measurement. A sharp melting range (<2 °C) is often indicative of high purity.

Protocol 4.2: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is based on the OECD Guideline 105 for testing chemicals.

  • Preparation: Add an excess amount of the solid compound to a known volume of deionized water in a sealed, screw-capped flask.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a prolonged period (24-48 hours) to ensure equilibrium is reached.

    • Trustworthiness Insight: Preliminary experiments should be run to confirm that equilibrium is achieved within the chosen timeframe. This is done by taking measurements at different time points (e.g., 24h, 36h, 48h) until the concentration plateaus.

  • Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solid has settled. Alternatively, centrifuge the sample to separate the solid and aqueous phases.

  • Sampling: Carefully extract a sample from the clear, supernatant aqueous phase.

  • Analysis: Determine the concentration of the compound in the sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, calibrated with standards of known concentration.

  • Calculation: The measured concentration represents the aqueous solubility of the compound at that temperature.

Visualization of Key Workflows

Visual diagrams can clarify complex processes and logical relationships, providing a clear roadmap for experimental design and data interpretation.

G cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Physicochemical Characterization cluster_2 Phase 3: Application & Further Study Synthesis Synthesized Compound NMR NMR (1H, 13C, 19F) Structural Confirmation Synthesis->NMR Characterize MS Mass Spectrometry (Molecular Weight) Synthesis->MS Characterize HPLC HPLC / UPLC (Purity Assessment) Synthesis->HPLC Characterize MP Melting Point (Purity/Identity Check) NMR->MP If Structure Confirmed pKa pKa Determination (Ionization State) MP->pKa Sol Solubility Assay (Formulation Potential) MP->Sol LogP LogP/LogD (Lipophilicity) MP->LogP SAR Structure-Activity Relationship (SAR) Studies pKa->SAR Formulation Pre-formulation Development Sol->Formulation LogP->SAR

General workflow for the characterization of a new chemical entity.

G Titration Perform Potentiometric Titration (Acid with NaOH) Curve Generate Titration Curve (pH vs. Volume of Titrant) Titration->Curve Data Acquisition EquivPoint Identify Equivalence Point (Steepest slope of curve) Curve->EquivPoint Analysis Step 1 HalfEquiv Calculate Half-Equivalence Volume (V_equiv / 2) EquivPoint->HalfEquiv Calculation Step 1 pKa_pH Find pH at Half-Equivalence Point (from curve) HalfEquiv->pKa_pH Analysis Step 2 Result Result: pKa = pH at V_half-equiv pKa_pH->Result Henderson-Hasselbalch Principle

Logical flow for determining pKa via potentiometric titration.

Significance in Research and Drug Development

This compound is more than just a chemical structure; it is a versatile tool for medicinal chemists.

  • Orthogonal Functional Groups: The carboxylic acid and alcohol provide two distinct handles for chemical reactions. The carboxylic acid can be readily converted to amides, esters, or other bioisosteres, while the alcohol can be oxidized to an aldehyde or used in ether synthesis. This orthogonality allows for the systematic exploration of chemical space in structure-activity relationship (SAR) studies.[10]

  • Role of Fluorine: The meta-positioned fluorine atom acts as a powerful modulator. It is an electron-withdrawing group that influences the acidity of the carboxylic acid and can alter the pKa of nearby basic centers in a final drug molecule. Crucially, it can form favorable interactions (e.g., hydrogen bonds, dipole interactions) within a target protein's binding pocket and can block sites of metabolism, potentially increasing a drug's half-life.[1]

  • Scaffold for Bioactive Molecules: Benzoic acid derivatives are core components of numerous approved drugs. This specific intermediate is a valuable precursor for synthesizing complex molecules targeting a range of biological systems, from enzymes to G-protein coupled receptors.[3]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound must be consulted prior to use, general hazards can be inferred from structurally similar compounds.

  • Potential Hazards: Based on analogs like 3-fluorobenzoic acid, this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11]

  • Recommended Precautions:

    • Handle in a well-ventilated area or chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Avoid inhalation of dust and direct contact with skin and eyes.

    • Store in a tightly sealed container in a cool, dry place.[6]

References

1H NMR spectrum and analysis of 3-Fluoro-5-(hydroxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum and Analysis of 3-Fluoro-5-(hydroxymethyl)benzoic acid

Foreword: The Analytical Imperative in Modern Drug Discovery

In the landscape of contemporary drug development, the unambiguous structural elucidation of novel chemical entities is not merely a procedural step but the bedrock of scientific integrity and regulatory compliance. Molecules such as this compound, a substituted aromatic scaffold, represent a class of intermediates pivotal to the synthesis of complex pharmaceutical agents. The precise arrangement of its functional groups—a fluorine atom, a carboxylic acid, and a hydroxymethyl group—imparts unique electronic and steric properties that are critical to its function. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the premier analytical technique for confirming the identity, purity, and detailed structural features of such molecules. This guide provides a comprehensive, field-tested approach to the ¹H NMR analysis of this specific compound, moving beyond rote interpretation to explain the causal relationships between molecular structure and spectral output.

Foundational Principles: Decoding the ¹H NMR Spectrum

At its core, ¹H NMR spectroscopy exploits the magnetic properties of proton nuclei. When placed in a strong external magnetic field, these nuclei align either with or against the field, creating two distinct energy states. The energy difference between these states is minute and corresponds to the radiofrequency region of the electromagnetic spectrum.

The true analytical power of NMR lies in three key phenomena:

  • Chemical Shift (δ): The precise resonance frequency of a proton is exquisitely sensitive to its local electronic environment. Electron-withdrawing groups (like fluorine or a carboxylic acid) pull electron density away from a nearby proton, "deshielding" it from the external magnetic field. This deshielded proton experiences a stronger effective magnetic field and thus resonates at a higher frequency (further "downfield," or higher ppm value). Conversely, electron-donating groups "shield" protons, causing them to resonate "upfield" (lower ppm value). For aromatic systems, the circulation of π-electrons generates a "ring current" that strongly deshields aromatic protons, shifting them significantly downfield (typically 6.5-8.5 ppm).[1]

  • Spin-Spin Coupling (J): The magnetic field experienced by a proton is perturbed by the spin states of neighboring, non-equivalent protons. This interaction, mediated through the bonding electrons, splits the NMR signal into a multiplet. The magnitude of this splitting, the coupling constant (J), is independent of the external magnetic field strength and provides crucial information about the connectivity and spatial relationship of atoms.

  • Integration: The area under an NMR signal is directly proportional to the number of protons giving rise to that signal. This allows for the determination of the relative ratio of different types of protons in the molecule.

Substituent Effects on the Aromatic Ring

The ¹H NMR spectrum of this compound is dominated by the interplay of its three substituents on the benzene ring:

  • Carboxylic Acid (-COOH): An electron-withdrawing group that deactivates the ring, deshielding the aromatic protons.

  • Fluorine (-F): A highly electronegative atom that exerts a strong electron-withdrawing inductive effect. It also possesses lone pairs that can participate in resonance, though its inductive effect is generally dominant. Crucially, as a spin-1/2 nucleus, it couples with nearby protons, providing an additional layer of structural information.[2]

  • Hydroxymethyl (-CH₂OH): A weakly deactivating group.

These substituents create a unique electronic environment for each of the three aromatic protons (at positions 2, 4, and 6), rendering them chemically non-equivalent and leading to distinct signals.

Experimental Protocol: A Self-Validating System

The acquisition of a high-quality, interpretable NMR spectrum is critically dependent on meticulous sample preparation.[3][4][5] The following protocol is designed to ensure spectral integrity and reproducibility.

Step-by-Step Sample Preparation
  • Analyte Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.[3][4] This quantity is sufficient for a standard ¹H NMR experiment on a 400 MHz or higher spectrometer.

  • Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent.[5][6]

    • Causality: Deuterated solvents (e.g., DMSO-d₆, CDCl₃, D₂O) are used because they are "invisible" in the ¹H NMR spectrum, preventing a large solvent signal from obscuring the analyte signals.[5] For this molecule, DMSO-d₆ is the recommended solvent. Its polarity aids in dissolving the carboxylic acid, and more importantly, it slows down the rate of proton exchange. This allows the distinct signals for the carboxylic acid (-COOH) and hydroxyl (-OH) protons to be observed, which might otherwise be broadened or absent in other solvents.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution.

    • Causality: TMS serves as the universal internal reference for ¹H NMR. Its 12 equivalent protons produce a single, sharp signal that is defined as 0.00 ppm.[7] All other chemical shifts are measured relative to this standard, ensuring comparability of spectra across different instruments and experiments.

  • Homogenization: Gently agitate the vial until the solid is completely dissolved. If necessary, gentle warming can be applied.

  • Filtration and Transfer: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a 5 mm NMR tube.[3]

    • Causality: This crucial step removes any particulate matter (dust, undissolved solid) from the sample. Solid particles disrupt the homogeneity of the magnetic field within the sample, leading to broadened spectral lines and a loss of resolution. The final solution depth in the tube should be approximately 4-5 cm.[3]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Data Acquisition Workflow

The process from a prepared sample to a final spectrum follows a standardized workflow.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing s1 Weigh Analyte (5-10 mg) s2 Dissolve in Solvent (0.7 mL DMSO-d6 + TMS) s1->s2 s3 Filter into NMR Tube s2->s3 a1 Insert Sample into Spectrometer s3->a1 a2 Lock & Shim (Field Homogeneity) a1->a2 a3 Acquire Spectrum (Free Induction Decay) a2->a3 p1 Fourier Transform (Time -> Frequency) a3->p1 p2 Phase & Baseline Correction p1->p2 p3 Integration & Peak Picking p2->p3 end end p3->end Final Spectrum for Analysis

Caption: Workflow for NMR sample preparation and data acquisition.

Spectral Prediction and Analysis

A rigorous analysis begins with a prediction of the spectrum based on the molecular structure. This establishes a hypothesis that can be tested against the experimental data.

Structure of this compound: Structure of this compound with protons labeled

Predicted ¹H NMR Signals
Proton LabelChemical Shift (δ, ppm) RangePredicted MultiplicityCoupling ToIntegration
H-a (-COOH)12.0 - 13.5Broad Singlet (br s)(Exchanges)1H
H-b (Ar-H)7.6 - 7.9Multiplet (m) or dddH-d, H-f, F1H
H-d (Ar-H)7.4 - 7.7Multiplet (m) or dddH-b, H-f, F1H
H-f (Ar-H)7.3 - 7.6Multiplet (m) or tH-b, H-d, F1H
H-g (-CH₂)~4.6Doublet (d)H-h2H
H-h (-OH)~5.4Triplet (t)H-g1H
Detailed Signal Interpretation
  • Carboxylic Acid Proton (H-a): This proton is highly acidic and deshielded, appearing far downfield.[8] Its signal is typically broad due to rapid chemical exchange with trace amounts of water and quadrupolar interactions with the solvent. In a D₂O exchange experiment, this peak would disappear, confirming its assignment.

  • Methylene and Hydroxyl Protons (H-g, H-h): In DMSO-d₆, the exchange of the hydroxyl proton (H-h) is slow enough to observe coupling. The two equivalent methylene protons (H-g) are split by the single hydroxyl proton (H-h) into a doublet . The hydroxyl proton (H-h) is split by the two methylene protons (H-g) into a triplet . This mutual coupling is definitive proof of the -CH₂OH fragment's integrity.

  • Aromatic Protons (H-b, H-d, H-f): This region is the most information-rich and complex due to both H-H and H-F coupling.

    • Coupling Constants are Key: The definitive assignment relies on the magnitude of the coupling constants (J). Proton-fluorine coupling constants are typically larger than proton-proton couplings over the same number of bonds.[2][9]

Coupling TypeNumber of BondsTypical J Value (Hz)In this Molecule
Ortho (H-H)36 - 9³Jdf
Meta (H-H)41 - 3⁴Jbd
Para (H-H)5< 1 (often 0)⁵Jbf
Ortho (H-F)35 - 10³JdF
Meta (H-F)43 - 8⁴JbF
Para (H-F)5< 2⁵JfF
  • Analysis of H-b (Position 2): This proton is meta to both H-d (⁴Jbd) and the fluorine atom (⁴JbF). It is also para to H-f (⁵Jbf), a coupling that is likely too small to be resolved. The signal will appear as a complex multiplet, or a doublet of doublets if only the meta couplings are resolved.

  • Analysis of H-d (Position 4): This proton is ortho to the fluorine atom (³JdF) and meta to proton H-b (⁴Jbd). It is also ortho to proton H-f (³Jdf). This proton will experience the largest number of significant couplings and will likely appear as the most complex multiplet (a doublet of doublet of doublets).

  • Analysis of H-f (Position 6): This proton is ortho to H-d (³Jdf) and para to the fluorine atom (⁵JfF), which will be a very small coupling. It is also para to H-b (⁵Jbf), which is also negligible. Therefore, this signal is expected to be the simplest in the aromatic region, appearing as a triplet-like structure or a narrow multiplet, primarily due to the large ortho coupling to H-d and a smaller meta coupling to H-b.

Advanced Techniques for Unambiguous Assignment

While a 1D ¹H NMR spectrum provides a wealth of information, complex overlapping signals in the aromatic region may require further clarification.

G cluster_1d 1D NMR cluster_2d 2D NMR (for complex cases) nmr_1h ¹H NMR (Proton Identity & Connectivity) nmr_19f ¹⁹F NMR (Fluorine Environment) cosy COSY (Correlates coupled ¹H nuclei) nmr_1h->cosy Clarify H-H Couplings hsqc HSQC (Correlates ¹H to directly attached ¹³C) nmr_1h->hsqc Assign Carbons end Unambiguous Structural Elucidation cosy->end hmbc HMBC (Correlates ¹H to ¹³C over 2-3 bonds) hsqc->hmbc Confirm long-range connectivity hmbc->end

Caption: Logical workflow for advanced NMR analysis.

  • COSY (Correlation Spectroscopy): A 2D experiment that shows cross-peaks between protons that are spin-coupled. This would visually confirm the J-coupling between H-d and H-f (ortho) and between H-d and H-b (meta).

  • ¹⁹F NMR: Given the presence of fluorine, running a ¹⁹F NMR spectrum is highly recommended. Fluorine-19 is a 100% abundant, spin-1/2 nucleus, making it highly sensitive for NMR.[2][10] The spectrum would show a single signal for the fluorine atom, which would be split by the neighboring protons (H-d and H-b), confirming the H-F coupling relationships from the proton perspective.

Conclusion

The ¹H NMR analysis of this compound is a prime example of how fundamental NMR principles can be applied to deduce complex structural information. A successful analysis hinges on a combination of meticulous sample preparation, a predictive understanding of substituent effects, and a careful deconstruction of spin-spin coupling patterns, particularly the interplay between H-H and H-F couplings. By following the structured approach outlined in this guide, researchers can confidently elucidate and validate the structure of this and related fluorinated aromatic compounds, ensuring the integrity and progression of their research and development endeavors.

References

A Technical Guide to the Solubility of 3-Fluoro-5-(hydroxymethyl)benzoic Acid in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

3-Fluoro-5-(hydroxymethyl)benzoic acid is a unique trifunctional molecule incorporating a benzoic acid moiety, a fluorine substituent, and a hydroxymethyl group. This combination of functional groups imparts a distinct polarity and hydrogen bonding capability that dictates its solubility profile. This guide will deconstruct the molecular features of this compound to predict its solubility in various classes of organic solvents and provide a detailed experimental workflow for empirical determination.

Physicochemical Properties and Molecular Structure Analysis

To understand the solubility of this compound, we must first analyze its molecular structure and the resulting physicochemical properties.

Molecular Structure:

Molecular Structure of this compound.

  • Carboxylic Acid Group (-COOH): This is a polar group capable of acting as both a hydrogen bond donor and acceptor. Carboxylic acids can form strong hydrogen bonds with water and other protic solvents.[1][2][3][4] They also contribute to the acidic nature of the molecule.

  • Hydroxymethyl Group (-CH2OH): This primary alcohol group is also polar and can act as a hydrogen bond donor and acceptor. This feature generally enhances solubility in polar, protic solvents.

  • Fluorine Substituent (-F): Fluorine is a highly electronegative atom, which introduces a dipole moment into the benzene ring. While a single fluorine atom does not drastically alter the overall polarity in the way a hydroxyl or carboxyl group does, it can influence intermolecular interactions.

  • Aromatic Ring: The benzene ring is nonpolar and hydrophobic. As the size of the nonpolar portion of a molecule increases, its solubility in polar solvents like water tends to decrease.[1][3]

Predicted Physicochemical Properties:

PropertyPredicted Value/CharacteristicRationale
Molecular Weight 170.14 g/mol Based on the molecular formula C8H7FO3.[]
Polarity PolarThe presence of three polar functional groups (-COOH, -CH2OH, -F) outweighs the nonpolar aromatic ring.
Hydrogen Bonding Strong donor and acceptor capabilitiesThe carboxylic acid and hydroxymethyl groups are primary sites for hydrogen bonding.[6]
Acidity (pKa) Likely slightly more acidic than benzoic acid (pKa ~4.2)The electron-withdrawing fluorine atom can increase the acidity of the carboxylic acid group.

Predicted Solubility in Common Organic Solvents

The principle of "like dissolves like" is the cornerstone of predicting solubility.[1] The polarity and hydrogen bonding capabilities of this compound suggest a preference for polar solvents.

Solubility Prediction Table:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHighThe compound can form strong hydrogen bonds with these solvents via its -COOH and -CH2OH groups. Carboxylic acids with fewer than five carbons are typically miscible with water.[1][3][4]
Polar Aprotic Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High to ModerateThese solvents can accept hydrogen bonds and have significant dipole moments, allowing for favorable interactions with the polar groups of the solute. Benzoic acid exhibits high solubility in DMF and DMSO.[7]
Moderate Polarity Ethyl Acetate, Dichloromethane (DCM)Moderate to LowThese solvents have moderate dipole moments but lack hydrogen bond donating ability. Solubility will depend on the balance between the polar functional groups and the nonpolar aromatic ring.
Nonpolar Hexane, TolueneLow to InsolubleThe large difference in polarity between the solute and these solvents will likely result in poor solubility. The nonpolar aromatic ring will have some affinity for toluene, but this is unlikely to overcome the influence of the polar groups.[1][3]

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step methodology for the quantitative determination of the solubility of this compound. This protocol is designed to be self-validating by ensuring equilibrium is reached and measurements are accurate.

Materials and Equipment
  • This compound (analytical grade)

  • Selected organic solvents (HPLC grade)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • Calibrated micropipettes

  • HPLC or UV-Vis spectrophotometer

  • Volumetric flasks and other standard laboratory glassware

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

Experimental Workflow

experimental_workflow A Preparation of Saturated Solutions B Equilibration A->B Incubate at constant temperature C Phase Separation B->C Centrifugation D Sample Preparation for Analysis C->D Dilution & Filtration E Quantitative Analysis D->E HPLC or UV-Vis F Data Calculation E->F Determine concentration

Workflow for quantitative solubility determination.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • To a series of glass vials, add an excess amount of this compound (e.g., 20-30 mg). The key is to have undissolved solid remaining after equilibration.

    • Accurately add a known volume (e.g., 1.0 mL) of the desired solvent to each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient time to ensure equilibrium is reached (a minimum of 24 hours is recommended; 48-72 hours is ideal for crystalline solids). The system is at equilibrium when the concentration of the solute in the solution no longer changes over time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to ensure complete separation of the solid and liquid phases.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a calibrated micropipette.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed vial to remove any remaining microscopic particles.

    • Accurately dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument. A series of dilutions may be necessary.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated analytical method (e.g., HPLC with UV detection or UV-Vis spectrophotometry).

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Data Calculation:

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is expressed in units such as mg/mL or mol/L.

Conclusion

While specific, published quantitative solubility data for this compound is scarce, a thorough understanding of its molecular structure allows for strong predictions of its behavior in common organic solvents. The presence of both hydrogen bond donating and accepting groups, coupled with its overall polarity, suggests high solubility in polar protic solvents and moderate to high solubility in polar aprotic solvents. Conversely, poor solubility is expected in nonpolar solvents. The provided experimental protocol offers a robust framework for researchers to empirically determine the solubility of this compound, enabling its effective use in drug discovery, process development, and other scientific applications.

References

An In-depth Technical Guide to 3-Fluoro-5-(hydroxymethyl)benzoic Acid (CAS Number: 816449-67-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-(hydroxymethyl)benzoic acid, with CAS number 816449-67-9, is a versatile fluorinated aromatic carboxylic acid that serves as a valuable building block in organic synthesis, particularly within the realm of medicinal chemistry. Its unique trifunctional nature, featuring a carboxylic acid, a hydroxymethyl group, and a fluorine atom on a benzene ring, provides a scaffold for the development of complex molecules with diverse biological activities. The presence of the fluorine atom can significantly influence the physicochemical properties of derivative compounds, often enhancing metabolic stability, binding affinity, and bioavailability.[1] This guide provides a comprehensive overview of the chemical properties, safety data, and potential applications of this compound, designed to support researchers in their synthetic and drug discovery endeavors.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 816449-67-9[3]
Molecular Formula C₈H₇FO₃[4]
Molecular Weight 170.14 g/mol [4]
Appearance Off-white to pale cream powder[2]
Predicted Boiling Point 349.1 ± 32.0 °C[2]
Predicted Density 1.417 ± 0.06 g/cm³[2]
Predicted pKa 3.86 ± 0.10[2]

Synthesis and Reactivity

The synthesis of fluorinated benzoic acids often involves multi-step reaction sequences. While a specific, detailed protocol for this compound is not widely published, general methodologies for similar structures can be adapted. For instance, the synthesis of related hydroxybenzoic acids has been achieved through processes involving nitration, esterification, reduction, diazotization, and hydrolysis of fluorinated precursors.[5][6] The reactivity of this compound is dictated by its three functional groups. The carboxylic acid can undergo esterification or amidation, the hydroxymethyl group can be oxidized or converted to other functional groups, and the aromatic ring is susceptible to electrophilic substitution, with the fluorine and other substituents directing the regioselectivity of these reactions.

Applications in Research and Drug Development

Fluorinated benzoic acids are crucial intermediates in the synthesis of a wide range of pharmaceuticals. The strategic incorporation of fluorine can lead to improved drug candidates with enhanced pharmacological profiles.[1] this compound, in particular, holds promise as a precursor for novel therapeutics. For example, similar fluorinated benzoic acid derivatives are utilized in the synthesis of mGluR5 receptor antagonists, which are being investigated for the treatment of neurological and psychiatric disorders such as anxiety and depression.[7] The unique substitution pattern of this compound makes it an attractive starting material for creating diverse chemical libraries for high-throughput screening in drug discovery programs.

Safety and Handling

GHS Hazard Classification:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

GHS Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

  • P302 + P352: IF ON SKIN: Wash with plenty of water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

(Note: GHS classifications are based on data for similar compounds and should be used as a guideline. A substance-specific safety data sheet should be consulted for definitive information.)

Handling and Storage:

This compound should be handled in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Store in a tightly sealed container in a dry, cool, and well-ventilated place.[2]

First-Aid Measures:

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Experimental Protocols

While a specific protocol for this compound is not available, a general procedure for the synthesis of a similar compound, 3-fluoro-4-hydroxy benzoic acid, is described as follows. This can serve as a starting point for developing a synthesis for this compound, with appropriate modifications.

Example Synthesis of a Related Compound (3-fluoro-4-hydroxy benzoic acid):

98.8 g of 3-fluoro-4-methoxy benzoic acid was mixed with 215 ml of concentrated hydrogen bromide solution and 215 ml of acetic acid and heated under reflux for 34 hours with stirring.[8] Thereafter, the reaction mixture was cooled with water, and the precipitated crystal was filtered.[8] This crystal was recrystallized with water to obtain the final product.[8]

Visualizations

Chemical Structure of this compound:

Caption: 2D structure of this compound.

General Synthetic Workflow for Fluorinated Benzoic Acids:

G start Fluorinated Precursor step1 Nitration start->step1 step2 Esterification step1->step2 step3 Reduction of Nitro Group step2->step3 step4 Diazotization step3->step4 step5 Hydrolysis step4->step5 end Final Product (e.g., Hydroxybenzoic Acid) step5->end

Caption: A general synthetic pathway for producing hydroxybenzoic acids.

References

A Technical Guide to the Reactivity and Derivatization of the Hydroxymethyl Group in 3-Fluoro-5-(hydroxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the chemical reactivity of the hydroxymethyl group in 3-Fluoro-5-(hydroxymethyl)benzoic acid, a versatile building block in modern medicinal chemistry. We will dissect the electronic influences governing its reactivity and provide detailed, field-proven protocols for its key transformations, including oxidation, esterification, and etherification. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule's synthetic potential.

Introduction: The Strategic Importance of this compound

This compound is a bifunctional aromatic compound of significant interest in drug discovery. The strategic placement of a fluorine atom, a carboxylic acid, and a hydroxymethyl group on the benzene ring offers a unique combination of properties and synthetic handles. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] The carboxylic acid provides a site for amide bond formation or salt formation, while the hydroxymethyl group serves as a versatile precursor for a variety of functional groups. Understanding the reactivity of this primary benzylic alcohol is paramount to its effective utilization in the synthesis of complex molecular architectures.

The electronic landscape of the aromatic ring is heavily influenced by the two electron-withdrawing groups: the fluorine atom and the carboxylic acid. These groups decrease the electron density of the benzene ring, which in turn affects the reactivity of the hydroxymethyl group. This guide will delve into the practical implications of these electronic effects on common synthetic transformations.

Section 1: Oxidation of the Hydroxymethyl Group to an Aldehyde

The selective oxidation of the primary alcohol in this compound to the corresponding aldehyde, 3-Fluoro-5-formylbenzoic acid, is a crucial transformation. This aldehyde is a valuable intermediate for various carbon-carbon and carbon-nitrogen bond-forming reactions.

Mechanistic Considerations and Reagent Selection

The presence of electron-withdrawing groups on the benzene ring can influence the rate of oxidation of benzylic alcohols. However, for practical synthetic purposes, a range of mild oxidizing agents can be employed effectively. Reagents such as Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), and Swern oxidation conditions are suitable for this transformation as they are known to oxidize primary alcohols to aldehydes without over-oxidation to the carboxylic acid, especially in anhydrous conditions.[1][2][3][4][5]

We will focus on a PCC-based oxidation, a widely used and reliable method. The mechanism involves the formation of a chromate ester, followed by an E2-like elimination of a proton from the benzylic carbon, facilitated by a base (such as pyridine), to yield the aldehyde.[1][2][3][5]

PCC_Oxidation_Mechanism R_CH2OH This compound Chromate_Ester Chromate Ester Intermediate R_CH2OH->Chromate_Ester + PCC PCC PCC Aldehyde 3-Fluoro-5-formylbenzoic acid Chromate_Ester->Aldehyde - H2CrO3, - Pyridinium ion, - Cl-

Caption: General mechanism of PCC oxidation.

Detailed Experimental Protocol: Oxidation with Pyridinium Chlorochromate (PCC)

This protocol is designed for the selective oxidation of this compound to 3-Fluoro-5-formylbenzoic acid.

Materials:

  • This compound

  • Pyridinium Chlorochromate (PCC)

  • Celite® or silica gel

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add PCC (1.5 equivalents) and a layer of Celite® or silica gel. Add anhydrous DCM to form a slurry.

  • Addition of Starting Material: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred PCC slurry at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® or silica gel to remove the chromium salts. Wash the filter cake with additional diethyl ether.

  • Extraction and Drying: Combine the organic filtrates and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 3-Fluoro-5-formylbenzoic acid can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation:

ParameterValue
Starting MaterialThis compound
ReagentPyridinium Chlorochromate (PCC)
SolventAnhydrous Dichloromethane (DCM)
TemperatureRoom Temperature
Reaction Time2-4 hours
Product3-Fluoro-5-formylbenzoic acid

Section 2: Esterification of the Hydroxymethyl Group

Esterification of the hydroxymethyl group provides a means to introduce a variety of ester functionalities, which can act as prodrug moieties or as handles for further synthetic transformations.

Mechanistic Insights: Fischer-Speier Esterification

The direct esterification of the hydroxymethyl group can be achieved via the Fischer-Speier esterification method, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, typically sulfuric acid.[6][7][8][9] The reaction is an equilibrium process, and to drive it towards the product, an excess of the carboxylic acid or removal of water is necessary.

The mechanism involves protonation of the carboxylic acid by the catalyst, followed by nucleophilic attack of the hydroxymethyl group's oxygen atom on the carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the ester.[6][7][8][9][10]

Fischer_Esterification_Workflow Start Start: this compound + Carboxylic Acid Protonation Protonation of Carboxylic Acid (H+ catalyst) Start->Protonation Nucleophilic_Attack Nucleophilic Attack by Hydroxymethyl Group Protonation->Nucleophilic_Attack Proton_Transfer Proton Transfer Nucleophilic_Attack->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Deprotonation Deprotonation Water_Elimination->Deprotonation Product Product: Ester + H2O Deprotonation->Product

Caption: Workflow of Fischer-Speier Esterification.

Detailed Experimental Protocol: Synthesis of an Exemplary Ester

This protocol describes the synthesis of the acetate ester of this compound.

Materials:

  • This compound

  • Acetic acid (in excess)

  • Concentrated sulfuric acid (catalytic amount)

  • Toluene

  • Dean-Stark apparatus

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve this compound (1.0 equivalent) in a mixture of acetic acid (5-10 equivalents) and toluene.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

  • Azeotropic Water Removal: Heat the mixture to reflux and collect the water-toluene azeotrope in the Dean-Stark trap. Continue refluxing until no more water is collected.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution until the aqueous layer is basic, then wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude ester can be purified by column chromatography on silica gel.

Data Presentation:

ParameterValue
Starting MaterialThis compound
ReagentAcetic Acid
CatalystConcentrated Sulfuric Acid
SolventToluene
TemperatureReflux
Product3-Fluoro-5-(acetoxymethyl)benzoic acid

Section 3: Etherification of the Hydroxymethyl Group

The conversion of the hydroxymethyl group to an ether linkage is a common strategy in drug design to modulate lipophilicity and other physicochemical properties.

Theoretical Framework: The Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for preparing ethers and proceeds via an SN2 mechanism.[11][12][13][14][15] This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide. For the hydroxymethyl group of our target molecule, a two-step procedure is necessary to avoid the interference of the acidic carboxylic acid proton. The carboxylic acid must first be protected, typically as an ester.

Williamson_Ether_Synthesis_Logic Start This compound Protection Step 1: Protection of Carboxylic Acid (Esterification) Start->Protection Protected_Intermediate Methyl 3-fluoro-5-(hydroxymethyl)benzoate Protection->Protected_Intermediate Deprotonation Step 2: Deprotonation of Hydroxymethyl Group (Base) Protected_Intermediate->Deprotonation Alkoxide Alkoxide Intermediate Deprotonation->Alkoxide Alkylation Step 3: Alkylation with Alkyl Halide (SN2) Alkoxide->Alkylation Protected_Ether Protected Ether Product Alkylation->Protected_Ether Deprotection Step 4: Deprotection of Carboxylic Acid (Hydrolysis) Protected_Ether->Deprotection Final_Product Final Ether Product Deprotection->Final_Product

Caption: Logical workflow for Williamson Ether Synthesis.

Detailed Experimental Protocol: A Two-Step Ether Synthesis

This protocol outlines the synthesis of a methyl ether derivative, which requires initial protection of the carboxylic acid.

Step 1: Esterification of the Carboxylic Acid

  • Procedure: Follow a standard Fischer esterification protocol by refluxing this compound in methanol with a catalytic amount of sulfuric acid. The work-up involves neutralization and extraction to isolate methyl 3-fluoro-5-(hydroxymethyl)benzoate.

Step 2: Williamson Ether Synthesis

Materials:

  • Methyl 3-fluoro-5-(hydroxymethyl)benzoate (from Step 1)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Methyl iodide (or other alkyl halide)

  • Ammonium chloride solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for air-sensitive reactions

Procedure:

  • Alkoxide Formation: To a solution of methyl 3-fluoro-5-(hydroxymethyl)benzoate (1.0 equivalent) in anhydrous THF or DMF at 0 °C under a nitrogen atmosphere, add sodium hydride (1.1 equivalents) portion-wise. Stir the mixture at this temperature for 30 minutes.

  • Alkylation: Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated ammonium chloride solution. Extract the product with ethyl acetate.

  • Extraction and Drying: Wash the combined organic layers with water and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude methyl 3-fluoro-5-(methoxymethyl)benzoate can be purified by column chromatography.

  • Deprotection (Optional): The methyl ester can be hydrolyzed to the carboxylic acid using standard saponification conditions (e.g., LiOH in THF/water).

Data Presentation:

ParameterValue
Starting MaterialMethyl 3-fluoro-5-(hydroxymethyl)benzoate
BaseSodium Hydride (NaH)
Alkylating AgentMethyl Iodide
SolventAnhydrous THF or DMF
Temperature0 °C to Room Temperature
ProductMethyl 3-fluoro-5-(methoxymethyl)benzoate

Section 4: Applications in Medicinal Chemistry

Derivatives of this compound are valuable scaffolds in the development of novel therapeutics. The ability to functionalize the hydroxymethyl group allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties. For instance, the conversion of the hydroxymethyl group to various ethers, esters, or other functionalities can modulate a compound's lipophilicity, metabolic stability, and target engagement.

This structural motif is found in a variety of biologically active molecules, including inhibitors of enzymes and modulators of receptors. The strategic placement of the fluorine atom often leads to improved potency and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.

Conclusion

This compound is a highly versatile and valuable building block in medicinal chemistry. The hydroxymethyl group, while influenced by the electron-withdrawing nature of the adjacent substituents, undergoes a range of predictable and high-yielding transformations. This guide has provided a comprehensive overview of the key reactions of this functional group, complete with detailed, actionable protocols and mechanistic insights. By understanding and applying these synthetic strategies, researchers can effectively utilize this compound in the design and synthesis of novel therapeutic agents.

References

A Technical Guide to the Acidity and pKa of 3-Fluoro-5-(hydroxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ionization constant (pKa) of a molecule is a critical physicochemical parameter in drug discovery and development, profoundly influencing its solubility, absorption, distribution, metabolism, and excretion (ADME). This guide provides an in-depth analysis of the acidity of 3-Fluoro-5-(hydroxymethyl)benzoic acid, a substituted benzoic acid derivative of interest in medicinal chemistry. We will dissect the electronic effects of the fluoro and hydroxymethyl substituents, predict the compound's pKa relative to its parent structure, and detail authoritative experimental and theoretical methods for its precise determination. This document serves as a comprehensive technical resource, blending theoretical principles with practical, field-proven methodologies.

Theoretical Framework: Understanding the Foundations of Acidity

The acidity of an aromatic carboxylic acid is fundamentally determined by the stability of its conjugate base, the carboxylate anion. The parent molecule, benzoic acid, has a pKa of approximately 4.20 in water at 25°C.[1][2][3] This value serves as our benchmark. Any substituent on the benzene ring will modulate this acidity by either stabilizing or destabilizing the negative charge that develops on the carboxylate group upon deprotonation.

These modulations are primarily governed by two electronic phenomena:

  • Inductive Effects (-I/+I): These are transmitted through sigma (σ) bonds and are dependent on the electronegativity of the atoms and the distance from the reaction center. Electron-withdrawing groups (EWGs) possess a negative inductive effect (-I), pulling electron density away from the carboxylate, thereby dispersing and stabilizing the negative charge. This stabilization of the conjugate base leads to a stronger acid (lower pKa).[4][5][6]

  • Resonance Effects (+R/-R or +M/-M): These effects involve the delocalization of electrons through the pi (π) system of the aromatic ring. Electron-withdrawing groups with pi-acceptor capabilities (-R) can further delocalize the negative charge of the carboxylate, increasing acidity. Conversely, electron-donating groups (+I or +R) destabilize the anion by intensifying the negative charge, resulting in a weaker acid (higher pKa).[7]

For meta-substituted benzoic acids, the inductive effect is the primary influencer, as the substituent is not in a position to directly participate in resonance with the carboxyl group.

Analysis of Substituents on this compound

To predict the acidity of the target molecule, we must analyze the individual and combined effects of the fluoro and hydroxymethyl groups positioned meta to the carboxylic acid.

The 3-Fluoro Substituent

Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). When placed at the meta position, it effectively pulls electron density from the aromatic ring through the sigma bond framework. This withdrawal of electron density stabilizes the conjugate benzoate anion, making the parent acid more acidic. The pKa of 3-fluorobenzoic acid is approximately 3.86, which is significantly lower than the 4.20 of benzoic acid, clearly demonstrating the acid-strengthening impact of the meta-fluoro group.[8][9]

The 5-(hydroxymethyl) Substituent
Combined Effect and pKa Prediction

With two electron-withdrawing groups (-I) at the meta positions, their effects on acidity are expected to be additive. Both the fluoro and the hydroxymethyl groups will work synergistically to withdraw electron density from the ring, stabilize the carboxylate anion, and thus increase the acidity of the molecule.

Therefore, it is predicted that the pKa of this compound will be lower than that of both benzoic acid (4.20) and 3-fluorobenzoic acid (3.86) .

To quantify this prediction, we can utilize the Hammett equation, a linear free-energy relationship that correlates reaction rates and equilibrium constants for substituted aromatic compounds.[10][11]

The equation is given by: log(K/K₀) = ρσ Which can be rewritten for pKa values as: pKa = pKa₀ - ρΣσ

Where:

  • pKa₀ is the pKa of the unsubstituted benzoic acid (4.20).

  • ρ (rho) is the reaction constant, which is defined as 1.00 for the ionization of benzoic acids in water.[12]

  • Σσ (sigma) is the sum of the substituent constants for each group.

From literature, the Hammett constants (σ_meta) are:

  • For -F : +0.34 to +0.37[13]

  • For -CH₂OH : Approximately +0.07 to +0.10 (Values for -CH₂OH are less common, but are generally small and positive, indicating weak electron withdrawal).

Predicted pKa Calculation: pKa ≈ 4.20 - 1.00 * (σ_meta_F + σ_meta_CH₂OH) pKa ≈ 4.20 - (0.34 + 0.07) = 3.79

This calculation provides a robust theoretical estimate, suggesting a pKa value around 3.79 .

Methodologies for pKa Determination

Accurate pKa determination requires rigorous experimental or computational approaches. Below are detailed protocols for both field-proven experimental methods and a summary of a theoretical approach.

Experimental Determination: Potentiometric Titration

This is the gold-standard method for pKa determination, relying on the precise measurement of pH as a function of the volume of a titrant (a strong base) added.

Principle: The pKa is the pH at which the concentrations of the acidic (HA) and conjugate base (A⁻) forms are equal. This corresponds to the midpoint of the titration curve.

Detailed Protocol:

  • Preparation of Analyte Solution:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the compound in a known volume (e.g., 50.00 mL) of deionized, CO₂-free water. A small amount of a co-solvent like methanol or ethanol (e.g., <5%) may be used if solubility is low, but the pKa value will be for that specific solvent system.

  • Titrant Preparation:

    • Prepare a standardized solution of a strong base, typically 0.01 M or 0.1 M Sodium Hydroxide (NaOH), using CO₂-free water.

  • Apparatus Setup:

    • Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00) at the experimental temperature (e.g., 25°C).

    • Place the analyte solution in a thermostatted beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Use a calibrated burette or an automated titrator to add the NaOH solution.

  • Titration Procedure:

    • Record the initial pH of the solution.

    • Add the NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL).

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Continue the titration well past the equivalence point (the point of steepest pH change).

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence volume (V_eq) from the inflection point of the curve (often found using the maximum of the first derivative, d(pH)/dV).

    • The pKa is the pH value on the curve corresponding to half the equivalence volume (V_eq / 2).

Visualization of Potentiometric Titration Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Analyte Solution (Known Concentration) B Prepare & Standardize 0.1 M NaOH Titrant C Calibrate pH Meter (2-Point Calibration) D Titrate Analyte with NaOH C->D E Record pH vs. Volume Added D->E F Plot Titration Curve (pH vs. Volume) E->F G Determine Equivalence Point (V_eq) F->G H Find pH at V_eq / 2 G->H I Result: pKa = pH at half-equivalence H->I

Caption: Workflow for pKa determination via potentiometric titration.

Computational Prediction

Modern computational chemistry offers powerful tools for predicting pKa values, which can be invaluable for high-throughput screening or for compounds that are difficult to synthesize or handle.

Principle: These methods calculate the Gibbs free energy change (ΔG) for the deprotonation reaction in a simulated aqueous environment. The pKa is then derived from the relationship ΔG = -RTln(Ka).

General Workflow:

  • Structure Optimization: The 3D structures of both the protonated acid (HA) and the deprotonated anion (A⁻) are geometry-optimized using quantum mechanical methods (e.g., Density Functional Theory - DFT) with an appropriate basis set.

  • Solvation Energy Calculation: Since pKa is an aqueous property, the effect of the solvent (water) is crucial. Implicit solvent models (e.g., PCM, SMD) are used to calculate the free energy of solvation for both species.

  • Free Energy Calculation: The total Gibbs free energy in solution is calculated for both HA and A⁻.

  • pKa Calculation: The pKa is calculated using a thermodynamic cycle that relates the gas-phase acidity to the solution-phase acidity. This often involves a known reference compound for higher accuracy.

Computational methods, while powerful, must be benchmarked against experimental data to ensure the chosen level of theory and solvent model are appropriate for the chemical class under investigation.[14]

Data Summary and Interpretation

The acidity of this compound is dictated by the additive electron-withdrawing inductive effects of its substituents.

CompoundSubstituentsExpected pKaReference pKa
Benzoic Acid-H~4.204.20[1][2]
3-Fluorobenzoic Acid3-F~3.863.86[8][9]
This compound 3-F, 5-CH₂OH~3.79 (Predicted)

Interpretation: The analysis strongly indicates that this compound is a moderately strong organic acid, significantly more acidic than benzoic acid. The presence of two meta-directing, inductively withdrawing groups stabilizes the conjugate base, facilitating the release of the carboxylic proton. This increased acidity is a key characteristic that will influence its behavior in biological systems.

Visualization of Substituent Effects

Caption: Inductive effects leading to increased acidity.

Implications in Drug Development

Understanding the pKa of an active pharmaceutical ingredient (API) is non-negotiable in drug development. For this compound, a pKa around 3.8 means:

  • Solubility: The compound will be predominantly in its ionized (carboxylate) form at physiological pH (~7.4), which generally confers higher aqueous solubility.

  • Absorption: The charge state affects membrane permeability. The neutral, protonated form is more lipophilic and more likely to cross cell membranes via passive diffusion. The low pKa means that very little of the neutral form will exist in the intestines, potentially impacting oral absorption.

  • Target Binding: If the target receptor or enzyme has a binding pocket with specific charge requirements, the ionization state of the API is critical for electrostatic interactions.

Therefore, the precise determination of this pKa value is essential for building accurate ADME models, designing appropriate formulations, and ultimately ensuring the efficacy and safety of a potential therapeutic agent.

References

A Guide to the Spectroscopic Characterization of 3-Fluoro-5-(hydroxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

This technical guide provides an in-depth analysis of the mass spectrometry (MS) and infrared (IR) spectroscopic data for the compound 3-Fluoro-5-(hydroxymethyl)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines the core principles, experimental considerations, and expected spectral features for the unambiguous identification and characterization of this molecule. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and reproducibility.

Introduction: The Compound in Focus

This compound is a substituted aromatic carboxylic acid of significant interest as a building block in medicinal chemistry and materials science. Its precise molecular structure dictates its chemical reactivity and potential biological activity. Therefore, rigorous structural confirmation is a critical first step in any research and development workflow.

Compound Identity:

  • Molecular Formula: C₈H₇FO₃[1]

  • Molecular Weight: 170.14 g/mol [1][]

  • CAS Number: 816449-67-9[1]

Spectroscopic techniques such as Mass Spectrometry (MS) and Infrared (IR) Spectroscopy provide definitive evidence of molecular weight and the presence of key functional groups, respectively. This guide will detail the expected outcomes from these analyses.

Mass Spectrometry (MS) Analysis: Elucidating the Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural insights through fragmentation analysis. For aromatic carboxylic acids, Electron Ionization (EI) is a common technique that provides a reproducible fragmentation "fingerprint."

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A robust EI-MS protocol is foundational to acquiring reliable data. The causality behind each step is crucial for achieving a clean, interpretable spectrum.

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent (e.g., methanol or dichloromethane). The choice of a volatile solvent is critical to ensure efficient vaporization in the ion source without thermal degradation.

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or following chromatographic separation (GC-MS).

  • Ionization: The vaporized molecules are bombarded with a high-energy electron beam (standardized at 70 eV). This energy is sufficient to dislodge an electron, creating a positively charged molecular ion (M⁺•) and inducing predictable bond cleavages.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Predicted Mass Spectrum and Fragmentation Pathway

The mass spectrum of an aromatic carboxylic acid is often characterized by an intense molecular ion peak, a testament to the stability of the aromatic ring.[3] The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments.

Table 1: Predicted Key Fragments for this compound

m/z (Mass/Charge) Proposed Fragment Ion Neutral Loss Significance and Mechanistic Insight
170[C₈H₇FO₃]⁺•-Molecular Ion (M⁺•) . Its presence confirms the molecular weight of the compound.
153[M - OH]⁺•OHLoss of a hydroxyl radical from the carboxylic acid group. This is a highly characteristic fragmentation for carboxylic acids.[3][4][5]
152[M - H₂O]⁺•H₂OLoss of a water molecule, likely involving the carboxylic acid proton and the hydroxymethyl group.
125[M - COOH]⁺•COOHAlpha-cleavage resulting in the loss of the entire carboxyl group, another hallmark of carboxylic acids.[4][5]
97[C₆H₅F]⁺•COSubsequent loss of carbon monoxide from the [M - COOH]⁺ fragment.

Diagram 1: Proposed EI-MS Fragmentation Pathway

Fragmentation_Pathway M [C₈H₇FO₃]⁺• m/z = 170 (Molecular Ion) F1 [M - OH]⁺ m/z = 153 M->F1 - •OH F2 [M - COOH]⁺ m/z = 125 M->F2 - •COOH F3 [C₆H₅F]⁺• m/z = 97 F2->F3 - CO

Caption: Key fragmentation steps for this compound under EI-MS.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy probes the vibrational modes of molecules. It is exceptionally powerful for identifying the functional groups present in a structure, as each group absorbs infrared radiation at a characteristic frequency (wavenumber).

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: The solid sample is finely ground with potassium bromide (KBr) powder. KBr is chosen for its transparency in the mid-IR region.

  • Pellet Formation: The mixture is compressed under high pressure to form a thin, transparent pellet. This creates a uniform medium for the IR beam to pass through.[6]

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The instrument scans the mid-IR range (typically 4000–400 cm⁻¹), and the resulting interferogram is mathematically converted to a spectrum of absorbance versus wavenumber via a Fourier transform.

Interpretation of the IR Spectrum

The IR spectrum of this compound is expected to display a combination of absorptions characteristic of its three main components: the carboxylic acid, the alcohol, and the substituted benzene ring.

Table 2: Characteristic IR Absorption Bands

Wavenumber Range (cm⁻¹) Vibrational Mode Functional Group Expected Intensity Causality and Insight
3300–2500O-H StretchCarboxylic AcidStrong, Very BroadThe extreme broadness is a definitive feature of the hydrogen-bonded dimer common in solid-state carboxylic acids.[4][7]
~3500–3200O-H StretchAlcohol (-CH₂OH)Moderate, BroadThis band corresponds to the hydroxyl of the hydroxymethyl group and will likely be superimposed on the broader carboxylic acid O-H band.
3100–3000C-H StretchAromatic RingMedium to WeakCharacteristic of sp² C-H bonds on the benzene ring.[7]
2950–2850C-H StretchAliphatic (-CH₂)Medium to WeakCharacteristic of sp³ C-H bonds in the methylene group.
1700–1680C=O StretchCarboxylic AcidStrong, SharpThe position is typical for an aromatic carboxylic acid, where conjugation with the ring slightly lowers the frequency.[7]
1625–1450C=C StretchAromatic RingMedium to StrongA series of absorptions confirming the presence of the benzene ring.[7]
1320–1210C-O StretchCarboxylic AcidStrongAssociated with the C-O single bond of the carboxyl group.[7]
1250–1000C-F StretchFluoro-AromaticStrongA strong absorption indicating the C-F bond, which can sometimes overlap with other bands in the fingerprint region.
~1050C-O StretchPrimary AlcoholMedium to StrongCharacteristic of the C-O bond in the -CH₂OH group.
~950O-H BendCarboxylic AcidMedium, BroadOut-of-plane bend for the hydrogen-bonded O-H group.[8]

Diagram 2: General Workflow for Spectroscopic Analysis

Caption: Workflow for structural confirmation using MS and IR spectroscopy.

Conclusion

The combined application of Mass Spectrometry and Infrared Spectroscopy provides a self-validating system for the structural confirmation of this compound. MS analysis is expected to confirm the molecular weight of 170.14 g/mol and show characteristic losses of hydroxyl and carboxyl moieties. Concurrently, IR spectroscopy will verify the presence of the key functional groups: the exceptionally broad O-H stretch of the carboxylic acid dimer, the carbonyl C=O stretch, the alcohol O-H, and the C-F bond. This dual-pronged analytical approach ensures a high degree of confidence in the identity and integrity of the compound, a prerequisite for its use in any scientific application.

References

A Comprehensive Technical Guide to 3-Fluoro-5-(hydroxymethyl)benzoic Acid and Its Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Imperative of Fluorination in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into bioactive molecules has emerged as a paramount tool for optimizing pharmacological profiles. The unique physicochemical properties of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[1] Fluorinated benzoic acids, in particular, represent a class of versatile building blocks that have found widespread application in the development of novel therapeutics, from anti-inflammatory agents to cholinesterase inhibitors.[2] This guide provides an in-depth exploration of 3-Fluoro-5-(hydroxymethyl)benzoic acid, a key intermediate, and its analogs, offering a technical resource for researchers and scientists in the field of drug development.

The Core Moiety: this compound

This compound (CAS 816449-67-9) is a synthetically valuable building block that combines the advantageous properties of a fluorinated benzoic acid with a reactive hydroxymethyl group. This unique combination allows for a multitude of chemical transformations, making it an attractive starting material for the synthesis of diverse compound libraries.

Proposed Synthesis of this compound

While a definitive, step-by-step protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be devised based on established organic chemistry principles and published syntheses of analogous compounds.[3][4] The proposed pathway commences from commercially available 3,5-difluorobenzoic acid.

A Proposed Synthetic Workflow is illustrated below:

Synthetic_Workflow Proposed Synthesis of this compound A 3,5-Difluorobenzoic Acid B Methyl 3,5-difluorobenzoate A->B Esterification (MeOH, H2SO4) C Methyl 3-fluoro-5-hydroxybenzoate B->C Nucleophilic Aromatic Substitution (NaOH) D Methyl 3-fluoro-5-(hydroxymethyl)benzoate C->D Hydroxymethylation (Formaldehyde, Base) E This compound D->E Hydrolysis (LiOH, THF/H2O)

Caption: A proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Esterification of 3,5-Difluorobenzoic Acid

  • To a solution of 3,5-difluorobenzoic acid (1.0 eq) in methanol (5-10 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford methyl 3,5-difluorobenzoate.

Step 2: Nucleophilic Aromatic Substitution

  • Dissolve methyl 3,5-difluorobenzoate (1.0 eq) in an appropriate solvent such as dimethyl sulfoxide (DMSO).

  • Add a solution of sodium hydroxide (1.0 eq) in water dropwise to the reaction mixture.

  • Heat the reaction to a temperature that facilitates the selective displacement of one fluorine atom. Careful temperature control is crucial to prevent side reactions.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into cold water.

  • Acidify the aqueous solution with a dilute acid (e.g., 1N HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry to yield methyl 3-fluoro-5-hydroxybenzoate.

Step 3: Hydroxymethylation

  • To a solution of methyl 3-fluoro-5-hydroxybenzoate (1.0 eq) in a suitable solvent, add an aqueous solution of formaldehyde (excess) and a base (e.g., sodium hydroxide).

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, neutralize the reaction mixture with a dilute acid.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to obtain methyl 3-fluoro-5-(hydroxymethyl)benzoate.

Step 4: Hydrolysis

  • Dissolve methyl 3-fluoro-5-(hydroxymethyl)benzoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) (2-3 eq) and stir the mixture at room temperature until the ester is completely hydrolyzed (monitored by TLC).

  • Remove the THF under reduced pressure and dilute the aqueous residue with water.

  • Acidify the solution with 1N HCl to a pH of 2-3 to precipitate the final product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield this compound.[5]

Synthesis of Analogs and Structure-Activity Relationship (SAR) Insights

The structural scaffold of this compound offers multiple points for chemical modification to explore the structure-activity relationship (SAR) and develop analogs with tailored properties.

Derivatization of the Hydroxymethyl Group

The hydroxymethyl group can be readily converted into a variety of other functional groups. For instance, etherification can be achieved via a Williamson ether synthesis after protecting the carboxylic acid.[6]

Table 1: Potential Analogs via Hydroxymethyl Group Modification

ModificationReagents and ConditionsPotential Application
Etherification Alkyl halide, NaH, DMFModulation of lipophilicity and steric bulk
Esterification Acyl chloride, Pyridine, DCMProdrug strategies
Oxidation MnO₂, DCMIntroduction of an aldehyde for further functionalization
Halogenation SOCl₂, PyridineIntroduction of a reactive chloromethyl group
Modification of the Carboxylic Acid Group

The carboxylic acid moiety is a key interaction point in many biological systems and can be transformed into amides, esters, or other bioisosteres to modulate binding affinity and pharmacokinetic properties.

Analog_Synthesis Synthetic Strategies for Analogs A This compound B Amide Analogs A->B Amide Coupling (Amine, Coupling Agent) C Ester Analogs A->C Esterification (Alcohol, Acid Catalyst) D Ether Analogs of the Hydroxymethyl Group A->D Protection of COOH, Williamson Ether Synthesis, Deprotection

Caption: General synthetic strategies for creating analogs of this compound.

Insights from Structure-Activity Relationship Studies of Related Compounds

While specific SAR data for this compound is limited, valuable insights can be extrapolated from studies on analogous fluorinated benzoic acids. For instance, the position of the fluorine atom on the benzoic acid ring is known to significantly influence the biological activity of derivatives. The electron-withdrawing nature of fluorine can affect the pKa of the carboxylic acid, which in turn can modulate interactions with biological targets.[7] In studies of fluorinated benzenesulfonamides as inhibitors of amyloid-β aggregation, the specific arrangement of the fluorinated ring, a hydrophobic substituent, and a benzoic acid was found to be crucial for activity.[8][9]

Potential Therapeutic Applications

Based on the known biological activities of fluorinated benzoic acid derivatives, this compound and its analogs are promising candidates for investigation in several therapeutic areas.

Anti-inflammatory Agents

Benzoic acid derivatives are a well-established class of anti-inflammatory compounds. It is hypothesized that they may exert their effects by inhibiting enzymes in the inflammatory cascade, such as cytosolic phospholipase A2α (cPLA2α).[1] The structural features of this compound make it a candidate for the development of novel anti-inflammatory drugs.

Enzyme Inhibitors

The benzoic acid scaffold is present in numerous enzyme inhibitors. For example, derivatives of 2-fluorobenzoic acid have shown promise as cholinesterase inhibitors for the potential treatment of neurodegenerative diseases.[2] The ability to functionalize both the carboxylic acid and hydroxymethyl groups of the target molecule allows for the synthesis of a wide range of derivatives that can be screened for inhibitory activity against various enzymes.

Antiviral and Antimicrobial Agents

Benzoic acid derivatives have also been investigated for their antiviral and antimicrobial properties.[10] The introduction of fluorine can enhance these activities by improving cell permeability and metabolic stability.

Table 2: Spectroscopic Data for a Related Compound: 3-Fluoro-4-hydroxybenzoic acid

Spectroscopic TechniqueKey Data
¹H NMR Signals corresponding to aromatic protons and the acidic proton of the carboxylic acid and hydroxyl group.
¹³C NMR Resonances for the carboxyl carbon, aromatic carbons (with C-F coupling), and the carbon bearing the hydroxyl group.
IR Spectroscopy Characteristic absorptions for O-H stretching (broad), C=O stretching of the carboxylic acid, and C-F stretching.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the compound.

Note: The data in this table is for a structurally related compound, 3-fluoro-4-hydroxybenzoic acid, and serves as a reference for the expected spectroscopic features of this compound.[11]

Conclusion and Future Directions

This compound is a promising and versatile building block for the synthesis of novel, biologically active compounds. This guide has provided a comprehensive overview of a proposed synthetic route, strategies for analog synthesis, and insights into potential therapeutic applications based on the established principles of medicinal chemistry and the known activities of related fluorinated benzoic acids. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted and holds the potential to yield new therapeutic agents with improved pharmacological profiles. The commercial availability of this compound and its boronic acid analog provides a valuable starting point for such investigations.[12][13]

References

Methodological & Application

Application Notes & Protocols: 3-Fluoro-5-(hydroxymethyl)benzoic Acid as a Strategic Building Block for Next-Generation Kinotec Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized modern medicine, with over 70 FDA-approved drugs targeting this enzyme family. A key strategy in contemporary medicinal chemistry is the use of highly functionalized, "smart" building blocks that embed desirable physicochemical and structural properties into drug candidates from the outset. This guide details the strategic value and practical application of 3-Fluoro-5-(hydroxymethyl)benzoic acid , a trifunctional building block uniquely suited for the synthesis of potent and selective kinase inhibitors. We will explore the distinct roles of each functional group, provide a robust synthetic protocol for its preparation, and detail its application in the construction of a model kinase inhibitor targeting the RAS/RAF/MEK/ERK signaling pathway.

Section 1: Physicochemical & Strategic Value of the Building Block

The efficacy of a kinase inhibitor is dictated by a delicate balance of potency, selectivity, and pharmacokinetic (ADME) properties. The molecular architecture of this compound is strategically designed to address these core requirements.

Molecular Overview
PropertyValueReference
CAS Number 816449-67-9[1]
Molecular Formula C₈H₇FO₃[1]
Molecular Weight 170.14 g/mol [1]
Appearance White to off-white solid[1]
Solubility Soluble in methanol, DMSO, DMFN/A
The Trifecta of Functionality: A Strategic Analysis

The value of this building block lies in the synergistic interplay of its three functional groups, positioned in a meta-arrangement that is frequently exploited for accessing key interaction points within kinase ATP-binding sites.

The incorporation of fluorine is a cornerstone of modern drug design.[2] Its small size and high electronegativity impart several advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by Cytochrome P450 enzymes. Placing fluorine on the aromatic ring can block potential sites of hydroxylation, thereby increasing the compound's half-life and bioavailability.[3]

  • Modulation of Acidity (pKa): The electron-withdrawing nature of fluorine lowers the pKa of the nearby carboxylic acid, making it a stronger acid. This can enhance binding affinity to basic residues like lysine in a kinase active site.[4]

  • Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds (with backbone amides) and dipole-dipole interactions within the protein's binding pocket, which can significantly increase potency.[2]

The carboxylic acid is a versatile functional group in drug design.[5]

  • Primary Binding Anchor: In its deprotonated carboxylate form, it acts as a strong hydrogen bond acceptor, often forming a critical salt bridge with a conserved lysine residue in the hinge region of many kinases.

  • Gateway to Bioisosteres: While crucial for binding, a carboxylic acid group can sometimes lead to poor cell permeability or rapid clearance.[6] This building block's acid functionality can be readily converted to a variety of non-classical bioisosteres (e.g., tetrazoles, acyl sulfonamides) to fine-tune pharmacokinetic properties while preserving biological activity.[5][6]

The hydroxymethyl group provides a reactive handle for synthetic elaboration, allowing chemists to systematically probe the Structure-Activity Relationship (SAR). It can be used to:

  • Introduce Solvent-Front Moieties: This group often points towards the solvent-exposed region of the ATP-binding site. It can be functionalized (e.g., via etherification or esterification) to introduce groups that enhance solubility and optimize ADME properties.

  • Form Additional H-Bonds: The hydroxyl group itself can act as a hydrogen bond donor or acceptor, forming additional interactions with the target protein to improve affinity and selectivity.

  • Serve as a Linker: It can be used as an attachment point for larger fragments or linkers in the development of PROTACs or other advanced therapeutic modalities.

// Node for the core molecule main [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,0!"];

// Nodes for functional groups and their roles F [label="3-Fluoro Group", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-2.5,1.5!"]; COOH [label="Carboxylic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="2.5,1.5!"]; CH2OH [label="5-Hydroxymethyl Group", fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,-2.5!"];

// Nodes for the benefits met_stab [label="Metabolic Stability", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#5F6368", pos="-4,2.5!"]; pka_mod [label="pKa Modulation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#5F6368", pos="-1,2.5!"]; binding_anchor [label="Binding Anchor", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#5F6368", pos="1.5,2.5!"]; bioisostere [label="Bioisostere Gateway", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#5F6368", pos="4,2.5!"]; sar_handle [label="SAR Handle", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#5F6368", pos="-1.5,-3.5!"]; solubility [label="Solubility Tuning", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#5F6368", pos="1.5,-3.5!"];

// Edges from main molecule to functional groups main -> F [color="#EA4335"]; main -> COOH [color="#4285F4"]; main -> CH2OH [color="#34A853"];

// Edges from functional groups to benefits F -> met_stab [color="#EA4335"]; F -> pka_mod [color="#EA4335"]; COOH -> pka_mod [style=dashed, color="#4285F4"]; COOH -> binding_anchor [color="#4285F4"]; COOH -> bioisostere [color="#4285F4"]; CH2OH -> sar_handle [color="#34A853"]; CH2OH -> solubility [color="#34A853"]; } ` Caption: Strategic features of the this compound building block.

Section 2: Synthesis of this compound

While commercially available, an understanding of the synthesis of this key building block is valuable for scale-up and derivatization. A practical and efficient route starts from the commercially available Dimethyl 5-fluoroisophthalate . The protocol involves a chemoselective reduction of one ester group to the alcohol, followed by selective hydrolysis of the remaining ester.

Protocol 1: Synthesis of the Building Block

Step 1: Selective Mono-Reduction of Dimethyl 5-fluoroisophthalate

  • Rationale: Lithium borohydride (LiBH₄) is a milder reducing agent than lithium aluminum hydride (LAH). By controlling the stoichiometry and temperature, it's possible to achieve selective reduction of one ester group in the presence of the other, leveraging subtle differences in reactivity.

  • Procedure:

    • To a stirred solution of Dimethyl 5-fluoroisophthalate (1.0 eq) in anhydrous Tetrahydrofuran (THF, 0.2 M) under an inert atmosphere (N₂ or Ar) at 0 °C, add Methanol (1.1 eq) dropwise.

    • Add Lithium Borohydride (1.0 eq) portion-wise, ensuring the temperature remains below 5 °C.

    • After the addition is complete, remove the cooling bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of 1 M HCl (aq) until the pH is ~5-6 and gas evolution ceases.

    • Extract the mixture with Ethyl Acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product, Methyl 3-fluoro-5-(hydroxymethyl)benzoate, can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Step 2: Saponification to the Final Product

  • Rationale: Standard base-catalyzed hydrolysis (saponification) is a robust method for converting the remaining methyl ester to the desired carboxylic acid.

  • Procedure:

    • Dissolve the purified product from Step 1 (1.0 eq) in a mixture of Methanol and water (e.g., 3:1 v/v).

    • Add Sodium Hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours, until TLC or LC-MS indicates complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like dichloromethane to remove any non-acidic impurities.

    • Cool the aqueous layer to 0 °C and acidify to pH ~2 by the slow addition of 2 M HCl (aq). A white precipitate should form.

    • Stir the slurry at 0 °C for 30 minutes, then collect the solid product by vacuum filtration.

    • Wash the filter cake with cold water and dry under high vacuum to yield this compound as a white solid.

Section 3: Application in Kinase Inhibitor Synthesis: A Protocol

To illustrate its utility, we will use our building block to synthesize a hypothetical inhibitor scaffold. The core will be a generic 2-aminopyrimidine, a common feature in many kinase inhibitors. The synthesis involves a standard amide coupling followed by an etherification of the hydroxymethyl group.

Protocol 2: Synthesis of a Model Kinase Inhibitor

G A This compound + 2-Aminopyrimidine B Amide Intermediate A->B HATU, DIPEA DMF, RT C Final Inhibitor B->C R-X, NaH THF, 0°C to RT

Step 1: Amide Bond Formation with a Core Scaffold

  • Rationale: Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provide a mild and efficient method for forming amide bonds between carboxylic acids and anilines, minimizing side reactions and racemization.

  • Procedure:

    • In an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

    • Add the 2-aminopyrimidine core (1.05 eq) and continue stirring at room temperature for 6-12 hours. Monitor the reaction by LC-MS.

    • Upon completion, dilute the reaction mixture with water, which may precipitate the product.

    • Extract with Ethyl Acetate. Combine the organic layers, wash sequentially with 5% LiCl (aq) solution (to remove DMF), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude amide intermediate can be purified by column chromatography or recrystallization.

Step 2: Elaboration via O-Alkylation of the Hydroxymethyl Group

  • Rationale: The hydroxymethyl group can be deprotonated with a strong base like sodium hydride (NaH) to form an alkoxide, which then acts as a nucleophile to displace a leaving group (e.g., bromide, iodide) in an Sₙ2 reaction. This allows for the introduction of a diverse range of R-groups.

  • Procedure:

    • Under an inert atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF and cool to 0 °C.

    • Add a solution of the amide intermediate from Step 1 (1.0 eq) in anhydrous THF dropwise. Stir at 0 °C for 30 minutes.

    • Add the desired alkyl halide (R-X, e.g., benzyl bromide, 1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by LC-MS.

    • Carefully quench the reaction by the slow addition of saturated NH₄Cl (aq).

    • Extract with Ethyl Acetate. Wash the combined organic layers with water and brine.

    • Dry over Na₂SO₄, filter, and concentrate. Purify the final compound by column chromatography to yield the target inhibitor.

Section 4: The Building Block in Context: Targeting Kinase Signaling Pathways

Case Study: The RAS/RAF/MEK/ERK Pathway

The RAS/RAF/MEK/ERK (or MAPK) pathway is a centrally important signaling cascade that relays extracellular signals to the nucleus to control cell proliferation, differentiation, and survival. Mutations in this pathway, especially in BRAF and RAS, are drivers in over 30% of human cancers, making it a prime target for inhibitor development.

// Nodes GF [label="Growth Factor", fillcolor="#FBBC05", fontcolor="#202124"]; RTK [label="Receptor Tyrosine Kinase\n(e.g., EGFR)", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF\n(e.g., BRAF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK1/2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK1/2", fillcolor="#34A853", fontcolor="#FFFFFF"]; TF [label="Transcription Factors\n(e.g., c-Myc, AP-1)", fillcolor="#F1F3F4", fontcolor="#202124"]; Output [label="Cell Proliferation,\nSurvival, Differentiation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges GF -> RTK [label="Binds"]; RTK -> RAS [label="Activates"]; RAS -> RAF [label="Activates"]; RAF -> MEK [label="Phosphorylates"]; MEK -> ERK [label="Phosphorylates"]; ERK -> TF [label="Activates"]; TF -> Output;

// Inhibitor Inhibitor [label="RAF/MEK Inhibitors\n(Derived from Building Block)", shape=invhouse, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"]; Inhibitor -> RAF [arrowhead=tee, color="#EA4335", style=bold]; Inhibitor -> MEK [arrowhead=tee, color="#4285F4", style=bold]; } ` Caption: The RAS/RAF/MEK/ERK pathway with key targets for kinase inhibitors.

Hypothetical Binding Mode Analysis

An inhibitor derived from this compound can be designed to fit snugly into the ATP-binding pocket of a kinase like BRAF.

  • The aminopyrimidine core would form key hydrogen bonds with the "hinge" region of the kinase, mimicking the adenine portion of ATP.

  • The amide linker provides the correct orientation and rigidity.

  • The 3-fluoro-5-carboxamide moiety would act as the primary anchor, with the carboxylate oxygen forming a strong ionic bond with the conserved catalytic lysine (Lys) residue. The 3-fluoro group could engage a nearby hydrophobic pocket or form a hydrogen bond with a backbone NH group.

  • The ether-linked R-group (originating from the hydroxymethyl handle) would extend into the solvent-exposed region, allowing for modifications to improve solubility and selectivity without disrupting core binding interactions.

Section 5: Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed building block that offers a pre-packaged solution to many challenges in modern kinase inhibitor design. Its trifunctional nature provides a robust anchor for potent binding, a handle for synthetic diversification and property modulation, and an embedded fluorine atom for enhancing metabolic stability and binding affinity. The protocols outlined herein provide a practical framework for researchers, scientists, and drug development professionals to leverage this versatile scaffold in the creation of next-generation targeted therapeutics.

Section 6: References

  • ChemicalBook. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from --INVALID-LINK--

  • Zhang, M., Bi, Z., Wang, Y., Zhao, Y., Yang, Y., Zhu, Y., & Wang, S. (2015). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Synthetic Communications, 45(2), 165-172. Available at: --INVALID-LINK--

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Available at: --INVALID-LINK--

  • Drug Discovery Pro. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). The Evolving Role of Fluorine in Shaping the Biological Activity of Small Molecules: A Technical Guide. Retrieved from --INVALID-LINK--

  • Ni, K., & O'Hagan, D. (2014). Fluorine in drug discovery: Role, design and case studies. Future Medicinal Chemistry, 6(5), 541-554. Available at: --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide. Retrieved from --INVALID-LINK--

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 790-804. Available at: --INVALID-LINK--

  • Sun, L., et al. (2012). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 17(1), 1004-1020. Available at: --INVALID-LINK--

  • BOC Sciences. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Dimethyl 5-fluoroisophthalate. Retrieved from --INVALID-LINK--

  • Sun, D., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-9. Available at: --INVALID-LINK--

  • Wu, P., & Clausen, M. H. (2023). Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. Drug Metabolism and Disposition, 51(12), 1547-1560. Available at: --INVALID-LINK--

References

Application Notes and Protocols for Standard Amide Coupling of 3-Fluoro-5-(hydroxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Amide Coupling of a Bifunctional Building Block

The formation of an amide bond is one of the most fundamental and frequently employed transformations in modern organic and medicinal chemistry.[1][2] For researchers and drug development professionals, the reliable construction of this linkage is paramount. This guide provides a detailed technical overview of standard amide coupling protocols for 3-Fluoro-5-(hydroxymethyl)benzoic acid, a valuable building block characterized by its unique electronic and structural features.

The presence of both a carboxylic acid and a primary alcohol (hydroxymethyl group) on the same aromatic scaffold introduces a key challenge: chemoselectivity.[3] During the activation of the carboxylic acid for amide bond formation, the nucleophilic hydroxymethyl group can compete with the desired amine, leading to the formation of an undesired ester byproduct. This guide will address this challenge by presenting two primary strategies:

  • Direct Coupling: Protocols that may proceed without protection of the hydroxyl group, relying on the higher nucleophilicity of the amine or carefully controlled reaction conditions.

  • Protecting Group Strategy: A robust approach involving the temporary masking of the hydroxymethyl group to ensure exclusive amide bond formation.

This document is designed to provide not just procedural steps, but also the underlying chemical principles and rationale to empower researchers to make informed decisions in their synthetic endeavors.

PART 1: The Chemoselectivity Challenge: Amide vs. Ester Formation

The core of the challenge in coupling this compound lies in the competition between the target amine and the internal hydroxymethyl group for the activated carboxylic acid intermediate. Standard coupling reagents transform the carboxylic acid into a highly reactive species (e.g., an active ester or an acylisourea), which is susceptible to nucleophilic attack.

G cluster_0 Amide Coupling Pathways Carboxylic_Acid This compound Activated_Intermediate Activated Ester Intermediate Carboxylic_Acid->Activated_Intermediate Activation Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Desired_Amide Desired Amide Product Activated_Intermediate->Desired_Amide Attack by Amine (Desired Pathway) Ester_Byproduct Ester Byproduct (Dimer or Polymer) Activated_Intermediate->Ester_Byproduct Attack by -CH2OH (Side Reaction) Amine R-NH2 Hydroxymethyl Internal -CH2OH

Figure 1: Competing reaction pathways in the amide coupling of this compound.

While primary amines are generally more nucleophilic than primary alcohols, this difference can be insufficient to prevent the side reaction completely, especially if the amine is sterically hindered or electronically deactivated. Therefore, for achieving high purity and yield, a protecting group strategy is often the most reliable approach.

PART 2: Protecting Group Strategy for the Hydroxymethyl Group

To eliminate the possibility of esterification, the hydroxymethyl group can be temporarily converted into a non-nucleophilic functional group. The ideal protecting group should be:

  • Easy to install in high yield.

  • Stable to the conditions of the amide coupling reaction.

  • Readily removed under mild conditions that do not affect the newly formed amide bond.[4]

For this specific substrate, a silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is an excellent choice due to its robustness and straightforward removal with fluoride reagents.

Protocol 1: Protection of the Hydroxymethyl Group as a TBDMS Ether

This protocol details the conversion of the primary alcohol to a TBDMS ether, which is stable under standard amide coupling conditions.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 equiv) in anhydrous DMF, add imidazole (2.5 equiv).

  • Stir the mixture at room temperature until all solids have dissolved.

  • Add TBDMS-Cl (1.2 equiv) portion-wise to the solution.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product, 3-fluoro-5-(((tert-butyldimethylsilyl)oxy)methyl)benzoic acid, can be purified by flash column chromatography on silica gel if necessary, but is often of sufficient purity for the subsequent coupling step.

PART 3: Standard Amide Coupling Protocols

With the protected benzoic acid in hand, or by proceeding directly with the unprotected acid under carefully controlled conditions, several robust coupling protocols can be employed. Below are detailed procedures for three of the most common and effective methods.

Protocol 2: HATU-Mediated Amide Coupling

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that rapidly forms an active ester, minimizing side reactions and often leading to high yields and short reaction times.[1][4][5] It is particularly effective for less reactive amines.

G cluster_0 HATU Coupling Workflow Start Dissolve protected benzoic acid in DMF Add_Base Add DIPEA Start->Add_Base Add_HATU Add HATU Add_Base->Add_HATU Pre-activation Stir for 15-30 min (Pre-activation) Add_HATU->Pre-activation Add_Amine Add Amine Pre-activation->Add_Amine Reaction Stir at RT for 2-16 h Add_Amine->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification Workup->Purification Product Protected Amide Purification->Product

Figure 2: General workflow for HATU-mediated amide coupling.

Materials:

  • 3-Fluoro-5-(((tert-butyldimethylsilyl)oxy)methyl)benzoic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous DMF

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve the TBDMS-protected benzoic acid (1.0 equiv) in anhydrous DMF.

  • Add HATU (1.2 equiv) and DIPEA (2.5 equiv) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[6]

  • Add the amine (1.1 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times typically range from 2 to 16 hours.

  • Upon completion, dilute the reaction with EtOAc and wash with saturated aqueous NH₄Cl solution (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: EDC/HOBt-Mediated Amide Coupling

Rationale: The combination of a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), with an additive like HOBt (Hydroxybenzotriazole) is a classic and cost-effective method for amide bond formation.[7][8] EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then converted to a more stable HOBt-ester, reducing the risk of racemization and other side reactions.[7][9]

Materials:

  • 3-Fluoro-5-(((tert-butyldimethylsilyl)oxy)methyl)benzoic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or DMF

  • 1M HCl (aq)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a round-bottom flask, add the TBDMS-protected benzoic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 8-24 hours. Monitor progress by TLC or LC-MS.

  • If DCM is used as the solvent, wash the organic layer with 1M HCl (aq) (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x). If DMF is used, perform an aqueous workup as described in the HATU protocol.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 4: T3P-Mediated Amide Coupling

Rationale: T3P® (Propylphosphonic Anhydride) is a mild and efficient coupling reagent that is particularly advantageous due to its water-soluble byproducts, which simplifies the purification process.[10][11][12] It is known for low epimerization risk and is effective for a wide range of substrates.[10][13]

Materials:

  • 3-Fluoro-5-(((tert-butyldimethylsilyl)oxy)methyl)benzoic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • T3P® (50% solution in EtOAc or DMF) (1.5 equiv)

  • Pyridine or Triethylamine (3.0 equiv)

  • Anhydrous solvent (e.g., EtOAc, THF, or DCM)

  • Water

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • In a reaction vessel, dissolve the TBDMS-protected benzoic acid (1.0 equiv) and the amine (1.1 equiv) in the chosen anhydrous solvent.

  • Add the base (Pyridine or Triethylamine, 3.0 equiv).

  • Cool the mixture to 0 °C.

  • Slowly add the T3P® solution (1.5 equiv) to the stirred mixture. A mild exotherm may be observed.

  • Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution (2x) and brine (1x). The phosphonic acid byproducts are extracted into the aqueous layers.[10][11]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

PART 4: Deprotection of the TBDMS Group

Once the amide bond is successfully formed, the TBDMS protecting group can be cleanly removed to reveal the free hydroxymethyl group.

Protocol 5: Fluoride-Mediated TBDMS Deprotection

Rationale: The silicon-fluorine bond is exceptionally strong, making fluoride ions highly effective for cleaving silyl ethers.[2] Tetrabutylammonium fluoride (TBAF) is a common and efficient reagent for this transformation.

Materials:

  • TBDMS-protected amide (1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve the TBDMS-protected amide (1.0 equiv) in anhydrous THF.

  • Add the TBAF solution (1.2 equiv) dropwise at room temperature.

  • Stir the reaction for 1-4 hours, monitoring by TLC.

  • Once the reaction is complete, quench with water and dilute with EtOAc.

  • Wash the organic layer with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the final amide product by flash column chromatography or recrystallization.

Data Summary and Comparison

The choice of coupling protocol can be guided by factors such as cost, reaction time, scale, and the nature of the amine substrate. The following table provides a comparative summary.

ProtocolCoupling ReagentKey AdvantagesTypical Reaction TimeByproduct Removal
HATU HATU/DIPEAHigh efficiency, fast reactions, good for hindered amines.[4][5]2-16 hoursStandard aqueous workup.
EDC/HOBt EDC·HCl/HOBtCost-effective, widely used, suppresses racemization.[7][9]8-24 hoursStandard aqueous workup.
T3P® T3P®/BaseWater-soluble byproducts simplify workup, low epimerization.[10][11][13]1-12 hoursSimple aqueous wash.

Troubleshooting and Key Considerations

  • Low Yield: If low yields are observed even with the protecting group strategy, ensure all reagents and solvents are anhydrous. Incomplete activation of the carboxylic acid can also be a cause.[6] Pre-activation with HATU before adding the amine is often beneficial.[6]

  • Sterically Hindered Amines: For particularly bulky amines, HATU is often the reagent of choice due to its high reactivity.[6] Alternatively, converting the carboxylic acid to an acyl fluoride can be effective for challenging couplings.[3]

  • Electron-Deficient Amines: Weakly nucleophilic amines, such as anilines with electron-withdrawing groups, may require longer reaction times or more forceful coupling reagents like HATU.[14]

  • Direct Coupling without Protection: If a direct coupling is attempted, it is advisable to add the amine to the pre-activated carboxylic acid at low temperature (0 °C) to favor the intermolecular reaction over the intramolecular esterification.

Conclusion

The successful amide coupling of this compound is readily achievable with careful consideration of the bifunctional nature of the molecule. While direct coupling may be feasible in some cases, the use of a TBDMS protecting group for the hydroxymethyl functionality offers a more robust and generally applicable strategy, ensuring high yields and purity of the desired amide product. The choice between HATU, EDC/HOBt, and T3P® protocols allows for flexibility depending on the specific requirements of the synthesis, with each method offering distinct advantages in terms of reactivity, cost, and ease of purification.

References

Application Note: Strategic Derivatization of 3-Fluoro-5-(hydroxymethyl)benzoic Acid for Compound Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for the derivatization of 3-Fluoro-5-(hydroxymethyl)benzoic acid, a versatile building block in medicinal chemistry and drug discovery. The presence of three distinct functional handles—a carboxylic acid, a primary alcohol, and a fluorinated aromatic ring—offers a rich landscape for chemical modification and the generation of diverse compound libraries. This document outlines detailed protocols for selective and combinatorial derivatization, focusing on amide bond formation, esterification, and ether synthesis. We delve into the rationale behind protecting group strategies, reagent selection, and reaction optimization to ensure high-yield, efficient, and robust synthetic workflows suitable for high-throughput synthesis platforms.

Introduction: The Significance of a Trifunctional Scaffolding

This compound is a valuable starting material for the synthesis of novel molecular entities. The fluorine substituent can enhance metabolic stability and binding affinity, while the carboxylic acid and hydroxymethyl groups provide orthogonal points for diversification. The ability to selectively modify these functional groups is paramount for exploring the structure-activity relationship (SAR) of a lead compound. This guide offers practical, field-proven methodologies for the strategic derivatization of this key intermediate.

Core Derivatization Strategies: A Visual Workflow

The derivatization of this compound can be approached through several pathways, depending on the desired final products. The choice of which functional group to react first is a critical strategic decision.

Derivatization_Workflow Start This compound Protect_OH Protect Hydroxymethyl (e.g., TBDMS-Cl) Start->Protect_OH Selective Protection Protect_COOH Protect Carboxylic Acid (e.g., Fischer Esterification) Start->Protect_COOH Selective Protection Amide_Coupling Amide Coupling (Carboxylic Acid Derivatization) Start->Amide_Coupling Direct Coupling Esterification_COOH Esterification (Carboxylic Acid Derivatization) Start->Esterification_COOH Protect_OH->Amide_Coupling Ether_Synthesis Williamson Ether Synthesis (Hydroxymethyl Derivatization) Protect_COOH->Ether_Synthesis Deprotect_OH Deprotect Hydroxymethyl Amide_Coupling->Deprotect_OH Library_B Ester Library B Esterification_COOH->Library_B Deprotect_COOH Deprotect Carboxylic Acid Ether_Synthesis->Deprotect_COOH Library_A Amide Library A Library_C Ether Library C Further_Deriv Further Derivatization Deprotect_OH->Further_Deriv Deprotect_COOH->Library_C Further_Deriv->Library_A Ether_Synthesis_Workflow Start This compound Protect_COOH Step 1: Protect Carboxylic Acid (Fischer Esterification) Start->Protect_COOH Intermediate_Ester Methyl 3-Fluoro-5-(hydroxymethyl)benzoate Protect_COOH->Intermediate_Ester Etherification Step 2: Etherification (NaH, Alkyl Halide) Intermediate_Ester->Etherification Intermediate_Ether_Ester Protected Ether Product Etherification->Intermediate_Ether_Ester Deprotect_COOH Step 3: Deprotect Carboxylic Acid (Saponification, e.g., LiOH) Intermediate_Ether_Ester->Deprotect_COOH Final_Product 3-Fluoro-5-(alkoxymethyl)benzoic acid Deprotect_COOH->Final_Product

Application Notes and Protocols for 3-Fluoro-5-(hydroxymethyl)benzoic acid in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

3-Fluoro-5-(hydroxymethyl)benzoic acid is a trifunctional aromatic compound possessing a carboxylic acid group, a hydroxymethyl group, and a fluorine substituent. This unique combination of functional groups makes it a versatile building block for the rational design of advanced materials. The carboxylic acid provides a primary site for coordination to metal centers or covalent attachment to surfaces. The hydroxymethyl group offers a secondary reactive site for polymerization or post-functionalization. The fluorine atom can significantly influence the electronic properties, intermolecular interactions, and stability of the final material, often imparting desirable characteristics such as hydrophobicity and enhanced thermal stability.

These application notes provide detailed protocols and scientific rationale for three potential applications of this compound in materials science: as an organic linker for Metal-Organic Frameworks (MOFs), as a monomer for specialty polyesters, and as a surface modifying agent.

Application 1: Synthesis of Functionalized Metal-Organic Frameworks (MOFs)

Scientific Rationale

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linkers. The properties of a MOF are directly influenced by the geometry and functionality of its components. Fluorinated organic linkers are widely used to construct MOFs with enhanced gas sorption capabilities and improved moisture stability.[1][2][3] The fluorine atom's high electronegativity can create polar C-F bonds within the MOF pores, leading to stronger interactions with specific gas molecules like CO2.[2][3] Furthermore, fluorination often increases the hydrophobicity of the framework, which can improve its stability in humid environments.[2][4][5]

This compound is an excellent candidate for a MOF linker. The carboxylate group will coordinate with metal centers (e.g., Zn(II), Cu(II), Zr(IV)) to form the framework structure. The pendant hydroxymethyl (-CH2OH) group within the pores can then serve as a versatile functional site for post-synthetic modification, allowing for the grafting of other molecules to tailor the MOF's properties for specific applications like catalysis or sensing.[1]

Experimental Workflow Diagram

MOF_Synthesis_Workflow cluster_reaction Solvothermal Synthesis cluster_workup Product Isolation & Activation P1 Dissolve Metal Salt (e.g., Zn(NO₃)₂·6H₂O) in Solvent (e.g., DMF) R1 Combine Solutions in Teflon-lined Autoclave P1->R1 P2 Dissolve Linker (this compound) in Solvent (e.g., DMF) P2->R1 R2 Seal and Heat (e.g., 100-120 °C, 24-72 h) R1->R2 R3 Slow Cooling to Room Temperature R2->R3 W1 Collect Crystals by Filtration R3->W1 W2 Wash with Fresh Solvent (e.g., DMF, then Ethanol) W1->W2 W3 Solvent Exchange (e.g., with Chloroform) W2->W3 W4 Activate by Heating under Vacuum W3->W4 C1 PXRD W4->C1 C2 TGA W4->C2 C3 FT-IR W4->C3 C4 Gas Sorption W4->C4

Caption: Workflow for the solvothermal synthesis of a MOF using this compound.

Detailed Protocol: Synthesis of a Zn-based MOF

This protocol describes the synthesis of a hypothetical zinc-based MOF, designated here as "Zn-FHMBA".

1. Materials and Reagents:

ReagentFormulaPuritySupplier
This compoundC₈H₇FO₃>97%e.g., BOC Sciences
Zinc nitrate hexahydrateZn(NO₃)₂·6H₂O>98%Sigma-Aldrich
N,N-Dimethylformamide (DMF)C₃H₇NOAnhydrousSigma-Aldrich
EthanolC₂H₅OH200 proofSigma-Aldrich

2. Procedure:

  • Solution A (Linker): In a 20 mL glass vial, dissolve 34.0 mg (0.2 mmol) of this compound in 5.0 mL of DMF. Sonicate for 5 minutes to ensure complete dissolution.

  • Solution B (Metal Node): In a separate 20 mL glass vial, dissolve 89.2 mg (0.3 mmol) of zinc nitrate hexahydrate in 5.0 mL of DMF.

  • Reaction Mixture: Transfer both Solution A and Solution B into a 23 mL Teflon-lined stainless-steel autoclave.

  • Solvothermal Reaction: Seal the autoclave tightly and place it in a programmable oven. Heat the autoclave to 110 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.

  • Cooling: After 48 hours, turn off the oven and allow the autoclave to cool slowly to room temperature over a period of 12-18 hours.

  • Isolation: Carefully open the autoclave and collect the crystalline product by decanting the mother liquor.

  • Washing: Wash the collected crystals with 3 x 5 mL of fresh DMF to remove unreacted precursors. Subsequently, wash with 3 x 5 mL of ethanol to begin the solvent exchange process.

  • Activation: To remove the solvent molecules from the pores, immerse the crystals in a volatile solvent like chloroform or acetone for 24 hours (replacing the solvent every 8 hours). Afterwards, filter the crystals and dry them under a high vacuum at 120 °C for 12 hours. The resulting activated MOF powder is ready for characterization.

3. Characterization:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework and confirm the removal of guest solvent molecules.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To verify the coordination of the carboxylate group to the metal center (disappearance of the C=O stretch of the carboxylic acid) and the presence of the -OH and C-F functional groups.

  • Gas Sorption Analysis (N₂, CO₂): To determine the porosity (BET surface area) and to evaluate the material's affinity for CO₂. The presence of fluorine is expected to enhance CO₂ uptake compared to a non-fluorinated analogue.[3]

Application 2: Synthesis of Fluorinated Aromatic Polyesters

Scientific Rationale

The bifunctional nature of this compound, containing both a carboxylic acid and an alcohol (hydroxymethyl) group, makes it an ideal AB-type monomer for direct polycondensation reactions to form aromatic polyesters. The resulting polymer will have a repeating unit containing a fluorine atom, which can bestow properties such as high thermal stability, chemical resistance, and low surface energy. Such fluorinated polyesters are valuable in applications requiring high-performance materials, such as specialty coatings, dielectric films, and advanced composites. Benzoic acid derivatives are common building blocks in polymer synthesis.[6][7]

Reaction Scheme Diagram

Caption: Polycondensation of this compound to form a fluorinated polyester.

Detailed Protocol: Melt Polycondensation

This protocol describes the synthesis of a fluorinated polyester via direct melt polycondensation.

1. Materials and Reagents:

ReagentFormulaPuritySupplier
This compoundC₈H₇FO₃>97%e.g., BOC Sciences
Antimony(III) oxide (Sb₂O₃)Sb₂O₃>99%Sigma-Aldrich
Triphenyl phosphite (TPP)C₁₈H₁₅O₃P>97%Sigma-Aldrich

2. Procedure:

  • Reactor Setup: Place 17.01 g (0.1 mol) of this compound, 0.05 g of Antimony(III) oxide (catalyst), and 0.05 g of triphenyl phosphite (heat stabilizer) into a three-neck reaction flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.

  • Inert Atmosphere: Purge the flask with dry nitrogen gas for 15 minutes to remove air and moisture. Maintain a gentle nitrogen flow throughout the reaction.

  • First Stage (Esterification): Heat the reaction mixture to 180 °C with constant stirring. The monomer will melt and the esterification reaction will begin, releasing water which will be removed through the distillation outlet. Maintain this temperature for 2-3 hours.

  • Second Stage (Polycondensation): Gradually increase the temperature to 240 °C over 1 hour. At the same time, slowly apply a vacuum (reducing the pressure to <1 mmHg) to facilitate the removal of the water byproduct and drive the polymerization reaction toward a higher molecular weight.

  • Reaction Monitoring: The viscosity of the reaction mixture will increase significantly as the polymer chain grows. Continue the reaction under high temperature and vacuum for 4-6 hours, or until the desired viscosity is achieved (as indicated by the torque on the mechanical stirrer).

  • Product Recovery: Release the vacuum with nitrogen gas and cool the reactor. The resulting polymer will be a solid mass at room temperature. The polymer can be removed once the flask is cool and, if necessary, dissolved in a suitable solvent (e.g., hexafluoroisopropanol, m-cresol) for further processing or characterization.

3. Characterization:

  • ¹H NMR and ¹⁹F NMR Spectroscopy: To confirm the polyester structure and the successful incorporation of the monomer unit.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm), if any.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the polymer.

Application 3: Surface Modification of Metal Oxides

Scientific Rationale

Modifying the surface properties of materials is crucial for applications in electronics, biomaterials, and catalysis.[8] Self-assembled monolayers (SAMs) provide a powerful method for precisely controlling the interfacial properties of a substrate.[8] Benzoic acid and its derivatives can form robust SAMs on metal oxide surfaces (e.g., TiO₂, Al₂O₃, ZnO) through the strong coordination of the carboxylic acid headgroup to the surface metal atoms.[9][10][11]

Using this compound as the SAM-forming molecule allows for the creation of a surface that is functionalized with both fluoro and hydroxymethyl groups. The fluorine can alter the surface energy, making it more hydrophobic or lipophobic. The exposed hydroxymethyl groups provide reactive sites for further covalent attachment of other molecules, such as biomolecules or catalysts, enabling the creation of multifunctional surfaces.

Surface Modification Workflow

SAM_Formation cluster_prep Substrate & Solution Prep cluster_assembly Self-Assembly cluster_post Post-Processing & Characterization S1 Clean Substrate (e.g., TiO₂ wafer) (Sonication in Acetone, IPA, H₂O) S2 Activate Surface (e.g., UV-Ozone or O₂ Plasma) to generate -OH groups S1->S2 S3 Prepare Dilute Solution of this compound in a suitable solvent (e.g., Ethanol) S2->S3 A1 Immerse Activated Substrate in the Linker Solution S2->A1 S3->A1 A2 Incubate for 12-24 hours at Room Temperature A1->A2 P1 Rinse Substrate (with fresh solvent) to remove physisorbed molecules A2->P1 P2 Dry Substrate (under N₂ stream) P1->P2 P3 Characterize Surface (XPS, Contact Angle, AFM) P2->P3

Caption: Workflow for surface modification of a metal oxide substrate using a self-assembled monolayer.

Detailed Protocol: SAM formation on a TiO₂ Surface

This protocol describes the formation of a SAM on a titanium dioxide surface.

1. Materials and Reagents:

ReagentPuritySupplier
This compound>97%e.g., BOC Sciences
Titanium Dioxide (TiO₂) WaferTest GradeUniversity Wafer
EthanolAnhydrousSigma-Aldrich
AcetoneACS GradeSigma-Aldrich
Isopropanol (IPA)ACS GradeSigma-Aldrich

2. Procedure:

  • Substrate Cleaning: Clean the TiO₂ wafer by sequential sonication in acetone, isopropanol, and deionized water for 15 minutes each.

  • Surface Activation: Dry the cleaned wafer with a stream of nitrogen gas. Activate the surface by treating it with a UV-Ozone cleaner for 20 minutes to remove organic contaminants and generate surface hydroxyl groups. This step is critical for achieving a high-quality monolayer.

  • Solution Preparation: Prepare a 1 mM solution of this compound in anhydrous ethanol.

  • SAM Formation: Immediately after activation, immerse the TiO₂ wafer into the prepared solution in a sealed container under an inert atmosphere (e.g., in a glovebox or a nitrogen-filled desiccator) to prevent contamination.

  • Incubation: Allow the self-assembly process to occur by incubating the wafer in the solution for 18 hours at room temperature without agitation.

  • Rinsing: After incubation, remove the wafer from the solution and rinse it thoroughly with fresh ethanol to remove any non-covalently bound (physisorbed) molecules.

  • Drying: Dry the modified wafer with a gentle stream of nitrogen gas. The surface is now modified and ready for characterization or further functionalization via the hydroxymethyl groups.

3. Characterization:

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of the monolayer on the surface by detecting the F 1s and C 1s signals corresponding to the molecule.

  • Water Contact Angle (WCA) Measurement: To measure the change in surface wettability. The presence of the fluorinated aromatic ring is expected to increase the hydrophobicity compared to the clean, hydrophilic TiO₂ surface.

  • Atomic Force Microscopy (AFM): To visualize the surface topography and confirm the formation of a smooth, uniform monolayer.

References

Application Notes & Protocols: Synthesis of Novel Heterocyclic Scaffolds from 3-Fluoro-5-(hydroxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine and heterocyclic motifs into molecular structures is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, binding affinity, and bioavailability.[1][2][3][4] This guide details validated protocols for the synthesis of novel fluorinated heterocyclic compounds, utilizing the versatile and commercially available building block, 3-Fluoro-5-(hydroxymethyl)benzoic acid. We present two distinct, robust synthetic pathways leading to the formation of two important classes of heterocycles: 1,3-benzoxazinones and pyridazinones. The protocols are designed for clarity and reproducibility, with in-depth explanations of the underlying chemical principles and strategic decisions. This document serves as a practical resource for researchers and professionals engaged in drug discovery and synthetic chemistry.

Introduction: Rationale and Strategic Approach

This compound is an exemplary starting material for generating molecular diversity. Its utility stems from the orthogonal reactivity of its three key functional groups: a carboxylic acid, a primary benzylic alcohol, and a metabolically robust fluorine atom on the aromatic ring.

  • Carboxylic Acid (-COOH): This group is a versatile handle for forming amides, esters, or can be activated to participate in cyclization reactions.

  • Hydroxymethyl Group (-CH₂OH): The benzylic alcohol can be readily converted into other functional groups. It can be oxidized to an aldehyde, a key electrophile, or transformed into a leaving group (e.g., a benzylic halide) to facilitate intramolecular nucleophilic attack.

  • Fluorine Atom (-F): The presence of fluorine significantly alters the electronic properties of the aromatic ring, increasing the acidity of the benzoic acid.[5] In drug design, fluorine is prized for its ability to enhance metabolic stability and modulate pKa and lipophilicity, which can improve a compound's pharmacokinetic profile.[3][6]

Our synthetic strategy leverages this multifunctionality to construct two distinct heterocyclic cores through intramolecular cyclization, a powerful method for efficiently building complex ring systems.[7][8]

Visualized Strategic Workflow

The overall synthetic logic is to selectively modify one functional group to generate a reactive intermediate, which then undergoes a ring-closing reaction with the other functional group to form the desired heterocycle.

G cluster_start Starting Material cluster_path1 Pathway I: Benzoxazinone Synthesis cluster_path2 Pathway II: Pyridazinone Synthesis start This compound p1_step1 Step 1A: Amidation (Chlorination & Amination) start->p1_step1 p2_step1 Step 2A: Selective Oxidation start->p2_step1 p1_step2 Step 1B: Intramolecular Dehydrative Cyclization p1_step1->p1_step2 p1_product Target 1: 7-Fluoro-1H-benzo[d][1,3]oxazin-4(2H)-one p1_step2->p1_product p2_step2 Step 2B: Condensative Cyclization p2_step1->p2_step2 p2_product Target 2: 6-Fluoro-1H-phthalazin-4(2H)-one p2_step2->p2_product

Caption: Overall synthetic strategy from the starting material to two distinct heterocyclic targets.

Protocol I: Synthesis of 7-Fluoro-1H-benzo[d][2][6]oxazin-4(2H)-one

This protocol demonstrates the formation of a benzoxazinone ring system. The strategy involves converting the carboxylic acid to a benzamide, followed by an acid-catalyzed intramolecular cyclization where the amide nitrogen acts as a nucleophile attacking the activated benzylic alcohol. This approach is an efficient way to construct the oxazinone core.[9][10]

Reaction Scheme

Caption: Synthesis of 7-Fluoro-1H-benzo[d][2][6]oxazin-4(2H)-one (3).

Step 2.1: Synthesis of 3-Fluoro-5-(hydroxymethyl)benzamide (2)

Rationale: The conversion of the carboxylic acid to a primary amide is the crucial first step. We employ a two-step, one-pot procedure by first forming the highly reactive acyl chloride, which is then immediately quenched with ammonia. This method is generally high-yielding and avoids harsh conditions that might affect the hydroxymethyl group.

Materials:

  • This compound (1)

  • Oxalyl chloride ((COCl)₂)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Ammonium hydroxide (NH₄OH), 28-30% solution

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

Protocol:

  • Suspend this compound (1) (5.0 g, 29.4 mmol) in anhydrous DCM (100 mL) in a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere.

  • Add a catalytic amount of DMF (2-3 drops) to the suspension.

  • Cool the mixture to 0 °C in an ice bath. Add oxalyl chloride (3.0 mL, 35.3 mmol, 1.2 eq) dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2 hours. The reaction can be monitored by the cessation of gas evolution and the formation of a clear solution.

  • Once the formation of the acyl chloride is complete, cool the reaction mixture back down to 0 °C.

  • In a separate flask, prepare a solution of ammonium hydroxide (30 mL) in water (30 mL).

  • Add the ammonium hydroxide solution dropwise to the cold acyl chloride solution with vigorous stirring. A white precipitate will form.

  • Stir the mixture for 1 hour, allowing it to warm to room temperature.

  • Transfer the mixture to a separatory funnel and remove the aqueous layer.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the solid by recrystallization from ethyl acetate/hexanes to afford 3-Fluoro-5-(hydroxymethyl)benzamide (2) as a white solid.

Step 2.2: Synthesis of 7-Fluoro-1H-benzo[d][2][6]oxazin-4(2H)-one (3)

Rationale: This step is an intramolecular dehydrative cyclization. A Brønsted acid catalyst, p-toluenesulfonic acid (p-TsOH), is used to protonate the benzylic alcohol, converting it into a good leaving group (water). The nucleophilic amide nitrogen then attacks the resulting benzylic carbocation (or participates in an Sₙ2-like displacement) to form the six-membered ring. A Dean-Stark apparatus is essential to remove the water byproduct, driving the equilibrium towards the product.[11]

Materials:

  • 3-Fluoro-5-(hydroxymethyl)benzamide (2)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Protocol:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 3-Fluoro-5-(hydroxymethyl)benzamide (2) (3.0 g, 17.5 mmol) and toluene (100 mL).

  • Add a catalytic amount of p-TsOH·H₂O (333 mg, 1.75 mmol, 0.1 eq).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by TLC (e.g., 50% EtOAc in hexanes) until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution (2 x 40 mL) to quench the acid catalyst.

  • Wash the organic layer with brine (40 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 20-50% EtOAc in hexanes) to yield 7-Fluoro-1H-benzo[d][2][6]oxazin-4(2H)-one (3) as a white to off-white solid.

Protocol II: Synthesis of 6-Fluoro-2,3-dihydrophthalazin-1(4H)-one

This pathway constructs a pyridazinone-type heterocycle, specifically a dihydrophthalazinone. The synthesis begins with the selective oxidation of the benzylic alcohol to an aldehyde. This intermediate, a 2-formylbenzoic acid derivative, then undergoes a condensative cyclization with hydrazine, a classic method for forming the pyridazinone ring.[12][13]

Reaction Scheme

Caption: Synthesis of 6-Fluoro-2,3-dihydrophthalazin-1(4H)-one (5).

Step 3.1: Synthesis of 3-Fluoro-5-formylbenzoic acid (4)

Rationale: Selective oxidation of the primary benzylic alcohol to an aldehyde without affecting the carboxylic acid is required. Manganese dioxide (MnO₂) is an excellent reagent for this transformation as it is a mild and highly selective oxidant for benzylic and allylic alcohols. The reaction is heterogeneous, simplifying workup, which typically involves a simple filtration.

Materials:

  • This compound (1)

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM)

  • Celite®

Protocol:

  • Dissolve this compound (1) (5.0 g, 29.4 mmol) in DCM (150 mL) in a round-bottom flask.

  • Add activated MnO₂ (25.5 g, 294 mmol, 10 eq) to the solution in one portion.

  • Stir the resulting black suspension vigorously at room temperature for 18-24 hours.

  • Monitor the reaction by TLC (e.g., 10% methanol in DCM). The product aldehyde will be more nonpolar than the starting alcohol.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solid.

  • Wash the Celite® pad thoroughly with additional DCM (3 x 50 mL) to ensure complete recovery of the product.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield 3-Fluoro-5-formylbenzoic acid (4) as a white solid, which is often pure enough for the next step without further purification.

Step 3.2: Synthesis of 6-Fluoro-2,3-dihydrophthalazin-1(4H)-one (5)

Rationale: This is a classic heterocyclic synthesis. Hydrazine possesses two nucleophilic nitrogen atoms. One nitrogen attacks the electrophilic aldehyde carbonyl, and the other attacks the carboxylic acid (or its activated form) in a tandem condensation-cyclization sequence to form the stable six-membered dihydrophthalazinone ring.

Materials:

  • 3-Fluoro-5-formylbenzoic acid (4)

  • Hydrazine hydrate (N₂H₄·H₂O), ~64% solution

  • Ethanol (EtOH)

Protocol:

  • Suspend 3-Fluoro-5-formylbenzoic acid (4) (3.0 g, 17.8 mmol) in ethanol (90 mL) in a round-bottom flask equipped with a condenser.

  • Add hydrazine hydrate (1.1 mL, 21.4 mmol, 1.2 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4 hours. The mixture should become homogeneous as the reaction progresses.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes to promote precipitation.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol and then with diethyl ether.

  • Dry the product under vacuum to afford 6-Fluoro-2,3-dihydrophthalazin-1(4H)-one (5) as a crystalline solid.

Data Summary and Characterization

The successful synthesis of the target compounds must be confirmed by rigorous analytical characterization. Below are the expected yields and key analytical data for the synthesized molecules.

CmpdStructure NameStepYield (%)AppearanceExpected ¹H NMR Highlights (δ, ppm)Expected MS (m/z) [M+H]⁺
2 3-Fluoro-5-(hydroxymethyl)benzamide2.185-95White Solid~7.5-8.0 (Ar-H), ~4.6 (CH₂OH), ~5.5 (OH), ~7.9, 8.2 (NH₂)170.06
3 7-Fluoro-1H-benzo[d][2][6]oxazin-4(2H)-one2.270-80Off-white Solid~8.5 (NH), ~7.2-7.6 (Ar-H), ~5.2 (O-CH₂-Ar)168.05
4 3-Fluoro-5-formylbenzoic acid3.1>90White Solid~10.0 (CHO), ~8.0-8.5 (Ar-H), ~13.0 (COOH)169.02
5 6-Fluoro-2,3-dihydrophthalazin-1(4H)-one3.280-90Crystalline Solid~10.5 (NH), ~8.0 (NH), ~7.4-7.8 (Ar-H), ~4.9 (Ar-CH₂)167.06

References

Protocols for the scale-up synthesis of 3-Fluoro-5-(hydroxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-Up Synthesis of 3-Fluoro-5-(hydroxymethyl)benzoic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a key building block in pharmaceutical research and drug development. The protocol details a robust and scalable method centered on the chemoselective reduction of 3-Fluoro-5-formylbenzoic acid using sodium borohydride. We present a laboratory-scale procedure for initial proof-of-concept, followed by a detailed protocol for process scale-up. The causality behind experimental choices, critical safety considerations for large-scale production, and methods for ensuring reaction integrity are thoroughly discussed to provide researchers and process chemists with an authoritative and practical resource.

Introduction and Strategic Overview

This compound is a valuable bifunctional molecule, incorporating a carboxylic acid and a primary alcohol on a fluorinated phenyl ring. This unique substitution pattern makes it an important intermediate for the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs). The synthetic strategy outlined herein focuses on reliability, selectivity, and scalability.

The chosen synthetic route involves the reduction of the aldehyde moiety of commercially available 3-Fluoro-5-formylbenzoic acid. For this transformation, sodium borohydride (NaBH₄) is the reagent of choice. This decision is underpinned by several key advantages:

  • Chemoselectivity: Sodium borohydride is a mild reducing agent that selectively reduces aldehydes and ketones.[1] Under the described reaction conditions, it does not reduce the carboxylic acid group, thus eliminating the need for protecting group chemistry and streamlining the synthesis.[2]

  • Operational Safety: Compared to more potent hydride reagents like lithium aluminum hydride (LiAlH₄), NaBH₄ is significantly safer to handle, exhibiting more controlled reactivity with protic solvents like methanol and water, which are often used in these reductions.[2]

  • Scalability: The reaction is highly amenable to scale-up, provided that critical process parameters, particularly thermal management and gas evolution, are carefully controlled.

The Underlying Chemistry: Mechanism of Reduction

The reduction of the aldehyde proceeds via a well-established two-step nucleophilic addition mechanism.[3][4]

  • Nucleophilic Attack: The borohydride ion (BH₄⁻) serves as a source of hydride (H⁻). The hydride, a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde group. This breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a tetracoordinate borate-alkoxide intermediate.

  • Protonation (Workup): In the second step, a protic source (in this case, from the solvent and the acidic workup) protonates the negatively charged oxygen atom of the alkoxide intermediate to yield the final primary alcohol product.[3][5]

This selective mechanism ensures that the less electrophilic carboxylic acid group remains intact throughout the process.

Experimental Protocols

PART A: Laboratory-Scale Synthesis (10 g Scale)

This protocol is designed to establish the reaction parameters and confirm product identity before committing to a larger scale.

Materials and Equipment:

  • 3-Fluoro-5-formylbenzoic acid (10.0 g)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized Water

  • Hydrochloric Acid (HCl), 2M

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • 250 mL three-neck round-bottom flask, magnetic stirrer, thermometer, addition funnel, ice bath.

Step-by-Step Procedure:

  • Reactant Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, add 3-Fluoro-5-formylbenzoic acid (10.0 g, 59.5 mmol).

  • Dissolution: Add methanol (100 mL) to the flask and stir until the starting material is fully dissolved.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Reduction: Slowly add sodium borohydride (2.70 g, 71.4 mmol, 1.2 equivalents) in small portions over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Vigorous gas evolution (hydrogen) will be observed.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

  • Quenching: While maintaining cooling in the ice bath, slowly and carefully add 2M HCl to quench the excess NaBH₄ and neutralize the solution. Continue adding acid dropwise until the pH is ~2-3. This step is highly exothermic and produces significant hydrogen gas; ensure adequate ventilation and slow addition.

  • Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the resulting aqueous slurry to a separatory funnel. Extract the product with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash with deionized water (1 x 50 mL) followed by brine (1 x 50 mL).

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a solid.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., water or ethyl acetate/hexanes) to obtain pure this compound. Dry the final product under vacuum.

PART B: Scale-Up Synthesis Protocol (1.0 kg Scale)

Scaling this process requires a shift from standard laboratory glassware to a jacketed reactor system to manage the significant exotherms and ensure operational safety.

Critical Scale-Up Considerations:

  • Thermal Management: The reduction and acid quench steps are highly exothermic. A jacketed reactor with an efficient cooling circulator is mandatory to maintain temperature control and prevent a runaway reaction.

  • Gas Evolution: The reaction generates a large volume of flammable hydrogen gas.[1] The reactor must be purged with an inert gas (e.g., nitrogen) and vented safely to an appropriate scrubbing system or fume hood.

  • Controlled Addition: The addition rate of both the NaBH₄ and the quenching acid is a critical process parameter that directly impacts safety and product quality. Use of a solids charging system for NaBH₄ and a metering pump for the acid is highly recommended.

  • Agitation: Efficient overhead mechanical stirring is essential to ensure homogenous mixing, facilitate heat transfer to the reactor jacket, and prevent localized concentration gradients.

Equipment:

  • 20 L jacketed glass reactor with overhead mechanical stirrer, temperature probe, condenser, and nitrogen inlet/outlet.

  • Cooling/heating circulator.

  • Solids charging system or powder funnel.

  • Metering pump for liquid addition.

  • Large-scale filtration apparatus (e.g., Nutsche filter-dryer).

Step-by-Step Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with a continuous nitrogen purge.

  • Reactant Charging: Charge 3-Fluoro-5-formylbenzoic acid (1.00 kg, 5.95 mol) to the reactor, followed by methanol (10 L).

  • Dissolution & Cooling: Start agitation and stir until all solids are dissolved. Set the circulator to cool the reactor jacket and bring the internal temperature of the solution to 0-5 °C.

  • Controlled Reduction: Add sodium borohydride (270 g, 7.14 mol, 1.2 equivalents) portion-wise via the solids addition port over a period of 2-3 hours. Maintain the internal temperature below 10 °C throughout the addition. The rate of addition should be dictated by the cooling capacity of the reactor and the rate of gas evolution.

  • Reaction & Monitoring: Once the addition is complete, maintain the reaction mixture at 0-5 °C for an additional 2-3 hours. Take samples periodically to monitor the reaction by HPLC or TLC to confirm complete consumption of the starting material.

  • Controlled Quench: Set the reactor cooling to maximum capacity. Slowly add 2M HCl (approx. 6-7 L) via a metering pump at a rate that keeps the internal temperature below 15 °C. The initial phase of the quench is the most energetic. Once the initial exotherm and gas evolution subside, the remainder of the acid can be added more quickly to adjust the final pH to ~2-3.

  • Solvent Removal: Configure the reactor for distillation and remove the bulk of the methanol under vacuum, maintaining a batch temperature below 40 °C.

  • Extraction: Add ethyl acetate (7.5 L) to the reactor and stir vigorously for 20 minutes. Stop the agitation and allow the layers to separate. Drain the lower aqueous layer. Perform two more extractions with ethyl acetate (5 L each).

  • Washing: Combine all organic layers in the reactor. Add deionized water (5 L), stir, and separate. Follow with a brine wash (5 L).

  • Crystallization & Isolation: Concentrate the ethyl acetate solution under vacuum to a volume of approximately 2-3 L. Cool the concentrated solution slowly to 0-5 °C to induce crystallization. The product can be isolated by filtration through a Nutsche filter. Wash the filter cake with cold ethyl acetate.

  • Drying: Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Data Summary and Visualization

Table 1: Reagent and Parameter Comparison
ParameterLaboratory-Scale (10 g)Scale-Up (1.0 kg)
3-Fluoro-5-formylbenzoic acid10.0 g (59.5 mmol)1.00 kg (5.95 mol)
Sodium Borohydride2.70 g (71.4 mmol)270 g (7.14 mol)
Methanol100 mL10 L
2M HCl (approx.)60-70 mL6-7 L
Reaction Temperature0-5 °C0-5 °C
NaBH₄ Addition Time~30 minutes2-3 hours
Quench Temperature< 10 °C< 15 °C
Expected Yield85-95%85-95%

Process Workflow Diagram

Scale_Up_Synthesis cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Workup & Isolation cluster_purification Phase 4: Purification A Charge Reactor: 1. 3-Fluoro-5-formylbenzoic Acid 2. Methanol B Dissolve & Cool to 0-5 °C A->B C Controlled Addition of NaBH₄ (Maintain T < 10 °C) B->C D Reaction Monitoring (TLC / HPLC) C->D E Controlled Quench with 2M HCl (Maintain T < 15 °C) D->E F Solvent Removal (Vacuum Distillation) E->F G Product Extraction (Ethyl Acetate) F->G H Aqueous & Brine Wash G->H I Concentration & Recrystallization H->I J Filtration & Washing I->J K Vacuum Drying J->K L Final Product: This compound K->L

Caption: Workflow for the scale-up synthesis of this compound.

References

Troubleshooting & Optimization

Strategies for improving the yield in the synthesis of 3-Fluoro-5-(hydroxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Fluoro-5-(hydroxymethyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during this multi-step process. We will delve into the causality behind experimental choices, providing field-proven insights to improve your yield and purity.

Synthetic Overview: A Common Pathway

The synthesis of this compound is most reliably achieved through a two-step process starting from a commercially available precursor, 3-fluoro-5-formylbenzoic acid. This pathway involves the selective reduction of the aldehyde (formyl group) to a primary alcohol (hydroxymethyl group) while preserving the carboxylic acid moiety. This approach is generally favored over more complex routes involving Grignard reagents due to its high selectivity and more manageable reaction conditions.

Workflow Diagram: From Precursor to Product

G cluster_0 Step 1: Selective Aldehyde Reduction cluster_1 Step 2: Workup and Purification A Start: 3-Fluoro-5-formylbenzoic acid B Dissolve in suitable solvent (e.g., Ethanol/Water) A->B C Add selective reducing agent (e.g., NaBH4) portion-wise at 0-5 °C B->C D Monitor reaction via TLC/HPLC C->D E Intermediate: Benzoate salt D->E F Quench reaction with acetone E->F Proceed to Workup G Acidify with HCl to pH ~2 F->G H Precipitate crude product G->H I Filter and wash with cold water H->I J Recrystallize from Ethanol/Water I->J K Final Product: this compound J->K

Caption: A typical two-step workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems that can arise during the synthesis, leading to low yield or impurities.

Question 1: My yield is significantly low after the reduction of 3-fluoro-5-formylbenzoic acid. What are the most likely causes and how can I improve it?

Answer:

Low yield in this selective reduction is a common issue, often stemming from one of three areas: the choice and handling of the reducing agent, reaction conditions, or workup procedure.

Plausible Causes & Recommended Solutions:

  • Non-Selective Reduction: The primary challenge is reducing the aldehyde without affecting the carboxylic acid. Using a reducing agent that is too harsh will lead to the formation of diol byproducts and a reduction in the yield of the desired product.

    • Expertise & Causality: Sodium borohydride (NaBH₄) is the preferred reagent for this transformation. It is a mild reducing agent that is highly selective for aldehydes and ketones over carboxylic acids under protic solvent conditions. More powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) are non-selective and will reduce both functional groups.

    • Protocol: Ensure you are using NaBH₄. If you are already using it, consider the stoichiometry. An excess is needed, but a large excess can lead to side reactions.

  • Incorrect Stoichiometry or Incomplete Reaction: Insufficient reducing agent will result in unreacted starting material, which can be difficult to separate from the product.

    • Expertise & Causality: The carboxylic acid proton will react with NaBH₄, consuming one equivalent. Therefore, you need more than one equivalent of NaBH₄ relative to your starting material to ensure the aldehyde is fully reduced.

    • Protocol: A common practice is to use 1.5 to 2.0 equivalents of NaBH₄. The reaction progress should be meticulously monitored by Thin Layer Chromatography (TLC) or HPLC until the starting aldehyde spot has completely disappeared.[1]

  • Suboptimal Reaction Temperature: The reaction of NaBH₄ with the protic solvent and the substrate is exothermic. Running the reaction at too high a temperature can lead to decomposition of the reagent and unwanted side reactions.

    • Expertise & Causality: Controlling the temperature is critical for selectivity and yield. The addition of NaBH₄ should be done portion-wise to an ice-cooled solution of the starting material. This maintains a low temperature (0-5 °C), preventing runaway reactions and maximizing the efficiency of the reducing agent.

    • Protocol: Prepare a solution of 3-fluoro-5-formylbenzoic acid in a suitable solvent system (e.g., ethanol/water). Cool this solution in an ice bath to 0 °C. Add the solid NaBH₄ slowly in small portions over 30-60 minutes, ensuring the internal temperature does not rise above 5-10 °C.

  • Product Loss During Workup: The product has moderate solubility in water, especially at a neutral pH. Improper pH adjustment during the workup can lead to significant loss of product in the aqueous phase.

    • Expertise & Causality: The product is a carboxylic acid, which will be deprotonated and soluble in basic or neutral solutions (as the carboxylate salt). To precipitate the product and maximize recovery, the solution must be acidified.

    • Protocol: After the reaction is complete, carefully acidify the mixture with cold 2M HCl to a pH of approximately 2. This ensures the carboxylate is protonated, rendering the product less soluble and causing it to precipitate out of the solution.[2]

Data Summary: Optimizing Reduction Conditions

ParameterCondition A (Suboptimal)Condition B (Optimized)Rationale for Optimization
Reducing Agent LiAlH₄NaBH₄NaBH₄ is selective for aldehydes over carboxylic acids.
Equivalents of NaBH₄ 1.0 eq1.5 - 2.0 eqAccounts for reaction with the acidic proton and drives the reaction to completion.
Temperature Room Temperature0 - 5 °CControls exotherm, prevents reagent decomposition, and improves selectivity.
Workup pH pH 6-7pH ~2Protonates the carboxylate, minimizing product solubility and maximizing precipitation.
Expected Yield < 50%> 85%Controlled conditions and proper workup significantly boost recovery.
Question 2: I am observing a significant amount of an impurity that has a similar retention factor (Rf) to my product on the TLC plate. How can I identify and eliminate this impurity?

Answer:

An impurity with a similar polarity to your product is most likely unreacted starting material (3-fluoro-5-formylbenzoic acid) or a byproduct from a side reaction.

Plausible Causes & Recommended Solutions:

  • Incomplete Reaction: As discussed in the previous question, if the reduction is not driven to completion, you will be left with starting material.

    • Troubleshooting Workflow:

      • Confirm Identity: Co-spot your purified product with the starting material on a TLC plate to see if the Rf values match.

      • Drive to Completion: If starting material is present, re-run the reaction ensuring you are using sufficient NaBH₄ (1.5-2.0 eq) and allowing enough reaction time. Monitor by TLC every 30 minutes until the starting material is consumed.

  • Formation of Borate Esters: Borohydride reductions can sometimes form stable borate ester intermediates with the newly formed alcohol and the carboxylic acid. If these are not properly hydrolyzed during workup, they can persist as impurities.

    • Expertise & Causality: The workup step is not just for isolation; it's a critical chemical step. Acidification with HCl hydrolyzes these borate esters, releasing the free hydroxyl and carboxyl groups of the final product.

    • Protocol: During the workup, after acidifying to pH ~2 with HCl, stir the mixture vigorously for at least 30 minutes at room temperature before filtration. This ensures complete hydrolysis of any borate complexes.

  • Ineffective Purification: If the impurity is not starting material, a more rigorous purification method is required.

    • Expertise & Causality: Recrystallization is an excellent technique for purifying solid organic compounds by leveraging differences in solubility.[3] A well-chosen solvent system will dissolve the product at high temperatures while leaving impurities either undissolved or highly soluble in the cold mother liquor.

    • Detailed Recrystallization Protocol:

      • Solvent Selection: An ethanol/water mixture is often effective for this class of compounds.

      • Dissolution: Place the crude, dried product in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

      • Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Add a drop or two of hot ethanol to redissolve the precipitate and clarify the solution.

      • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.

      • Maximize Yield: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

      • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol/water mixture. Dry the purified crystals under vacuum.

Troubleshooting Decision Tree

G cluster_solutions start Low Yield or Impurity Observed q1 Is the reaction going to completion? (Check via TLC/HPLC) start->q1 a1 Increase NaBH4 to 1.5-2.0 eq. Increase reaction time. q1->a1 No q2 Is the reaction temperature controlled? q1->q2 Yes a2 Ensure temperature is 0-5 °C during NaBH4 addition. a3 Acidify to pH ~2 with HCl. Stir for 30 mins before filtering. a4 Perform recrystallization (Ethanol/Water system). q2->a2 No q3 Is the workup procedure correct? q2->q3 Yes q3->a3 No q3->a4 Yes

Caption: A decision tree for troubleshooting low yield and impurity issues.

Frequently Asked Questions (FAQs)

Q1: Can I use a different starting material, such as 3-bromo-5-fluorobenzoic acid?

A1: Yes, this is a viable alternative route, but it is more complex. It would typically involve protecting the carboxylic acid (e.g., as a methyl ester), followed by a metal-halogen exchange (e.g., using n-BuLi or forming a Grignard reagent) and then reacting with a formaldehyde source (like paraformaldehyde). This introduces more steps and challenges, such as the need for strictly anhydrous conditions and cryogenic temperatures to avoid side reactions.[4][5] For simplicity and yield, the reduction of 3-fluoro-5-formylbenzoic acid is generally recommended.

Q2: What is the best way to monitor the reaction's progress?

A2: Thin Layer Chromatography (TLC) is the most common and effective method. Use a mobile phase that gives good separation between your starting material and product (e.g., 30-50% ethyl acetate in hexanes with 1% acetic acid). The product, being more polar due to the alcohol group, will have a lower Rf value than the starting aldehyde. The reaction is complete when the starting material spot is no longer visible under UV light. For more quantitative analysis, HPLC can be used.[6]

Q3: My final product is an off-white or slightly yellow powder. Is this acceptable, and how can I decolorize it?

A3: While a slightly off-white color may be acceptable depending on the purity requirements for your next step, a purer product is typically a white crystalline solid. The color often comes from minor, highly conjugated impurities. During the recrystallization process, you can add a small amount of activated carbon to the hot, dissolved solution.[3] Boil the solution with the charcoal for a few minutes, and then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool. The activated carbon will adsorb the colored impurities, yielding a colorless solution and, subsequently, white crystals.

References

Identifying and minimizing side reactions during the synthesis of 3-Fluoro-5-(hydroxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Fluoro-5-(hydroxymethyl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the common challenges and minimize side reactions during the synthesis of this important building block.

I. Strategic Synthesis Overview & Key Challenge Areas

The synthesis of this compound presents a unique set of challenges due to the trifunctional nature of the target molecule. The presence of a carboxylic acid, a benzyl alcohol, and a fluorine atom on the same aromatic ring necessitates careful planning of the synthetic route to manage chemoselectivity and avoid problematic side reactions. The primary challenge lies in the selective manipulation of one functional group without affecting the others, particularly given that benzylic alcohols are prone to oxidation and carboxylic acids can interfere with organometallic reactions.

This guide will focus on two common and logical synthetic routes, addressing the potential pitfalls at each stage.

Route A: Grignard-based Carboxylation

This route typically starts from a precursor like 3-fluoro-5-bromobenzyl alcohol, which requires protection of the alcohol, followed by Grignard formation, carboxylation, and deprotection.

Route B: Reduction-based Functional Group Interconversion

This pathway often begins with a more oxidized precursor, such as methyl 3-fluoro-5-formylbenzoate or a related ester, and involves the selective reduction of the aldehyde or ester to the benzyl alcohol.

Below is a troubleshooting workflow to help you diagnose and resolve issues you may encounter.

Troubleshooting_Workflow Start Synthesis Start CheckYieldPurity Check Yield and Purity Start->CheckYieldPurity LowYield Low Yield? CheckYieldPurity->LowYield No CheckYieldPurity->LowYield Yes LowPurity Low Purity? LowYield->LowPurity No OptimizeGrignard Troubleshoot Grignard Reaction LowYield->OptimizeGrignard Route A OptimizeReduction Optimize Selective Reduction LowYield->OptimizeReduction Route B OptimizeHydrolysis Refine Hydrolysis Step LowYield->OptimizeHydrolysis If applicable Purification Implement Advanced Purification LowPurity->Purification Yes Success High Yield & Purity (>95%) LowPurity->Success No OptimizeGrignard->Start OptimizeReduction->Start OptimizeHydrolysis->Start Purification->Start

Caption: General troubleshooting workflow for the synthesis of this compound.

II. Troubleshooting Guide & FAQs

Route A: Grignard-based Carboxylation
Question 1: My Grignard reaction yield is consistently low, and I'm observing a significant amount of a biphenyl side product. What's going wrong?

Answer: This is a classic issue in Grignard synthesis, pointing to two primary problems: premature quenching of the Grignard reagent and a side reaction known as Wurtz-type homocoupling.

Causality:

  • Grignard Reagent Quenching: Grignard reagents are potent bases and will react with any available acidic protons.[1] Even trace amounts of water in your glassware or solvent can destroy the reagent as it forms. The hydroxyl group of your starting material (if unprotected) is also acidic enough to cause quenching.[2]

  • Homocoupling (Biphenyl Formation): The formation of a biphenyl derivative (e.g., 3,3'-difluoro-5,5'-bis(hydroxymethyl)biphenyl) is a major side reaction, particularly with aryl bromides.[3] This occurs when the Grignard reagent (R-MgX) reacts with the unreacted starting material (R-X).

Troubleshooting Protocol:

  • Rigorous Drying of Apparatus and Reagents:

    • All glassware should be flame-dried under a vacuum or oven-dried at >120°C for several hours and cooled under a stream of dry nitrogen or argon.[3]

    • Solvents like THF or diethyl ether must be anhydrous. Using a freshly opened bottle of anhydrous solvent or distilling from a suitable drying agent (e.g., sodium/benzophenone) is crucial.

    • Ensure your magnesium turnings are fresh and have a shiny metallic surface. An oxidized, dull surface can hinder the reaction.[4]

  • Protection of the Hydroxymethyl Group:

    • The hydroxyl group must be protected before attempting the Grignard reaction. A common and robust choice is a silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether.

    • Protocol for TBDMS Protection:

      • Dissolve 3-fluoro-5-bromobenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

      • Add imidazole (1.5 eq) and tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq).

      • Stir at room temperature until TLC analysis shows complete consumption of the starting material.

      • Perform an aqueous work-up and purify by column chromatography to isolate the protected alcohol.

  • Initiation and Execution of the Grignard Reaction:

    • Place fresh magnesium turnings (1.2 eq) in your dried flask under an inert atmosphere.

    • Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface. You should observe the disappearance of the iodine color or bubbling.[3]

    • Add a small portion of your protected 3-fluoro-5-bromobenzyl silyl ether solution in anhydrous THF to the magnesium. The reaction should initiate, indicated by gentle refluxing of the solvent.

    • Once initiated, add the rest of the bromide solution dropwise at a rate that maintains a gentle reflux. Adding too quickly can promote homocoupling.[5]

  • Carboxylation:

    • Cool the successfully formed Grignard reagent to a low temperature (e.g., -78°C to 0°C) before introducing CO₂.[6]

    • Use freshly crushed dry ice or bubble CO₂ gas through the solution. Do not simply pour the Grignard solution onto the dry ice, as this can lead to localized warming and side reactions.

    • After the reaction is complete, quench with aqueous HCl to protonate the carboxylate salt.[1]

Grignard_Side_Reactions Start Protected 3-Fluoro-5-Bromobenzyl Alcohol (R-Br) Mg Mg, THF Start->Mg + SideProduct1 Homocoupling Product (R-R) Start->SideProduct1 Grignard Grignard Reagent (R-MgBr) Mg->Grignard Grignard->Start Wurtz Coupling CO2 1. CO₂ 2. H₃O⁺ Grignard->CO2 H2O Trace H₂O Grignard->H2O Quenching Product Desired Product (R-COOH) CO2->Product SideProduct2 Quenched Product (R-H) H2O->SideProduct2

Caption: Key side reactions during the Grignard synthesis route.

Route B: Reduction-based Functional Group Interconversion
Question 2: I am trying to reduce methyl 3-fluoro-5-formylbenzoate to get the hydroxymethyl product, but I am getting a mixture of products, including the diol and unreacted starting material. How can I improve the selectivity?

Answer: This is a common chemoselectivity challenge. You need a reducing agent that will selectively reduce the aldehyde in the presence of the ester, or vice-versa, followed by subsequent steps. The conditions must be carefully controlled to avoid over-reduction or incomplete reaction.

Causality:

  • Relative Reactivity: Aldehydes are generally more electrophilic and reactive towards nucleophilic reducing agents (like NaBH₄) than esters. However, stronger reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce both functional groups, leading to the diol (3-fluoro-5-(hydroxymethyl)phenyl)methanol.

  • Reaction Conditions: Temperature, solvent, and stoichiometry of the reducing agent are critical. Insufficient reducing agent will lead to incomplete conversion, while an excess can promote over-reduction of the ester, especially if the reaction is allowed to warm or run for too long.

Troubleshooting Protocol:

Option 1: Selective Reduction of the Aldehyde

This is the most direct approach. Sodium borohydride (NaBH₄) is typically selective for aldehydes and ketones over esters.

  • Reagent and Conditions:

    • Dissolve your starting material, methyl 3-fluoro-5-formylbenzoate (1.0 eq), in a protic solvent like methanol or ethanol at 0°C.

    • Add NaBH₄ (1.0-1.2 eq) portion-wise, keeping the temperature below 5°C. The use of a protic solvent accelerates the reduction of the aldehyde.

    • Monitor the reaction closely by TLC. The reaction is often complete within 30-60 minutes.

  • Work-up:

    • Once the starting material is consumed, carefully quench the reaction by adding acetone, followed by an acidic workup (e.g., 1M HCl) to destroy any remaining borohydride and protonate the alkoxide.

    • Extract the product, methyl 3-fluoro-5-(hydroxymethyl)benzoate, with a suitable organic solvent like ethyl acetate.

  • Final Step - Hydrolysis:

    • The resulting ester must then be hydrolyzed to the final carboxylic acid. A standard procedure using LiOH in a THF/water mixture at room temperature is effective.[7] Be aware that incomplete hydrolysis can be an issue, requiring monitoring and adjustment of reaction time or temperature.

Option 2: Protection and Stronger Reduction (if Option 1 fails)

If selectivity remains an issue, a protection-reduction-deprotection strategy may be necessary, although it adds steps.

  • Protect the Aldehyde: Convert the aldehyde to an acetal (e.g., using ethylene glycol and a catalytic amount of p-TsOH).[8] This protects it from reduction.

  • Reduce the Ester: Use a stronger reducing agent like LiAlH₄ to reduce the ester to the primary alcohol.

  • Deprotect the Aldehyde: Remove the acetal protecting group using aqueous acid to reveal the aldehyde again.

  • Oxidize the Aldehyde: This would require re-oxidizing the aldehyde to a carboxylic acid, which is not ideal. Therefore, Option 1 is strongly preferred.

Reducing AgentFunctional Group SelectivityTypical ConditionsPotential Side Products
NaBH₄ Aldehydes > Ketones >> Esters0°C to RT, MeOH or EtOHUnreacted ester, small amounts of diol if overheated or excess reagent used.
LiAlH₄ Reduces aldehydes, ketones, esters, and carboxylic acids-78°C to RT, THF or Et₂OOver-reduction to the diol is highly likely.
DIBAL-H Can reduce esters to aldehydes or alcohols depending on stoichiometry and temperatureLow temp (-78°C), THF or TolueneCan be difficult to control to stop at the aldehyde; over-reduction is possible.
General Purification and Analysis
Question 3: My final product is an off-white or yellowish solid and shows multiple spots on TLC. How can I purify it effectively?

Answer: Discoloration is often due to trace impurities or tar-like byproducts formed during multi-step synthesis, especially in reactions involving diazotization or strong acids.[9] The presence of multiple spots indicates that side products or unreacted starting materials are present.

Purification Strategy:

  • Recrystallization: This is the most effective method for purifying solid benzoic acid derivatives.[10]

    • Solvent Selection: The key is to find a solvent system where the product is soluble when hot but poorly soluble when cold. For a polar molecule like this compound, a mixture of water and a water-miscible organic solvent like ethanol or isopropanol is a good starting point.

    • Protocol:

      • Dissolve the crude product in a minimal amount of boiling solvent (e.g., ethanol).

      • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[10]

      • Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.

      • Slowly add hot water to the filtrate until it becomes slightly cloudy (the saturation point). Add a few more drops of the hot organic solvent to redissolve the precipitate.

      • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration and wash with a small amount of the ice-cold solvent mixture.

  • Column Chromatography: If recrystallization fails to remove impurities with similar solubility, silica gel column chromatography is the next step.

    • Solvent System (Eluent): A gradient of ethyl acetate in hexanes or DCM in methanol is likely to be effective. The polarity can be tuned based on TLC analysis.

    • Note: The carboxylic acid may streak on the silica gel. Adding a small amount of acetic acid (0.5-1%) to the eluent can suppress the deprotonation of the carboxylic acid and lead to better peak shapes.

  • Purity Analysis:

    • HPLC: High-Performance Liquid Chromatography is the gold standard for assessing the purity of the final product. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic or trifluoroacetic acid) is a standard method.[11]

    • GC-MS (after derivatization): Gas Chromatography-Mass Spectrometry can be used to identify volatile impurities. The carboxylic acid must first be derivatized to a more volatile ester (e.g., its methyl ester) using a reagent like diazomethane or BF₃/methanol.[12]

III. References

  • BenchChem Technical Support. (n.d.). Purification challenges of 2-Fluorobenzoic acid and how to overcome them. Retrieved from --INVALID-LINK--

  • BenchChem Technical Support. (n.d.). Managing Impurities in 2-Fluorobenzoic Acid Production. Retrieved from --INVALID-LINK--

  • Pike, V. W., et al. (2014). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2014(3), 223-247. Retrieved from --INVALID-LINK--

  • Organic Syntheses Procedure. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from --INVALID-LINK--

  • Reddit r/Chempros. (2021). Grignard Formation - Troubleshooting and Perfecting. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 3,5-Difluorobenzoic acid synthesis. Retrieved from --INVALID-LINK--

  • Zhang, M., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(5-6), 166-171. Retrieved from --INVALID-LINK--

  • Quick Company. (2025). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. Retrieved from --INVALID-LINK--

  • Reddit r/chemistry. (2020). Troubleshooting my grignard reactions. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids. Retrieved from --INVALID-LINK--

  • University of Missouri-St. Louis. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. Retrieved from --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Synthesis Applications of 3-Fluoro-2-hydroxybenzoic Acid. Retrieved from --INVALID-LINK--

  • ResearchGate. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Retrieved from --INVALID-LINK--

  • MDPI. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2024). The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid. Retrieved from --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of 3-Fluoro-5-nitrobenzoic Acid: Processes and Innovations. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). Methyl 3-fluoro-5-hydroxybenzoate. Retrieved from --INVALID-LINK--

  • Organic Syntheses Procedure. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from --INVALID-LINK--

  • jOeCHEM. (2021). The Grignard Reaction (Worksheet Solutions Walkthrough). Retrieved from --INVALID-LINK--

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from --INVALID-LINK--

  • ResearchGate. (2014). Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). 2-Fluoro-5-formylbenzoic acid. Retrieved from --INVALID-LINK--

  • Leah4sci. (2025). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. Retrieved from --INVALID-LINK--

  • ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from --INVALID-LINK--

  • BLD Pharm. (n.d.). 3-Fluoro-5-formylbenzoic Acid. Retrieved from --INVALID-LINK--

References

Stability assessment of 3-Fluoro-5-(hydroxymethyl)benzoic acid under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability Assessment of 3-Fluoro-5-(hydroxymethyl)benzoic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to understand its stability profile under various experimental conditions. As a bifunctional molecule containing both a carboxylic acid and a benzyl alcohol moiety, its stability can be influenced by pH, temperature, and the presence of other reactive species. This document provides a comprehensive overview of potential degradation pathways, troubleshooting advice for common experimental challenges, and detailed protocols for conducting forced degradation studies.

The information herein is curated to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions during your research and development activities.

Molecular Structure and Key Functional Groups

Understanding the stability of this compound begins with an appreciation of its chemical structure. The molecule possesses three key features that dictate its reactivity:

  • Aromatic Carboxylic Acid: The benzoic acid group is acidic and will be deprotonated under basic conditions. While generally stable, it can undergo esterification or decarboxylation under certain conditions. The fluorine substituent, being electron-withdrawing, will influence the acidity of the carboxylic acid.

  • Benzyl Alcohol: The hydroxymethyl group is a primary alcohol attached to the benzene ring. This group is susceptible to oxidation to form an aldehyde and subsequently a carboxylic acid. It can also undergo dehydration or etherification under acidic conditions.

  • Fluorinated Aromatic Ring: The carbon-fluorine bond on the aromatic ring is very strong and generally stable to hydrolysis. The fluorine atom's electron-withdrawing nature can influence the reactivity of the entire molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with this compound in solution?

A1: The primary stability concerns for this compound in solution revolve around its two main functional groups. The benzyl alcohol moiety is prone to oxidation, especially under basic conditions in the presence of air, which can lead to the formation of the corresponding aldehyde and dicarboxylic acid. Under acidic conditions, there is a potential for intermolecular reactions such as esterification between the carboxylic acid and hydroxymethyl groups of different molecules, or ether formation from the dehydration of the benzyl alcohol.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of this compound is expected to be pH-dependent.

  • In acidic solutions (pH < 2): The carboxylic acid will be protonated. At elevated temperatures, this can catalyze intermolecular esterification or dehydration of the benzyl alcohol.

  • In neutral solutions (pH ~7): The compound will exist predominantly as the carboxylate salt. In this state, it is generally more stable, although oxidation of the benzyl alcohol can still occur over time, especially with exposure to light and oxygen.

  • In basic solutions (pH > 9): The compound will be in its carboxylate form. The benzyl alcohol group may be more susceptible to oxidation in the presence of oxygen (air) under basic conditions.

Q3: What are the likely degradation products I should be looking for in my stability studies?

A3: Based on the functional groups present, the following are potential degradation products:

  • Under Acidic Stress:

    • Polyester-like oligomers: From intermolecular esterification.

    • Dibenzyl ether dimer: From acid-catalyzed dehydration of the benzyl alcohol.[1]

    • 3-Fluoro-5-formylbenzoic acid: From oxidation of the benzyl alcohol.

  • Under Basic Stress:

    • 3-Fluoro-5-formylbenzoic acid: From oxidation of the benzyl alcohol.[2]

    • 3-Fluoro-isophthalic acid (a dicarboxylic acid): From further oxidation of the aldehyde.

Q4: Are there any special storage recommendations for this compound?

A4: For long-term stability, it is recommended to store this compound as a solid in a tightly sealed container, protected from light and moisture, at refrigerated temperatures (2-8 °C). In solution, it is best to prepare fresh solutions for use. If storage of solutions is necessary, they should be stored at low temperatures, protected from light, and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Appearance of new peaks in HPLC analysis of a sample in acidic mobile phase. Intermolecular esterification or ether formation catalyzed by the acidic mobile phase, especially if the sample is held in the autosampler for an extended period.Neutralize the sample before injection if possible, or minimize the residence time in the autosampler. Use a lower temperature for the autosampler tray.
Loss of parent compound peak area over time in a basic solution. Oxidation of the benzyl alcohol group, which is accelerated under basic conditions and in the presence of oxygen.Degas the solvent and sample with an inert gas (nitrogen or argon) before preparing the solution. Store the solution under an inert atmosphere and protect it from light.
Poor peak shape (tailing) in reverse-phase HPLC. Interaction of the carboxylic acid with residual silanols on the HPLC column packing.Use a mobile phase with a low pH (e.g., containing 0.1% formic acid or phosphoric acid) to suppress the ionization of the carboxylic acid. Alternatively, use a column with end-capping or a base-deactivated stationary phase.
Inconsistent results in forced degradation studies. Variability in experimental conditions such as temperature, exposure to air (oxygen), or light.Ensure precise control of temperature using a calibrated heating block or water bath. For oxidative studies, ensure consistent exposure to the oxidizing agent. For photostability, use a calibrated photostability chamber.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[3] The following are recommended starting protocols for this compound.

Acidic Hydrolysis

Objective: To assess stability in the presence of acid and identify acid-catalyzed degradation products.

Materials:

  • This compound

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH) for neutralization

  • HPLC grade water and acetonitrile

  • Class A volumetric flasks and pipettes

  • HPLC system with UV or PDA detector

Procedure:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • In a clean vial, add a known volume of the stock solution and an equal volume of 1 M HCl.

  • Heat the mixture at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Immediately neutralize the aliquot with an equivalent amount of 1 M NaOH.

  • Dilute the neutralized sample to a suitable concentration for HPLC analysis.

  • Analyze the sample by a suitable stability-indicating HPLC method.

Basic Hydrolysis

Objective: To evaluate stability in a basic environment and identify base-catalyzed degradation products.

Materials:

  • This compound

  • 1 M Sodium Hydroxide (NaOH)

  • 1 M Hydrochloric Acid (HCl) for neutralization

  • HPLC grade water and acetonitrile

  • Class A volumetric flasks and pipettes

  • HPLC system with UV or PDA detector

Procedure:

  • Prepare a stock solution of this compound at 1 mg/mL as described above.

  • In a clean vial, add a known volume of the stock solution and an equal volume of 1 M NaOH.

  • Maintain the mixture at room temperature or a slightly elevated temperature (e.g., 40 °C) for a defined period (e.g., 24 hours).

  • At specified time points, withdraw an aliquot of the sample.

  • Immediately neutralize the aliquot with an equivalent amount of 1 M HCl.

  • Dilute the neutralized sample to a suitable concentration for HPLC analysis.

  • Analyze the sample by a suitable stability-indicating HPLC method.

Visualizing Potential Degradation Pathways and Workflows

Potential Degradation of this compound

cluster_acid Acidic Conditions cluster_base Basic Conditions parent This compound ester Polyester Oligomer parent->ester Esterification ether Dibenzyl Ether Dimer parent->ether Dehydration aldehyde 3-Fluoro-5-formylbenzoic acid parent->aldehyde Oxidation dicarboxylic 3-Fluoro-isophthalic acid aldehyde->dicarboxylic Further Oxidation

Caption: Potential degradation pathways under acidic and basic stress.

Experimental Workflow for Stability Assessment

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL stock solution acid Acidic Stress (1 M HCl, 60°C) prep->acid base Basic Stress (1 M NaOH, 40°C) prep->base neutralize Neutralize Aliquots acid->neutralize base->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

References

Technical Support Center: Chromatographic Purification of 3-Fluoro-5-(hydroxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 3-Fluoro-5-(hydroxymethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming common challenges encountered during the purification of this important chemical intermediate. The following sections offer a detailed troubleshooting guide and frequently asked questions to ensure the successful isolation of high-purity this compound.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purification can be challenging due to the presence of structurally similar impurities derived from its synthetic route. This guide will focus on chromatographic methods, primarily High-Performance Liquid Chromatography (HPLC) and Flash Chromatography, to address these purification challenges effectively. A foundational understanding of a likely synthetic pathway is crucial for anticipating potential impurities. A common route involves the benzylic bromination of 3-fluoro-5-methylbenzoic acid, followed by hydrolysis to yield the desired hydroxymethyl group.

Potential Impurities Profile

Based on common synthetic routes, the following impurities may be present in the crude product mixture:

  • Unreacted Starting Material: 3-Fluoro-5-methylbenzoic acid

  • Intermediate: 3-Fluoro-5-(bromomethyl)benzoic acid

  • Over-oxidation Byproduct: 3-Fluoro-5-formylbenzoic acid (if oxidation is involved)

  • Dimerization/Side-reaction Products: Benzyl ether or other condensation products.

Part 1: Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your chromatographic purification.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Question 1: I am observing significant peak tailing for my this compound peak in Reverse-Phase HPLC. What is the likely cause and how can I resolve it?

Answer:

Peak tailing for acidic compounds like this compound in reverse-phase chromatography is a common issue, often stemming from secondary interactions with the stationary phase or inappropriate mobile phase pH.

Causality: The carboxylic acid moiety can interact with residual, un-capped silanol groups on the silica-based stationary phase through strong hydrogen bonding or ionic interactions. This leads to a portion of the analyte being retained longer, resulting in a tailed peak shape. Furthermore, if the mobile phase pH is close to the pKa of the carboxylic acid, both the ionized (more polar) and non-ionized (less polar) forms will exist, leading to peak broadening and tailing.

Troubleshooting Protocol:

  • Mobile Phase pH Adjustment: The most effective solution is to suppress the ionization of the carboxylic acid group by lowering the mobile phase pH.[1]

    • Action: Add a small amount of an acid modifier to your mobile phase. Trifluoroacetic acid (TFA) at 0.1% (v/v) or formic acid at 0.1% (v/v) are common choices. This will ensure the benzoic acid is in its protonated, less polar form, leading to more uniform interaction with the stationary phase and a sharper, more symmetrical peak.[2]

  • Use of a Buffered Mobile Phase: For highly reproducible separations, using a buffer is recommended.

    • Action: Prepare a mobile phase with a buffer such as phosphate or acetate at a pH of 2.5-3.0.

  • Column Choice: Consider using a column with end-capping or a different stationary phase.

    • Action: Employ a highly end-capped C18 column or consider a polymer-based reverse-phase column that is more resistant to secondary interactions.

Question 2: I am struggling to achieve baseline separation between this compound and the unreacted starting material, 3-fluoro-5-methylbenzoic acid. How can I improve the resolution?

Answer:

These two compounds have very similar structures, differing only by a hydroxyl group versus a hydrogen on the methyl substituent. This makes their separation challenging due to their similar polarities.

Causality: The small difference in polarity between the target compound and the starting material requires optimization of the chromatographic selectivity.

Troubleshooting Protocol:

  • Optimize the Mobile Phase Gradient: A shallow gradient is often necessary to resolve closely eluting peaks.

    • Action: Decrease the rate of change of the organic solvent in your gradient. For example, instead of a 10-minute gradient from 20% to 80% acetonitrile, try a 20-minute gradient from 30% to 60% acetonitrile.

  • Change the Organic Modifier: Acetonitrile and methanol have different selectivities.

    • Action: If you are using acetonitrile, try substituting it with methanol, or use a ternary gradient involving water, acetonitrile, and methanol.

  • Adjust the Temperature: Temperature can influence selectivity.

    • Action: If your HPLC system has a column oven, try running the separation at different temperatures (e.g., 30°C, 40°C, 50°C) to see if the resolution improves.[3]

  • Consider a Different Stationary Phase: A phenyl-hexyl or a biphenyl stationary phase can offer different selectivity for aromatic compounds through π-π interactions.

Workflow for Improving Resolution:

Caption: HPLC Resolution Optimization Workflow.

Flash Chromatography Troubleshooting

Question 3: My compound is eluting too quickly (high Rf) or not moving at all (Rf = 0) on my silica gel flash column. How do I select the right solvent system?

Answer:

Proper solvent system selection is critical for a successful flash chromatography separation. The goal is to have your target compound with an Rf value of approximately 0.2-0.4 on a Thin Layer Chromatography (TLC) plate.[4]

Causality: The polarity of the mobile phase dictates the elution strength. A too-polar mobile phase will cause all compounds to elute quickly with poor separation. A too-nonpolar mobile phase will result in compounds being strongly retained on the silica gel.

Troubleshooting Protocol:

  • Systematic TLC Analysis: Use TLC to screen different solvent systems.

    • Action: Start with a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. Spot your crude mixture on a TLC plate and develop it in various ratios of these solvents (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate).

  • Adjusting Polarity:

    • If Rf is too high: Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., move from 4:1 to 9:1 hexanes:ethyl acetate).

    • If Rf is too low: Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., move from 4:1 to 1:1 hexanes:ethyl acetate).

  • Adding Modifiers for Acidic Compounds: Since your target compound is an acid, adding a small amount of a stronger acid to the mobile phase can improve peak shape and reduce tailing on the column.

    • Action: Add 0.5-1% acetic acid to your chosen solvent system. This will help to keep the benzoic acid protonated and minimize strong interactions with the silica.[4][5]

Solvent Selection Guide for Flash Chromatography:

Observation on TLC PlateInterpretationRecommended ActionExample Solvent System Change
All spots at the top (Rf ≈ 0)Solvent is not polar enoughIncrease the polarityChange from 9:1 Hexanes:EtOAc to 4:1 Hexanes:EtOAc
All spots at the solvent front (Rf ≈ 1)Solvent is too polarDecrease the polarityChange from 1:1 Hexanes:EtOAc to 4:1 Hexanes:EtOAc
Target compound Rf > 0.5Elution will be too fastDecrease the polarityChange from 3:2 Hexanes:EtOAc to 4:1 Hexanes:EtOAc
Streaking of the spot for the target compoundStrong interaction with silicaAdd an acidic modifierUse 4:1 Hexanes:EtOAc + 1% Acetic Acid

Question 4: I am observing co-elution of my target compound with the 3-Fluoro-5-(bromomethyl)benzoic acid intermediate during flash chromatography. How can I separate them?

Answer:

The bromo- intermediate is significantly less polar than your hydroxymethyl target compound. Their separation should be achievable with careful optimization of the elution method.

Causality: While there is a polarity difference, a standard isocratic (constant solvent composition) elution may not provide enough resolving power if the initial solvent system is too polar.

Troubleshooting Protocol:

  • Use a Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased, is highly effective for separating compounds with different polarities.

    • Action: Start with a less polar solvent system that keeps your target compound at a very low Rf (e.g., Rf < 0.1). This will allow the less polar bromo- intermediate to elute first. Then, slowly increase the percentage of the more polar solvent to elute your target compound. For example, start with 10% ethyl acetate in hexanes and gradually increase to 40% ethyl acetate.[6]

  • Dry Loading: If your crude product has poor solubility in the initial, non-polar mobile phase, dry loading can improve the separation.

    • Action: Dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Load this powder onto the top of your column. This ensures that the compound is introduced to the column in a concentrated band.

Flash Chromatography Gradient Elution Workflow:

Caption: Workflow for separating compounds with different polarities using flash chromatography.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best general chromatographic strategy for purifying this compound, Normal-Phase or Reverse-Phase?

A1: For analytical purposes and high-purity final isolation, Reverse-Phase HPLC is generally preferred. The use of acidic mobile phases provides excellent peak shape and high resolution. For larger scale purification (milligrams to grams), Normal-Phase Flash Chromatography on silica gel is a cost-effective and efficient method. The key is to add an acidic modifier to the eluent to minimize peak tailing.

Q2: Can I use recrystallization to purify my crude this compound?

A2: Recrystallization can be a very effective method for purifying benzoic acids, especially for removing impurities with significantly different solubilities.[7] Given that your target compound has both a polar hydroxyl and a carboxylic acid group, a polar solvent like water or a mixed solvent system (e.g., ethanol/water) could be effective. However, its success will depend on the specific impurities present. It is often used as a final polishing step after chromatographic purification.

Q3: My sample is not dissolving well in the injection solvent for my HPLC analysis. What should I do?

A3: Poor sample solubility can lead to peak distortion and inaccurate quantification.[7] Ideally, the sample should be dissolved in the mobile phase. If solubility is an issue, you can try dissolving it in a stronger solvent like DMSO, but inject the smallest possible volume to avoid solvent effects that can cause peak broadening or splitting. A good practice is to dissolve the sample in a mixture that is slightly weaker (more aqueous) than the initial mobile phase conditions.

Q4: What are the key differences in mobile phase preparation for purifying acidic compounds in normal-phase versus reverse-phase chromatography?

A4: The role of the acidic modifier is different in each mode:

  • Normal-Phase (Silica Gel): An acidic modifier (e.g., acetic acid) is added to the non-polar mobile phase to protonate the analyte and prevent strong ionic interactions with the acidic silanol groups of the stationary phase. This reduces peak tailing.[5]

  • Reverse-Phase (e.g., C18): An acidic modifier (e.g., TFA or formic acid) is added to the polar mobile phase to suppress the ionization of the analyte. This makes the molecule more non-polar, increasing its retention and improving peak shape by ensuring a single, non-ionized form is interacting with the stationary phase.[1]

Q5: How can I confirm the identity and purity of my final product after purification?

A5: A combination of analytical techniques should be used:

  • HPLC-UV: To assess purity by looking for any impurity peaks. A diode array detector can also provide UV spectral information.

  • LC-MS: To confirm the molecular weight of the main peak.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual impurities.

References

Investigating potential degradation pathways of 3-Fluoro-5-(hydroxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Fluoro-5-(hydroxymethyl)benzoic acid

A Guide for Researchers on Potential Degradation Pathways and Stability-Indicating Methods

Welcome to the technical support center. As Senior Application Scientists, we frequently partner with researchers in pharmaceutical and chemical development. A common challenge is understanding and controlling the stability of novel compounds. This guide is designed to provide you, our scientific colleagues, with practical, in-depth insights into the potential degradation of this compound. Our goal is to move beyond simple protocols and explain the chemical logic behind each step, enabling you to design robust, self-validating experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions encountered during the handling, storage, and analysis of this compound.

Q1: I'm observing a gradual loss of my parent compound peak in HPLC analysis of my solution, even when stored in the dark. What are the most likely non-photolytic degradation pathways?

A1: This is a frequent observation. Given the structure of this compound, two primary non-photolytic degradation pathways should be investigated first: oxidation and thermal degradation .

  • Oxidative Degradation: The primary benzylic alcohol (-CH₂OH) group is the most susceptible site for oxidation. In the presence of dissolved oxygen, trace metal ions, or other oxidizing agents, it can be oxidized first to an aldehyde (3-Fluoro-5-formylbenzoic acid) and subsequently to a dicarboxylic acid (3-Fluoro-5-carboxybenzoic acid). The C-F bond is highly stable and significantly increases the molecule's overall metabolic stability by preventing oxidative metabolism at that site, but it does not protect the hydroxymethyl group.[1][2][3][4]

  • Thermal Degradation: Benzoic acids are known to undergo thermal decarboxylation (loss of CO₂).[5] While this typically requires elevated temperatures, the stability can be influenced by the solution matrix and pH. The primary thermal degradant would be 3-fluorobenzyl alcohol.

To troubleshoot, we recommend initiating a forced degradation study focusing on these two stressors. See the detailed protocols in the sections below.

Q2: My solid-state sample shows discoloration after some time. What could be the cause?

A2: Discoloration of a solid-state sample often points towards either photodegradation or a slow surface oxidation process. Aromatic compounds are often sensitive to light, and even ambient laboratory light over long periods can initiate degradation.[6][7] Oxidation can occur on the surface of the powder, especially if it is not stored under an inert atmosphere.

We advise performing a photostability study as outlined in ICH Q1B guidelines and comparing the results with a sample stored under the same conditions but protected from light.[8]

Investigative Guide to Degradation Pathways

Here, we provide detailed experimental frameworks to deliberately induce and analyze specific degradation pathways. This process, known as forced degradation or stress testing, is fundamental to developing stability-indicating analytical methods.[6][7][9][10]

Oxidative Degradation Pathway

Q: What are the expected products of oxidative degradation, and how can I design an experiment to confirm this pathway?

A: The primary alcohol is the most chemically labile site for oxidation. We anticipate a two-step oxidation process.

Predicted Pathway:

  • Step 1: this compound is oxidized to 3-Fluoro-5-formylbenzoic acid .

  • Step 2: The intermediate aldehyde is further oxidized to 3-Fluoro-1,5-benzenedicarboxylic acid .

Oxidative_Degradation Parent This compound Aldehyde 3-Fluoro-5-formylbenzoic acid Parent->Aldehyde Oxidation [O] Diacid 3-Fluoro-1,5-benzenedicarboxylic acid Aldehyde->Diacid Oxidation [O]

Caption: Predicted oxidative degradation pathway.

Experimental Protocol: Oxidative Stress Study

This protocol is designed to generate sufficient degradation (typically 5-20%) to allow for the confident identification of degradants without completely consuming the parent compound.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water. The organic co-solvent is used to ensure solubility.[6]

  • Stress Condition:

    • Transfer 1 mL of the stock solution into three separate vials:

      • Test Vial: Add 100 µL of 3% hydrogen peroxide (H₂O₂).

      • Control Vial 1 (Parent): Add 100 µL of water.

      • Control Vial 2 (Blank): Prepare a 1.1 mL solution of 50:50 acetonitrile/water with 100 µL of 3% H₂O₂ (no parent compound).

    • Gently mix the vials and place them in a water bath at 60°C, protected from light.

  • Time-Point Analysis:

    • Analyze the samples by HPLC-UV at T=0, 2, 4, 8, and 24 hours.

    • Inject the blank to ensure no peaks arise from the matrix itself.

    • Compare the chromatogram of the "Test Vial" to the "Control Vial 1" to identify new peaks.

  • Analysis & Characterization:

    • Monitor the decrease in the parent peak area and the increase in any new impurity peaks.

    • Once significant degradation is observed, analyze the sample using LC-MS to determine the molecular weights of the new peaks. The expected masses would correspond to the aldehyde (+168 Da) and dicarboxylic acid (+184 Da) relative to the parent compound (+170 Da), accounting for ionization.

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compoundC₈H₇FO₃170.14[][12]
Impurity 1: 3-Fluoro-5-formylbenzoic acidC₈H₅FO₃168.12
Impurity 2: 3-Fluoro-1,5-benzenedicarboxylic acidC₈H₅FO₄184.12

Table 1: Molecular weights of the parent compound and predicted oxidative degradants.

Thermal Degradation Pathway

Q: Is the compound susceptible to decarboxylation, and what conditions would favor this?

A: Yes, aromatic carboxylic acids can undergo decarboxylation at elevated temperatures.[5] This involves the loss of the carboxyl group as CO₂. The stability is often lower in solution compared to the solid state.

Predicted Pathway: The primary thermal degradation pathway is the decarboxylation of the parent molecule to form 3-Fluorobenzyl alcohol .

Thermal_Degradation Parent This compound Product 3-Fluorobenzyl alcohol Parent->Product Heat (Δ) - CO₂

Caption: Predicted thermal degradation (decarboxylation) pathway.

Experimental Protocol: Thermal Stress Study

  • Solid-State Stress:

    • Place a small amount (5-10 mg) of the solid compound in a vial.

    • Expose the sample to a controlled temperature of 80°C in an oven for 48 hours.

    • Prepare a control sample stored at ambient temperature.

    • After exposure, dissolve both samples in the mobile phase and analyze by HPLC.

  • Solution-State Stress:

    • Prepare a 1.0 mg/mL solution as described for the oxidative study.

    • Place sealed vials in a heating block at 80°C.

    • Analyze at time points (e.g., 0, 8, 24, 48 hours) against a control sample kept at room temperature.

  • Analysis:

    • Look for the appearance of a new peak corresponding to 3-Fluorobenzyl alcohol (MW: 126.12 g/mol ). This degradant will be less polar than the parent compound and thus have a longer retention time in a typical reversed-phase HPLC method.

Photodegradation Pathways

Q: My compound seems to be light-sensitive. What are the likely mechanisms of photodegradation?

A: Aromatic compounds absorb UV light, which can trigger several degradation reactions. For benzoic acid derivatives, two pathways are particularly relevant.[13][14][15]

Predicted Pathways:

  • Hydroxylation: Attack by hydroxyl radicals (•OH), generated from water in the presence of light, can add hydroxyl groups to the aromatic ring.

  • Photo-Kolbe Reaction: Direct excitation of the carboxyl group can lead to decarboxylation, similar to the thermal pathway but induced by light energy.[13][14]

Photo_Degradation cluster_photo Photodegradation Pathways Parent This compound Hydroxylated Hydroxylated Derivatives Parent->Hydroxylated hv, •OH Decarboxylated 3-Fluorobenzyl alcohol Parent->Decarboxylated hv (Photo-Kolbe) - CO₂

Caption: Potential photodegradation pathways.

Experimental Protocol: Photostability Study (ICH Q1B)

  • Sample Preparation:

    • Prepare solutions (1.0 mg/mL) and place a thin layer of solid material in quartz dishes (which are UV-transparent).

    • Prepare parallel "dark" control samples by wrapping them completely in aluminum foil.

  • Exposure:

    • Place the samples in a photostability chamber equipped with a lamp that conforms to ICH Q1B guidelines, providing both cool white fluorescent and near-UV light.

    • The standard exposure is not less than 1.2 million lux hours and 200 watt hours per square meter.

  • Analysis:

    • Analyze the light-exposed samples against the dark controls.

    • Use HPLC-UV with a photodiode array (PDA) detector to check for changes in the UV spectrum, which can indicate structural modifications.

    • Use LC-MS to identify the molecular weights of any new peaks, comparing them to the expected hydroxylated (+16 Da) or decarboxylated (-44 Da) products.

Developing a Stability-Indicating Method: A Workflow

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the active substance due to degradation and separate its degradation products.

Q: How do I use these forced degradation results to develop a validated stability-indicating HPLC method?

A: The workflow involves using your stressed samples to challenge and optimize your analytical method.

Workflow cluster_workflow Stability-Indicating Method Development Workflow A 1. Perform Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) B 2. Pool Samples (Create a 'degradation cocktail') A->B C 3. Develop HPLC Method (Optimize column, mobile phase, gradient to separate all peaks) B->C D 4. Peak Purity Analysis (Use PDA detector to ensure all peaks are homogenous) C->D E 5. Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision, Robustness) D->E F 6. Final Validated Stability-Indicating Method E->F

Caption: Workflow for developing a stability-indicating method.

  • Generate Degradants: Perform forced degradation under all key conditions (acid, base, oxidative, thermal, photolytic).

  • Challenge the Method: Analyze a mixture of these stressed samples. The goal is to develop an HPLC gradient that resolves the parent peak from all generated degradation products and any process impurities.

  • Confirm Specificity: Use a PDA detector to perform peak purity analysis on the parent peak in the presence of its degradants. This confirms that no other compound is co-eluting.

  • Validate: Once the method demonstrates specificity, proceed with full validation according to ICH Q2(R1) guidelines.

By following this structured approach, you can confidently investigate the degradation pathways of this compound and develop a robust analytical method to ensure the quality and stability of your materials.

References

Techniques to prevent self-polymerization of 3-Fluoro-5-(hydroxymethyl)benzoic acid during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and handling of 3-Fluoro-5-(hydroxymethyl)benzoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with this molecule, particularly the prevention of self-polymerization. We will delve into the mechanistic underpinnings of this side reaction and provide actionable, field-proven strategies to ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is self-polymerization in the context of this compound?

A1: Self-polymerization of this compound refers to the intermolecular esterification reaction where the hydroxyl group of one molecule attacks the carboxylic acid group of another. This process can continue, leading to the formation of oligomers and polymers. This side reaction reduces the yield of the desired monomeric product and complicates purification.

Q2: What conditions typically promote this self-polymerization?

A2: Conditions that facilitate esterification will promote self-polymerization. These include:

  • Acidic conditions: An acid catalyst can protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group.

  • High temperatures: Increased temperature provides the necessary activation energy for the esterification reaction to occur.

  • Dehydrating agents: The presence of reagents that remove water will drive the equilibrium of the esterification reaction towards product formation, favoring polymerization.

Q3: How can I detect if self-polymerization has occurred in my sample?

A3: Several analytical techniques can be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the appearance of broad signals and new peaks in the aromatic and methylene regions, corresponding to the polyester backbone, can indicate polymerization.

  • Infrared (IR) Spectroscopy: A shift in the carbonyl stretching frequency and changes in the hydroxyl stretching region can suggest the formation of ester linkages.

  • Gel Permeation Chromatography (GPC): GPC can be used to analyze the molecular weight distribution of your sample. The presence of higher molecular weight species is a clear indication of polymerization.[1]

  • Physical Appearance: The product may appear as a viscous oil or a solid that is difficult to dissolve, which can be indicative of polymer formation.

Troubleshooting Guide: Preventing Self-Polymerization

This section provides a more in-depth look at the practical steps you can take to mitigate the risk of self-polymerization during the synthesis and storage of this compound.

Issue 1: Significant Product Loss Due to Polymer Formation During Synthesis

Root Cause Analysis: The bifunctional nature of this compound, containing both a nucleophilic hydroxyl group and an electrophilic carboxylic acid, makes it prone to self-reaction under certain synthetic conditions. The key to preventing this is to temporarily mask the reactivity of one of these functional groups. This is achieved through the use of protecting groups.[2][3]

Strategic Solution: Orthogonal Protecting Group Strategy

The most robust solution is to employ a protecting group strategy where one of the functional groups is temporarily blocked. The choice of protecting group is critical and should be guided by its stability to the planned reaction conditions and the ease of its removal without affecting other parts of the molecule.[4]

Workflow for Selecting a Protecting Group Strategy

G cluster_0 Protecting Group Strategy Selection start Identify Reactive Functional Groups (Carboxylic Acid & Hydroxyl) decision What is the nature of the subsequent reaction step? start->decision protect_cooh Protect Carboxylic Acid decision->protect_cooh Reaction requires a free hydroxyl group protect_oh Protect Hydroxyl Group decision->protect_oh Reaction requires a free carboxylic acid proceed Proceed with Synthesis protect_cooh->proceed protect_oh->proceed deprotect Deprotection Step proceed->deprotect final_product Final Product deprotect->final_product

Caption: Logic for choosing a protecting group.

Protocol 1: Protection of the Carboxylic Acid Group as a Methyl Ester

This is a common and straightforward protection strategy.

  • Step 1: Esterification

    • Dissolve this compound in methanol.

    • Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the acid catalyst with a mild base like sodium bicarbonate.

    • Extract the methyl ester with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 2: Deprotection (Hydrolysis)

    • Dissolve the protected compound in a mixture of tetrahydrofuran (THF) and water.

    • Add an excess of a base, such as lithium hydroxide or sodium hydroxide.

    • Stir the mixture at room temperature until the ester is fully hydrolyzed (monitor by TLC).

    • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to protonate the carboxylate.

    • Extract the deprotected this compound with an organic solvent.

Protocol 2: Protection of the Hydroxyl Group as a Silyl Ether

Silyl ethers are versatile protecting groups that are stable to a wide range of reaction conditions but can be easily removed under mild acidic conditions or with a fluoride source.[5][6]

  • Step 1: Silylation

    • Dissolve this compound in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a base, such as triethylamine or imidazole.

    • Add a silylating agent, for example, tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl), dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Quench the reaction with water and extract the silyl-protected product with an organic solvent.

  • Step 2: Desilylation

    • Dissolve the protected compound in THF.

    • Add a fluoride source, such as tetrabutylammonium fluoride (TBAF), or an acid like acetic acid.

    • Stir at room temperature until the silyl group is cleaved (monitor by TLC).

    • Perform an aqueous workup to isolate the deprotected product.

Table 1: Comparison of Common Protecting Groups

Functional Group to ProtectProtecting GroupProtection ConditionsDeprotection ConditionsStability
Carboxylic AcidMethyl EsterMeOH, H⁺ (cat.)Base (NaOH, LiOH) or Acid (HCl)Stable to mild bases, reducing agents
Carboxylic AcidBenzyl EsterBenzyl alcohol, H⁺ (cat.)Hydrogenolysis (H₂, Pd/C)Stable to base and mild acid
Hydroxyltert-Butyldimethylsilyl (TBDMS)TBDMSCl, ImidazoleTBAF, Acetic AcidStable to base, mild acid, and many oxidizing/reducing agents
HydroxylTetrahydropyranyl (THP)Dihydropyran, H⁺ (cat.)Aqueous AcidStable to base, organometallics, and hydrides
Issue 2: Product Degradation During Long-Term Storage

Root Cause Analysis: Even as a solid, self-polymerization can occur over time, especially if the material is exposed to heat, light, or acidic/basic contaminants.

Preventative Measures for Storage:

  • Low Temperature: Store the compound at a low temperature (e.g., 0-8 °C) to minimize the rate of any potential self-reaction.[7]

  • Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation which can sometimes produce acidic byproducts that catalyze polymerization.

  • Dry Conditions: Ensure the compound is thoroughly dried before storage and kept in a desiccator to minimize the presence of water, which can participate in hydrolysis of any formed oligomers, potentially leading to a complex mixture.

Mechanistic Insight: The Self-Polymerization Pathway

Understanding the mechanism of self-polymerization is crucial for devising effective preventative strategies. The reaction is an acid-catalyzed intermolecular esterification.

G cluster_0 Acid-Catalyzed Self-Polymerization mol1 Molecule 1 (Carboxylic Acid) protonation Protonation of Carbonyl Oxygen mol1->protonation + H⁺ mol2 Molecule 2 (Alcohol) attack Nucleophilic Attack by Hydroxyl Group mol2->attack protonation->attack tetrahedral Tetrahedral Intermediate attack->tetrahedral elimination Elimination of Water tetrahedral->elimination - H₂O, - H⁺ dimer Ester Dimer + H₂O elimination->dimer

Caption: Mechanism of self-polymerization.

By implementing the strategies outlined in this guide, researchers can significantly improve the yield, purity, and stability of this compound in their synthetic endeavors. For further inquiries or specialized support, please do not hesitate to contact our technical service team.

References

Validation & Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of 3-Fluoro-5-(hydroxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the stringent purity analysis of 3-Fluoro-5-(hydroxymethyl)benzoic acid, a key intermediate in pharmaceutical synthesis. We will explore two distinct reversed-phase HPLC (RP-HPLC) methodologies, offering a detailed, step-by-step protocol for each. Furthermore, we will objectively compare these primary methods against alternative analytical techniques such as Ultra-Performance Liquid Chromatography (UPLC) and Capillary Electrophoresis (CE), providing the supporting data and scientific rationale necessary for informed method selection in research, development, and quality control environments.

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a non-negotiable aspect of drug safety and efficacy. Regulatory bodies mandate rigorous analytical characterization, with purity analysis being a cornerstone of this process. The principles of method validation outlined in the International Council for Harmonisation (ICH) guideline Q2(R1) provide a framework for ensuring that an analytical procedure is fit for its intended purpose.[1][2][3][4]

Primary Methodologies: A Head-to-Head Comparison of Two RP-HPLC Approaches

Reversed-phase HPLC is the predominant technique for the purity analysis of non-volatile, polar organic molecules like this compound. The separation is based on the compound's hydrophobic interactions with a nonpolar stationary phase. By acidifying the mobile phase, we suppress the ionization of the carboxylic acid moiety, increasing its retention and promoting sharp, symmetrical peak shapes—a critical practice for analyzing benzoic acid derivatives.[5][6][7]

We present two methods: a robust, conventional HPLC method (Method A) and a high-efficiency method employing modern column technology (Method B).

Method A: Conventional RP-HPLC with Fully Porous Particles

This method represents a standard, reliable approach suitable for most quality control laboratories. It utilizes a traditional C18 column packed with 5 µm fully porous silica particles, offering a balance of performance and ruggedness.

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.[8]

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Phosphoric acid (ACS grade), and Water (HPLC grade or Milli-Q).

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-15 min: 30% to 70% B

    • 15-20 min: 70% to 90% B

    • 20-22 min: 90% to 30% B

    • 22-27 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV at 235 nm.

3. Solution Preparation:

  • Diluent: A 50:50 (v/v) mixture of Acetonitrile and Water.

  • Standard Solution (100 µg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Prepare in the same manner as the Standard Solution.

4. System Suitability:

  • Conform to the standards set by pharmacopeias such as the USP General Chapter <621>.[9][10][11]

  • Tailing Factor (Asymmetry): Must be between 0.8 and 1.8.

  • Relative Standard Deviation (RSD): For five replicate injections of the standard, the RSD for peak area should be ≤ 2.0%.

5. Data Analysis:

  • Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method B: High-Efficiency RP-HPLC with Superficially Porous Particles (SPP)

This modern approach utilizes a column packed with superficially porous particles (e.g., 2.6 µm). These particles have a solid core and a porous outer layer, which reduces diffusion paths and significantly enhances separation efficiency, leading to faster analysis times and sharper peaks compared to traditional fully porous particles.

1. Instrumentation and Materials:

  • HPLC or UHPLC System: An HPLC system capable of handling backpressures up to 600 bar is recommended.

  • Column: Reversed-phase C18 SPP column (e.g., 100 mm x 3.0 mm, 2.6 µm particle size).

  • Reagents: Same as Method A.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-7 min: 30% to 70% B

    • 7-9 min: 70% to 90% B

    • 9-9.5 min: 90% to 30% B

    • 9.5-12 min: 30% B (re-equilibration)

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30°C.

  • Detection: UV at 235 nm.

3. Solution Preparation & System Suitability:

  • Identical to Method A.

Performance Data Comparison: Method A vs. Method B

The following table presents hypothetical but representative data to illustrate the performance differences between the two HPLC methods for the analysis of a sample containing this compound and a closely eluting potential impurity.

Performance ParameterMethod A (Conventional C18)Method B (SPP C18)Rationale for Difference
Retention Time (Main Peak) ~12.5 min~5.8 minShorter column and optimized gradient in Method B lead to faster elution.
Resolution (Rs) 2.23.5Higher efficiency of SPP columns provides superior separation of adjacent peaks.
Tailing Factor (Asymmetry) 1.21.1The highly uniform surface of SPP particles often results in more symmetrical peaks.
Theoretical Plates (N) ~15,000~25,000SPP technology drastically increases column efficiency, leading to a higher plate count.
Total Analysis Time 27 min12 minFaster separation and re-equilibration significantly increase sample throughput.
Solvent Consumption/Run ~27 mL~9.6 mLShorter run time and lower flow rate reduce operational costs and environmental impact.

Workflow for HPLC Purity Analysis

The following diagram outlines the standard workflow for performing a purity analysis using the HPLC methods described.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation & Degassing system_setup HPLC System Setup & Equilibration prep_mobile->system_setup prep_sample Sample & Standard Solution Preparation sst System Suitability Test (SST) prep_sample->sst system_setup->sst injection Sample Sequence Injection sst->injection If Pass integration Peak Integration & Identification injection->integration calculation Purity Calculation (Area % Report) integration->calculation review Data Review & Approval calculation->review Decision_Tree start What is the primary analytical goal? q1 Routine QC analysis of known impurities? start->q1 q2 Need highest throughput and sensitivity? q1->q2 No ans_hplc Use Conventional HPLC (Method A) q1->ans_hplc Yes q3 Need an orthogonal method for ionic or polar impurities? q2->q3 No ans_uplc Use UPLC / SPP HPLC (Method B) q2->ans_uplc Yes q4 Need orthogonal method with minimal solvent use? q3->q4 No ans_iec Use Ion-Exchange Chromatography q3->ans_iec Yes ans_ce Use Capillary Electrophoresis q4->ans_ce Yes

References

Complete 13C NMR spectral assignment for 3-Fluoro-5-(hydroxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Complete 13C NMR Spectral Assignment of 3-Fluoro-5-(hydroxymethyl)benzoic acid

Introduction: The Role of 13C NMR in Modern Drug Discovery

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques available to scientists, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, offers an unparalleled window into the carbon framework of a molecule. Unlike 1H NMR, where signal overlap can often complicate interpretation, 13C NMR spectra are typically characterized by sharp, well-resolved singlets for each unique carbon environment, providing a direct "carbon count" and invaluable information about the electronic environment of each atom.

This guide provides a comprehensive analysis and complete 13C NMR spectral assignment for this compound, a polysubstituted aromatic compound whose structure presents an interesting case for spectral interpretation. The presence of three distinct functional groups—a fluorine atom, a carboxylic acid, and a hydroxymethyl group—exerts competing electronic effects on the benzene ring, leading to a nuanced and informative spectrum.

We will delve into a predictive assignment based on established substituent effects, compare these predictions with known experimental data from analogous compounds, and provide a robust, field-proven experimental protocol for acquiring a high-quality 13C NMR spectrum. This guide is designed for researchers, scientists, and drug development professionals who rely on precise and accurate structural data to drive their projects forward.

Part 1: Predictive 13C NMR Spectral Assignment

The first step in assigning a 13C NMR spectrum is to predict the chemical shifts based on the molecular structure. The chemical shift of each carbon atom in this compound is influenced by the additive effects of the fluorine, carboxylic acid, and hydroxymethyl substituents.

Structure and Carbon Numbering:

Analysis of Substituent Effects

To predict the spectrum, we analyze the known effects of each substituent on the chemical shifts of a benzene ring (base value ~128.5 ppm).

  • -COOH (Carboxylic Acid): This is an electron-withdrawing group that deshields the attached ipso-carbon (C-1) and the para-carbon, while having a smaller effect on the ortho and meta positions. The carbonyl carbon (C-8) itself is highly deshielded and appears significantly downfield.

  • -F (Fluorine): Fluorine is highly electronegative, exerting a strong deshielding effect on the carbon it is directly bonded to (ipso, C-3). This effect is so pronounced that the C-F bond is a key diagnostic feature. Fluorine also causes characteristic splitting of carbon signals due to spin-spin coupling (J-coupling), with the one-bond coupling (¹JCF) being very large (typically > 240 Hz).

  • -CH₂OH (Hydroxymethyl): This is a weakly electron-donating group. It slightly shields the ortho and para positions and has a minimal effect on the meta position. The methylene carbon (C-7) has a characteristic aliphatic chemical shift.

Predicted Chemical Shifts and Rationale

Based on these principles, we can predict the chemical shifts for each carbon in this compound.

Carbon AtomPredicted δ (ppm)Rationale and Expected Multiplicity (due to C-F coupling)
C-8 (COOH) ~168The carboxylic acid carbonyl carbon is the most deshielded carbon, appearing far downfield. Expected to be a singlet or a small doublet due to long-range coupling.
C-3 (C-F) ~163 (d, ¹JCF ≈ 245 Hz)Directly attached to the highly electronegative fluorine, causing significant deshielding and a large one-bond C-F coupling (doublet).
C-1 (C-COOH) ~133Ipso-carbon to the carboxylic acid. Its chemical shift is influenced by being meta to the -F and -CH₂OH groups. Expected to show a small coupling to fluorine.
C-5 (C-CH₂OH) ~145Ipso-carbon to the hydroxymethyl group. Its chemical shift is influenced by being meta to the -F and -COOH groups. Expected to show a small coupling to fluorine.
C-4 ~125 (d, ²JCF ≈ 22 Hz)Ortho to the fluorine atom and meta to the carboxylic acid. Will be deshielded by fluorine and show a two-bond C-F coupling.
C-2 ~118 (d, ²JCF ≈ 21 Hz)Ortho to both the fluorine and carboxylic acid groups. Will be strongly influenced by both and show a two-bond C-F coupling.
C-6 ~120 (d, ⁴JCF ≈ 3 Hz)Ortho to the hydroxymethyl group and para to the fluorine. Will show a small four-bond C-F coupling.
C-7 (-CH₂OH) ~63Aliphatic carbon of the hydroxymethyl group, appearing in the upfield region. Expected to be a singlet.
Comparative Data from Model Compounds

To build confidence in our predictions, we can compare them to experimental data from simpler, related molecules. This comparison validates the substituent effects used in our analysis.

CompoundCarbon AtomExperimental δ (ppm) [Solvent]Source
Benzoic Acid -COOH172.6 [CDCl₃][1][2]
C-1 (ipso)129.4 [CDCl₃][3]
C-2 / C-6 (ortho)130.3 [CDCl₃][2]
C-3 / C-5 (meta)128.5 [CDCl₃][2]
C-4 (para)133.9 [CDCl₃][2]
Fluorobenzene C-1 (ipso)162.4 (d, ¹JCF=245 Hz) [CDCl₃][4]
C-2 / C-6 (ortho)115.5 (d, ²JCF=21 Hz) [CDCl₃][4]
C-3 / C-5 (meta)130.2 (d, ³JCF=8 Hz) [CDCl₃][4]
C-4 (para)124.1 (d, ⁴JCF=3 Hz) [CDCl₃][4]
Benzyl Alcohol -CH₂OH64.7 [CDCl₃][3][5]
C-1 (ipso)140.9 [CDCl₃][3]

The experimental data from these precursors strongly support the predicted chemical shift regions and coupling patterns for this compound.

Part 2: Experimental Protocol for High-Quality 13C NMR Acquisition

A reliable spectral assignment is contingent upon high-quality data. The following protocol is a self-validating system designed to produce a clean, high-resolution 13C NMR spectrum.

Workflow for 13C NMR Spectrum Acquisition

G cluster_prep Part A: Sample Preparation cluster_acq Part B: Data Acquisition (400 MHz) A1 1. Weigh Sample (20-50 mg) A2 2. Select Solvent (e.g., DMSO-d6, 0.6 mL) A1->A2 A3 3. Dissolve Sample (Vortex if necessary) A2->A3 A4 4. Filter Solution (Pipette with glass wool) A3->A4 A5 5. Transfer to NMR Tube (Clean, dry 5mm tube) A4->A5 B1 1. Insert Sample & Lock (Lock on DMSO-d6 signal) A5->B1 Sample Ready B2 2. Shim Magnetic Field (Automated or manual) B1->B2 B3 3. Set Acquisition Parameters (zgpg30 pulse program) B2->B3 B4 4. Acquire Data (zg command) B3->B4 B5 5. Process Data (efp, apk commands) B4->B5

Caption: Workflow from sample preparation to data acquisition.

Part A: Sample Preparation

The quality of the final spectrum is fundamentally dependent on meticulous sample preparation.[6]

  • Sample Weighing: For 13C NMR, a higher concentration is necessary due to the low natural abundance of the 13C isotope. Weigh approximately 20-50 mg of this compound.[6][7]

  • Solvent Selection: The choice of a deuterated solvent is critical to avoid large interfering solvent signals.[8] Given the presence of a carboxylic acid and an alcohol, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high polarity and ability to dissolve the compound. Use approximately 0.6 mL of solvent.[9][10]

  • Dissolution: Transfer the weighed sample to a small, clean vial and add the deuterated solvent. Vortex the vial until the sample is completely dissolved. A clear, homogenous solution is required.[7]

  • Filtration: To ensure optimal magnetic field homogeneity, the solution must be free of any particulate matter. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5mm NMR tube.[11]

  • Final Check: The final sample height in the NMR tube should be approximately 4-5 cm (0.6-0.7 mL).[6] Cap the tube securely and ensure the exterior is clean before inserting it into the spectrometer.

Part B: Spectrometer Setup and Data Acquisition

These parameters are typical for a modern 400 MHz NMR spectrometer (e.g., Bruker Avance).

  • Lock and Shim: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field is then "shimmed" to maximize its homogeneity, which results in sharp spectral lines.

  • Acquisition Parameters: For a standard proton-decoupled 13C spectrum, the following parameters are recommended:

    • Pulse Program: zgpg30 (a standard 30-degree pulse with proton decoupling).[12]

    • Spectral Width (SW): ~220-250 ppm to ensure all signals, from the aliphatic to the carbonyl region, are captured.

    • Acquisition Time (AQ): ~1.5 - 2.0 seconds. A longer acquisition time provides better resolution.

    • Relaxation Delay (D1): 2.0 seconds. This delay allows for the relaxation of carbon nuclei, which is especially important for quaternary carbons (like C-1, C-3, C-5, and C-8) that relax slowly.[12]

    • Number of Scans (NS): 1024-4096 scans. A large number of scans is required to achieve an adequate signal-to-noise ratio for 13C NMR. The exact number will depend on the sample concentration.

  • Data Acquisition: Start the acquisition using the appropriate command (e.g., zg).

  • Processing: Once the acquisition is complete, the Free Induction Decay (FID) is converted into a spectrum via a Fourier Transform (ef). The spectrum is then automatically phase- and baseline-corrected (apk). The chemical shifts should be referenced to the DMSO-d₆ solvent peak at 39.52 ppm.

Part 3: Data Interpretation and Final Assignment

The final step is to correlate the processed experimental spectrum with the predicted assignments. The logical process of assignment relies on identifying the most unambiguous signals first.

G Start Start with Experimental Spectrum C8 Identify C-8 (>165 ppm) Most downfield signal (Carbonyl) Start->C8 C7 Identify C-7 (~63 ppm) Only aliphatic signal (Methylene) Start->C7 C3 Identify C-3 (~163 ppm) Large doublet splitting (¹JCF > 240 Hz) Start->C3 Aromatic Analyze remaining aromatic signals (115-150 ppm) C8->Aromatic C7->Aromatic C3->Aromatic Splitting Assign based on C-F coupling patterns (²JCF, ³JCF, ⁴JCF) Aromatic->Splitting Done Complete Assignment Verified Splitting->Done

Caption: Logical workflow for the complete spectral assignment.

  • Identify Outlier Signals: The carbonyl carbon (C-8 ) and the methylene carbon (C-7 ) will be the easiest to assign as they appear in distinct, uncrowded regions of the spectrum.

  • Identify the Carbon Bonded to Fluorine: The next most identifiable signal is C-3 . It will be the only signal in the aromatic region that appears as a large doublet with a coupling constant (¹JCF) of approximately 245 Hz.[13] This is an unmistakable feature.

  • Assign the Remaining Aromatic Carbons: The remaining four aromatic signals (C-1, C-2, C-4, C-5, C-6) can be assigned by carefully examining their chemical shifts and, crucially, their smaller C-F coupling constants. Two-bond couplings (²JCF to C-2 and C-4) will be the largest of the remaining splittings (~20-25 Hz), allowing for their confident assignment. The final signals can be assigned based on the remaining predicted chemical shifts and smaller coupling constants.

By following this systematic approach, which combines predictive knowledge with a robust experimental protocol and a logical interpretation strategy, a complete and unambiguous 13C NMR spectral assignment for this compound can be achieved with a high degree of confidence.

References

Comparative reactivity analysis of 3-Fluoro-5-(hydroxymethyl)benzoic acid with other substituted benzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Reactivity Analysis of 3-Fluoro-5-(hydroxymethyl)benzoic Acid

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Role of Substituted Benzoic Acids in Synthesis

Substituted benzoic acids are fundamental building blocks in organic chemistry, serving as precursors for a vast array of pharmaceuticals, agrochemicals, and materials. The reactivity of the carboxylic acid functional group is intricately modulated by the electronic properties of other substituents on the aromatic ring.[1] Understanding these substituent effects is paramount for designing efficient synthetic routes and for the rational design of molecules with desired biological activities.

This guide focuses on this compound, a molecule bearing two distinct functional groups whose opposing electronic influences create a unique reactivity profile. We will dissect this profile through a comparative analysis with model benzoic acids, supported by a theoretical framework and a robust experimental protocol.

Theoretical Framework: The Electronic Influence of Aromatic Substituents

The reactivity of the carboxyl group in benzoic acid derivatives—particularly its susceptibility to nucleophilic attack at the carbonyl carbon, as in esterification—is governed by the electron density of the aromatic ring. Substituents alter this density through two primary mechanisms: the inductive effect and the resonance effect .[2]

  • Inductive Effect (-I/+I): This effect is transmitted through sigma (σ) bonds and is related to the electronegativity of the substituent. Electron-withdrawing groups (EWGs) like fluorine or a nitro group pull electron density away from the ring (-I effect), making the carboxyl carbon more electrophilic and thus more reactive towards nucleophiles.[3]

  • Resonance Effect (-R/+R): This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring. Electron-donating groups (EDGs) like a methoxy group can push electron density into the ring (+R effect), decreasing the electrophilicity of the carboxyl carbon and slowing reactions like esterification.[2]

The net effect of a substituent is a combination of these two forces. For instance, halogens like fluorine are strongly electron-withdrawing by induction (-I) but can donate electron density via resonance (+R) due to their lone pairs.[4][5][6] In the case of fluorine, the inductive effect typically dominates, leading to an overall deactivation of the ring.[4][7]

The hydroxymethyl group (-CH₂OH) is generally considered to have a weak electronic effect. Its Hammett sigma value, a measure of the electronic influence of a substituent, is close to zero, suggesting it is nearly electronically neutral.[8]

Electronic_Effects cluster_ewg Electron-Withdrawing Groups (EWGs) cluster_edg Electron-Donating Groups (EDGs) EWG e.g., -NO₂, -F EWG_Effect Increase electrophilicity of carbonyl carbon Stabilize carboxylate anion Increase acidity (Lower pKa) Accelerate esterification EWG->EWG_Effect -I / -R Effect Benzoic_Acid Benzoic Acid Reactivity EWG->Benzoic_Acid EDG e.g., -OCH₃, -CH₃ EDG_Effect Decrease electrophilicity of carbonyl carbon Destabilize carboxylate anion Decrease acidity (Higher pKa) Decelerate esterification EDG->EDG_Effect +I / +R Effect EDG->Benzoic_Acid

Comparative Reactivity Analysis

To contextualize the reactivity of this compound, we compare it with a set of standard substituted benzoic acids in a representative reaction: acid-catalyzed esterification. This reaction is highly sensitive to the electronic environment of the carboxylic acid.[9][10]

Selected Compounds for Comparison:

  • Benzoic Acid: The unsubstituted baseline for comparison.

  • 4-Nitrobenzoic Acid: Contains a powerful electron-withdrawing nitro group (-NO₂), which deactivates the ring through strong -I and -R effects. This significantly increases the acidity (lowers the pKa) and reactivity towards nucleophiles.[11][12][13][14]

  • 4-Methoxybenzoic Acid: Features a strong electron-donating methoxy group (-OCH₃), which activates the ring via a dominant +R effect, making it less acidic and less reactive in esterification.[11]

  • This compound: The target compound, featuring a meta-positioned, electron-withdrawing fluorine atom and a nearly neutral hydroxymethyl group.

Analysis of this compound Substituents:
  • 3-Fluoro group: Positioned meta to the carboxyl group, fluorine exerts a potent electron-withdrawing inductive (-I) effect.[15] Its resonance effect (+R) does not influence the meta position, so the -I effect is the primary electronic contributor, which is expected to increase the acid's reactivity.

  • 5-(hydroxymethyl) group: The -CH₂OH group is separated from the ring by a methylene spacer, which dampens its electronic influence. It is considered a very weak deactivator or nearly neutral.[8] Therefore, its impact on the overall reactivity of the carboxyl group is expected to be minimal compared to the fluorine atom.

Based on this analysis, we predict that the reactivity of this compound will be greater than that of benzoic acid but less than that of 4-nitrobenzoic acid.

Experimental Design: Kinetic Analysis of Fischer Esterification

To quantitatively assess reactivity, a kinetic study of the Fischer esterification of the selected benzoic acids with ethanol was designed.[16] The reaction is catalyzed by a strong acid (e.g., sulfuric acid) and can be monitored over time to determine the rate constant (k), which serves as a direct measure of reactivity.[17][18]

Experimental_Workflow cluster_prep Reaction Setup cluster_monitor Reaction Monitoring cluster_analysis Data Analysis A Equimolar amounts of Substituted Benzoic Acid and Ethanol B Add catalytic H₂SO₄ A->B C Maintain constant temperature (e.g., 60°C) B->C D Withdraw aliquots at regular time intervals C->D Start Monitoring E Quench reaction D->E F Analyze via HPLC or GC to determine reactant concentration E->F G Plot ln[Acid] vs. Time F->G Generate Data H Determine pseudo-first-order rate constant (k) from slope G->H I Compare k values H->I

Detailed Experimental Protocol

Objective: To determine the relative rate constants for the sulfuric acid-catalyzed esterification of four substituted benzoic acids with ethanol.

Materials:

  • Benzoic Acid

  • 4-Nitrobenzoic Acid

  • 4-Methoxybenzoic Acid

  • This compound

  • Anhydrous Ethanol

  • Concentrated Sulfuric Acid (98%)

  • Toluene (as solvent)

  • Heating block or oil bath with temperature control

  • Reaction vials with magnetic stir bars

  • HPLC or GC system for analysis

Procedure:

  • Stock Solution Preparation: For each of the four acids, prepare a 0.1 M stock solution in toluene.

  • Reaction Setup: In a series of reaction vials, add 5.0 mL of one of the acid stock solutions. Add 5.0 mL of a 1.0 M solution of ethanol in toluene (a 10-fold excess to ensure pseudo-first-order kinetics).

  • Temperature Equilibration: Place the vials in a heating block pre-heated to 60°C and allow them to equilibrate for 10 minutes with stirring.

  • Reaction Initiation: Initiate the reaction by adding 50 µL of concentrated sulfuric acid to each vial. Start a timer immediately.

  • Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a 100 µL aliquot from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing 900 µL of a cold solution of sodium bicarbonate.

  • Analysis: Analyze the quenched samples by a calibrated HPLC or GC method to determine the concentration of the remaining benzoic acid derivative.

  • Data Processing: For each acid, plot the natural logarithm of its concentration (ln[Acid]) versus time. The slope of this line will be equal to the negative of the pseudo-first-order rate constant (-k).

Data Summary and Interpretation

The following table presents hypothetical but scientifically plausible data derived from the described experiment. The pKa values are included to illustrate the correlation between acidity and reactivity.

CompoundSubstituentsPredominant Effect(s)pKa (in H₂O)Relative Rate Constant (k_rel)
4-Methoxybenzoic Acid4-OCH₃+R > -I (Donating)4.470.4
Benzoic Acid-HBaseline4.201.0
This compound 3-F, 5-CH₂OH -I (Withdrawing) ~3.8 3.5
4-Nitrobenzoic Acid4-NO₂-R, -I (Withdrawing)3.44[19]15.2

Interpretation of Results:

The hypothetical results align perfectly with our theoretical predictions.

  • 4-Methoxybenzoic Acid: The electron-donating methoxy group reduces the electrophilicity of the carbonyl carbon, resulting in the slowest reaction rate.

  • Benzoic Acid: Serves as the reference point with a relative rate of 1.0.

  • 4-Nitrobenzoic Acid: The potent electron-withdrawing nitro group dramatically increases reactivity, making it over 15 times faster than benzoic acid. This is consistent with the strong stabilization of the negatively charged intermediate formed during the reaction.[1]

  • This compound: As predicted, its reactivity is intermediate between benzoic acid and 4-nitrobenzoic acid. The strong inductive effect of the meta-fluoro substituent is the dominant factor, increasing the carbonyl carbon's electrophilicity and accelerating the reaction rate significantly compared to the unsubstituted acid. The hydroxymethyl group has a negligible effect.

Conclusion

The reactivity of this compound in nucleophilic acyl substitution reactions is primarily dictated by the strong electron-withdrawing inductive effect of the fluorine atom at the meta position. This effect enhances the electrophilicity of the carboxyl carbon, making the compound significantly more reactive than benzoic acid itself. The hydroxymethyl group at the 5-position exerts a minimal electronic influence.

For professionals in drug development and chemical synthesis, this analysis demonstrates that this compound can be readily activated for transformations like amidation or esterification, potentially under milder conditions than those required for unsubstituted benzoic acid. Its unique substitution pattern offers a valuable scaffold for introducing fluorine and a hydroxymethyl handle, which can be crucial for modulating pharmacokinetic properties and providing points for further molecular elaboration.

References

A Comparative Guide to Screening the Biological Activity of Novel 3-Fluoro-5-(hydroxymethyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the synthesis and comparative biological evaluation of novel derivatives of 3-Fluoro-5-(hydroxymethyl)benzoic acid. Designed for researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols, presents a rationale for methodological choices, and offers a structure for data interpretation. Our focus is on establishing a robust, self-validating system for screening potential therapeutic agents, grounded in scientific integrity and supported by authoritative references.

Introduction: The Rationale for Derivatizing this compound

The benzoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The parent compound, this compound, presents multiple opportunities for chemical modification at the carboxylic acid and hydroxymethyl functional groups. The introduction of a fluorine atom can enhance metabolic stability and binding affinity, making this a promising starting point for the development of novel therapeutics.[3][4]

This guide will explore the synthesis of a hypothetical series of amide and ester derivatives and subsequently detail a multi-tiered screening approach to evaluate their potential as antimicrobial, anticancer, and anti-inflammatory agents. The objective is to provide a clear, logical, and experimentally sound workflow for identifying lead compounds with desirable biological activity.

Synthesis of Novel Derivatives

The synthesis of novel derivatives from the parent compound, this compound, can be approached through standard organic chemistry reactions. The primary points of modification are the carboxylic acid and the hydroxymethyl group. For the purpose of this guide, we will focus on the synthesis of amide derivatives at the carboxylic acid function, as this is a common strategy for generating diversity in compound libraries.

Proposed Synthetic Pathway

A plausible and efficient method to synthesize amide derivatives involves a two-step process: activation of the carboxylic acid followed by coupling with a desired amine.

  • Activation of the Carboxylic Acid: The carboxylic acid of this compound is first converted to a more reactive species, such as an acyl chloride or an activated ester. A common method is the use of thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride.

  • Amide Coupling: The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide derivative. This reaction is typically carried out in the presence of a non-nucleophilic base, like triethylamine or pyridine, to neutralize the HCl byproduct.

Experimental Protocol: General Procedure for Amide Synthesis

  • Acyl Chloride Formation: To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Once the starting material is consumed, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride.

  • Amide Formation: Dissolve the crude acyl chloride in anhydrous DCM. In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the acyl chloride solution at 0 °C.

  • Allow the reaction to stir at room temperature for 4-6 hours.

  • Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final amide derivative.

For this guide, we will consider three hypothetical novel derivatives for biological screening:

  • Derivative A: N-benzyl-3-fluoro-5-(hydroxymethyl)benzamide

  • Derivative B: 3-Fluoro-N-(4-fluorophenyl)-5-(hydroxymethyl)benzamide

  • Derivative C: 3-Fluoro-5-(hydroxymethyl)-N-(pyridin-2-yl)benzamide

Biological Activity Screening: A Multi-Faceted Approach

A comprehensive screening cascade is essential to identify the most promising biological activities of the newly synthesized derivatives. We will employ a series of in vitro assays to evaluate their antimicrobial, cytotoxic (anticancer), and anti-inflammatory potential.

Antimicrobial Activity Screening

The emergence of antimicrobial resistance necessitates the discovery of novel antimicrobial agents.[5] A primary screen for antimicrobial activity can be efficiently conducted using the agar well diffusion method.

Experimental Protocol: Agar Well Diffusion Assay [5]

  • Prepare Inoculum: Grow bacterial strains (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 27853) in nutrient broth overnight at 37°C.[6] Dilute the cultures to achieve a turbidity equivalent to the 0.5 McFarland standard.

  • Plate Inoculation: Spread the standardized bacterial suspension evenly onto the surface of Mueller-Hinton agar plates using a sterile cotton swab.

  • Well Preparation: Create wells (6 mm diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a specific concentration (e.g., 100 µg/mL) of each derivative (dissolved in a suitable solvent like DMSO) to the wells. Include a positive control (e.g., a standard antibiotic) and a negative control (solvent alone).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.

Anticancer Activity Screening: In Vitro Cytotoxicity

A primary screen for potential anticancer activity involves assessing the cytotoxicity of the compounds against cancer cell lines.[7] The MTT assay is a widely used colorimetric method for this purpose, measuring cell metabolic activity as an indicator of cell viability.[8][9][10]

Experimental Protocol: MTT Cytotoxicity Assay [9][11][12]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cell line) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the novel derivatives (e.g., ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[9][10]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each derivative.

Anti-inflammatory Activity Screening

Many anti-inflammatory drugs function by inhibiting enzymes involved in the inflammatory pathway, such as cyclooxygenase (COX) enzymes.[13][14] A cell-free enzyme inhibition assay is a direct and effective method to screen for this activity.

Experimental Protocol: COX-2 Inhibition Assay

  • Reagent Preparation: Prepare a reaction buffer, a solution of human recombinant COX-2 enzyme, a solution of the substrate (e.g., arachidonic acid), and solutions of the test derivatives at various concentrations.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the COX-2 enzyme and the test derivative or a known COX-2 inhibitor (e.g., celecoxib) as a positive control. Incubate for a short period (e.g., 15 minutes) at room temperature to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate.

  • Reaction Incubation: Incubate the plate at 37°C for a defined time (e.g., 10 minutes).

  • Reaction Termination and Detection: Stop the reaction and measure the amount of product formed (e.g., prostaglandin E2) using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each derivative concentration. Determine the IC₅₀ value for each compound.

Comparative Data Analysis

The data obtained from the screening assays should be organized for clear comparison. The following tables provide an example of how to present the results for our hypothetical derivatives.

Table 1: Antimicrobial Activity of Novel Derivatives
CompoundZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
Derivative A 128
Derivative B 1814
Derivative C 107
Positive Control 2522
Negative Control 00
Table 2: Cytotoxicity (IC₅₀ values in µM) against MCF-7 Cells
CompoundIC₅₀ (µM)
Derivative A 45.2
Derivative B 12.5
Derivative C > 100
Doxorubicin 0.8
Table 3: COX-2 Enzyme Inhibition (IC₅₀ values in µM)
CompoundIC₅₀ (µM)
Derivative A 8.9
Derivative B 25.1
Derivative C 15.6
Celecoxib 0.05

Visualizing Workflows and Mechanisms

Diagrams are invaluable for illustrating complex experimental workflows and biological pathways.

Experimental_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start 3-Fluoro-5-(hydroxymethyl) benzoic acid acyl_chloride Acyl Chloride Formation start->acyl_chloride amide_coupling Amide Coupling acyl_chloride->amide_coupling derivatives Novel Derivatives (A, B, C) amide_coupling->derivatives antimicrobial Antimicrobial Assay (Agar Well Diffusion) derivatives->antimicrobial anticancer Anticancer Assay (MTT) derivatives->anticancer anti_inflammatory Anti-inflammatory Assay (COX-2 Inhibition) derivatives->anti_inflammatory data Comparative Data Tables (IC50, Zone of Inhibition) antimicrobial->data anticancer->data anti_inflammatory->data lead Lead Compound Identification data->lead

Caption: High-level workflow for synthesis and biological screening.

COX_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Inflammatory Stimuli arachidonic Arachidonic Acid pla2->arachidonic cox2 COX-2 Enzyme arachidonic->cox2 prostaglandins Prostaglandins cox2->prostaglandins inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation derivatives Novel Derivatives (e.g., Derivative A) derivatives->cox2 Inhibition

Caption: Proposed mechanism of action via the cyclooxygenase pathway.

Interpretation and Future Directions

Based on the hypothetical data, Derivative B demonstrates the most promising broad-spectrum activity, with notable antimicrobial and potent cytotoxic effects. Derivative A, while less cytotoxic, shows the most promising anti-inflammatory activity through COX-2 inhibition. Derivative C appears to be the least active in this initial screening.

These preliminary results guide the next steps in the drug discovery process:

  • Lead Optimization: For promising compounds like Derivatives A and B, further structural modifications can be made to enhance potency and selectivity while reducing potential toxicity.

  • Secondary Assays: More specific assays should be conducted. For example, the mechanism of cytotoxicity for Derivative B could be investigated through apoptosis assays. The selectivity of Derivative A for COX-2 over COX-1 should be determined.

  • In Vivo Studies: The most promising candidates should be advanced to in vivo models to assess their efficacy and pharmacokinetic properties in a living organism.

This guide provides a foundational strategy for the systematic evaluation of novel derivatives of this compound. By adhering to these principles of rigorous, multi-faceted screening, researchers can efficiently identify and advance promising new therapeutic agents.

References

A Researcher's Guide to Spectroscopic Differentiation of Fluoro-hydroxymethyl-benzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the precise structural characterization of molecules is not merely a procedural step but a cornerstone of safety and efficacy.[1][2] Isomers, compounds sharing the same molecular formula but differing in the arrangement of atoms, can exhibit profoundly different biological activities.[1][3][4] One isomer may be a potent therapeutic agent, while another could be inert or even toxic.[1][3] This guide provides a comprehensive spectroscopic comparison of the positional isomers of fluoro-hydroxymethyl-benzoic acid, a class of compounds with significant potential in medicinal chemistry. Our focus is to equip researchers, scientists, and drug development professionals with the experimental data and methodologies necessary for their unambiguous differentiation.

The positional isomerism of the fluorine, hydroxymethyl, and carboxylic acid groups on the benzoic acid ring gives rise to distinct spectroscopic signatures. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy to elucidate these differences.

The Critical Role of Isomer Differentiation in Drug Development

The seemingly subtle variation in the placement of functional groups on an aromatic ring can dramatically alter a molecule's interaction with biological targets like enzymes and receptors.[5] This is because most biological molecules are chiral, creating an environment where stereoisomers can have distinct pharmacological responses.[5] Consequently, regulatory bodies increasingly favor the development of single-enantiomer drugs over racemic mixtures.[5] The ability to confidently distinguish between isomers is, therefore, a prerequisite for robust drug design, development, and quality control.[2]

Spectroscopic Comparison: Unmasking Isomeric Identities

The key to differentiating isomers of fluoro-hydroxymethyl-benzoic acid lies in understanding how the electronic environment of each nucleus and functional group is altered by the relative positions of the substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local chemical environment of individual nuclei.

The aromatic region (typically 6.5-8.5 ppm) of the ¹H NMR spectrum is particularly informative for distinguishing positional isomers. The proximity of the electron-withdrawing fluorine and carboxylic acid groups and the electron-donating hydroxymethyl group creates unique splitting patterns and chemical shifts for the aromatic protons of each isomer.

  • Ortho Isomers: Generally exhibit more complex splitting patterns due to the close proximity of all three substituents, leading to intricate spin-spin coupling.[6]

  • Meta Isomers: Display intermediate and often asymmetric patterns.[6]

  • Para Isomers: Often show more symmetrical patterns, such as two doublets, especially if the substitution pattern leads to magnetic equivalence of protons on opposite sides of the ring.[6]

The chemical shifts of the aromatic carbons are also highly sensitive to the electronic effects of the substituents. The carbon atom directly attached to a substituent will show a significant shift, and the positional changes of the other substituents will influence the shifts of all carbons in the ring. For instance, the carbon bearing the hydroxymethyl group in a para isomer is notably shifted downfield.[6]

¹⁹F NMR is an indispensable technique for analyzing fluorine-containing compounds.[7][8] With a nuclear spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, the ¹⁹F nucleus is highly responsive to NMR measurements.[7][9] A key advantage of ¹⁹F NMR is its large chemical shift dispersion, which is significantly greater than that for ¹H NMR, minimizing the risk of signal overlap.[7][10] The chemical shift of the fluorine atom is exquisitely sensitive to its electronic environment on the aromatic ring, making it a unique identifier for each isomer. Electron-withdrawing groups will deshield the fluorine nucleus, causing a downfield shift, while electron-donating groups will cause an upfield shift.[11]

Table 1: Predicted Comparative NMR Characteristics of Fluoro-hydroxymethyl-benzoic Acid Isomers

Spectroscopic FeatureOrtho Isomer (e.g., 2-Fluoro-3-hydroxymethyl-benzoic acid)Meta Isomer (e.g., 3-Fluoro-4-hydroxymethyl-benzoic acid)Para Isomer (e.g., 4-Fluoro-2-hydroxymethyl-benzoic acid)
¹H NMR (Aromatic) Complex, overlapping multiplets.Asymmetrical multiplets.More symmetrical patterns, potentially two doublets.
¹³C NMR (Aromatic) Distinct shifts for all six aromatic carbons.Unique set of six aromatic carbon signals.Fewer signals due to symmetry, with characteristic downfield shifts for substituted carbons.
¹⁹F NMR Unique chemical shift based on ortho interactions.Distinct chemical shift influenced by meta substituents.Characteristic chemical shift for the para position.
Infrared (IR) Spectroscopy: Vibrational Signatures of Functional Groups

While the characteristic stretches for the hydroxyl (O-H, ~3300 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups will be present in all isomers, the fingerprint region (below 1500 cm⁻¹) provides crucial information for differentiation. The out-of-plane C-H bending vibrations are particularly sensitive to the substitution pattern on the benzene ring.[6]

  • Ortho Substitution: Typically shows a strong band around 750 cm⁻¹.[6]

  • Meta Substitution: Often displays bands around 800 and 750 cm⁻¹.[6]

  • Para Substitution: Characterized by a band around 830 cm⁻¹.[6]

Furthermore, intramolecular hydrogen bonding between adjacent hydroxyl and carboxylic acid groups in certain ortho isomers can lead to a broadening and shifting of the O-H stretching band to a lower frequency.

Table 2: Predicted Comparative IR Characteristics of Fluoro-hydroxymethyl-benzoic Acid Isomers

Spectroscopic FeatureOrtho IsomerMeta IsomerPara Isomer
O-H Stretch (Carboxyl) ~3000 cm⁻¹ (broad, may show signs of intramolecular H-bonding)~3000 cm⁻¹ (broad)~3000 cm⁻¹ (broad)
C=O Stretch (Carboxyl) ~1700 cm⁻¹~1700 cm⁻¹~1700 cm⁻¹
C-H Out-of-Plane Bending Strong band around 750 cm⁻¹Bands around 800 and 750 cm⁻¹Characteristic band around 830 cm⁻¹
Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions

The UV-Vis spectrum of benzene and its derivatives arises from π → π* electronic transitions.[12] The benzene ring exhibits three absorption bands around 184, 204, and 256 nm.[13] Substituents on the ring can cause a bathochromic shift (shift to longer wavelengths) of these bands. While all isomers of fluoro-hydroxymethyl-benzoic acid will absorb in the UV region, the precise λmax (wavelength of maximum absorbance) will differ based on the electronic effects and steric interactions of the substituents. Electron-releasing groups tend to increase both the wavelength and intensity of the secondary absorption band.[12] The cumulative effect of the fluoro, hydroxymethyl, and carboxyl groups at different positions will result in a unique UV-Vis spectrum for each isomer.

Table 3: Predicted Comparative UV-Vis Characteristics of Fluoro-hydroxymethyl-benzoic Acid Isomers

Spectroscopic FeatureOrtho IsomerMeta IsomerPara Isomer
λmax Unique λmax due to specific electronic and steric interactions.Distinct λmax based on the combined electronic effects of the substituents.Characteristic λmax influenced by the para substitution pattern.

Experimental Protocols

To ensure the reproducibility and accuracy of your spectroscopic analysis, the following detailed protocols are provided.

Protocol 1: NMR Sample Preparation and Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition A Weigh 5-10 mg of isomer B Dissolve in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d6, CDCl3) A->B C Add internal standard (e.g., TMS) B->C D Transfer to NMR tube C->D E Insert sample into NMR spectrometer D->E Prepared Sample F Tune and shim the probe E->F G Acquire ¹H, ¹³C, and ¹⁹F spectra F->G H Process data (Fourier transform, phase correction, baseline correction) G->H I Spectral Analysis & Isomer Identification H->I Processed Spectra

Caption: Workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the fluoro-hydroxymethyl-benzoic acid isomer.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial. The choice of solvent is critical to avoid interfering signals and ensure good sample solubility.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using standard pulse sequences.

    • Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans will be required.

    • Acquire the ¹⁹F NMR spectrum. This is typically a fast acquisition due to the high sensitivity of the ¹⁹F nucleus.[9]

  • Data Processing and Analysis:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, splitting patterns, and coupling constants to elucidate the structure of the isomer.

Protocol 2: IR Spectroscopy Sample Preparation and Analysis

IR_Workflow cluster_prep_atr ATR-FTIR Method cluster_prep_kbr KBr Pellet Method cluster_acq Data Acquisition & Analysis A1 Place a small amount of solid sample on the ATR crystal A2 Apply pressure to ensure good contact C Place sample/pellet in the IR spectrometer A2->C B1 Grind 1-2 mg of sample with ~100 mg of dry KBr B2 Press the mixture into a transparent pellet B2->C D Acquire the IR spectrum C->D E Identify characteristic functional group frequencies and fingerprint region patterns D->E F Isomer Differentiation E->F Spectral Comparison

Caption: Workflow for IR spectroscopy sample preparation and analysis.

Step-by-Step Methodology (ATR-FTIR):

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid fluoro-hydroxymethyl-benzoic acid isomer directly onto the ATR crystal.

  • Data Acquisition:

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

    • Acquire a background spectrum of the empty ATR crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands for the O-H, C=O, and C-H functional groups.

    • Pay close attention to the fingerprint region (below 1500 cm⁻¹) for patterns indicative of the substitution on the aromatic ring.

Logical Framework for Spectroscopic Isomer Identification

The process of identifying a specific isomer from a set of possibilities is a deductive one, integrating data from multiple spectroscopic techniques.

Isomer_Identification_Logic cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_uv UV-Vis Analysis Start Unknown Isomer of Fluoro-hydroxymethyl-benzoic Acid HNMR ¹H NMR: - Aromatic splitting pattern - Number of unique protons Start->HNMR CNMR ¹³C NMR: - Number of unique carbons - Chemical shifts of substituted carbons Start->CNMR FNMR ¹⁹F NMR: - Unique chemical shift Start->FNMR IR IR Spectroscopy: - Fingerprint region (C-H bends) - O-H stretch (intramolecular H-bonding) Start->IR UV UV-Vis Spectroscopy: - λmax value Start->UV Decision Integrate All Spectroscopic Data HNMR->Decision CNMR->Decision FNMR->Decision IR->Decision UV->Decision Isomer1 Identified as Ortho Isomer Decision->Isomer1 Consistent with Ortho Pattern Isomer2 Identified as Meta Isomer Decision->Isomer2 Consistent with Meta Pattern Isomer3 Identified as Para Isomer Decision->Isomer3 Consistent with Para Pattern

Caption: Logical workflow for the identification of fluoro-hydroxymethyl-benzoic acid isomers.

Conclusion

The unambiguous identification of fluoro-hydroxymethyl-benzoic acid isomers is a critical task in pharmaceutical research and development, with direct implications for drug safety and efficacy. This guide has outlined the fundamental spectroscopic differences between these isomers and provided detailed experimental protocols for their characterization using NMR, IR, and UV-Vis spectroscopy. By carefully analyzing the unique fingerprints generated by each technique, researchers can confidently distinguish between positional isomers, ensuring the integrity and quality of their chemical entities. The integration of data from these orthogonal techniques provides a robust and self-validating system for structural elucidation.

References

A Senior Application Scientist's Guide to the Definitive Structural Validation of 3-Fluoro-5-(hydroxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. The precise arrangement of atoms dictates function, reactivity, and interaction with biological targets. This guide provides an in-depth, comparative analysis of the validation of the molecular structure of 3-Fluoro-5-(hydroxymethyl)benzoic acid, a substituted aromatic building block of interest in pharmaceutical development. We will establish Single-Crystal X-ray Diffraction (SC-XRD) as the gold standard for absolute structure elucidation and compare its definitive data against complementary, yet non-definitive, spectroscopic techniques. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of not just how to validate a structure, but why certain methods provide unparalleled certainty.

The Imperative for Unambiguous Structure Determination

The isomeric and conformational possibilities for even a relatively small molecule like this compound (Molecular Formula: C₈H₇FO₃, Molecular Weight: 170.14 g/mol ) are numerous.[1] An incorrect structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationship (SAR) studies, and ultimately, the failure of a drug candidate. While various analytical techniques can provide pieces of the structural puzzle, only X-ray crystallography delivers a direct, three-dimensional visualization of the atomic arrangement in the solid state.[2] This guide will dissect the process, demonstrating why it remains the cornerstone of chemical and pharmaceutical research.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

SC-XRD is a powerful, non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and stereochemistry.[3] The technique works by irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.[2][4] The electrons of the atoms in the crystal lattice diffract the X-rays, and the pattern of diffracted beams is a direct consequence of the crystal's internal structure.

The Experimental Workflow: From Powder to Picture

The journey from a synthesized powder to a fully validated crystal structure is a multi-step process where each stage is critical for the quality of the final result. The causality behind each step is paramount; shortcuts in the initial stages invariably lead to ambiguity in the final model.

SC_XRD_Workflow cluster_prep Crystal Growth cluster_data Data Acquisition cluster_analysis Structure Determination crystal_growth Slow Evaporation of Saturated Solution mounting Crystal Mounting on Goniometer crystal_growth->mounting solvent_selection Solvent Screening (e.g., Ethanol/Water, Acetone) solvent_selection->crystal_growth Optimize for high-quality crystals data_collection X-ray Diffraction Data Collection mounting->data_collection Precise Orientation solution Structure Solution (Phase Problem) data_collection->solution refinement Least-Squares Refinement solution->refinement Initial Model validation Structure Validation (CIF Report) refinement->validation Final Model

Caption: The Single-Crystal X-ray Diffraction (SC-XRD) Workflow.

Detailed Experimental Protocol

Step 1: Crystal Growth (The Art of Patience)

  • Rationale: The most challenging step is often growing a single crystal of sufficient size (>0.1 mm) and quality, free from defects like twinning or cracks.[2] The quality of the crystal directly dictates the quality of the diffraction data.

  • Protocol for this compound:

    • Dissolve 10-20 mg of the compound in a minimal amount of a suitable solvent system (e.g., ethanol/water, acetone, or ethyl acetate) at room temperature to create a saturated or near-saturated solution.

    • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

    • Loosely cap the vial to allow for slow solvent evaporation over several days to weeks in a vibration-free environment.

    • Monitor for the formation of well-defined, transparent, block-like crystals.

Step 2: Data Collection (The Interrogation)

  • Rationale: The crystal is mounted and cooled (typically to 100 K) to minimize thermal vibrations of the atoms, resulting in sharper diffraction spots and higher resolution data.[5] A modern diffractometer with a sensitive detector is used to collect a full sphere of diffraction data as the crystal is rotated.[4]

  • Protocol:

    • Select a suitable crystal under a microscope and mount it on a cryo-loop.

    • Center the crystal on the goniometer head of the diffractometer.

    • Cool the crystal under a stream of cold nitrogen gas (e.g., 100 K).

    • Perform an initial unit cell determination and screen for crystal quality.

    • Execute a full data collection run, typically lasting a few hours, using a monochromatic X-ray source (e.g., Mo Kα, λ = 0.7107 Å).[3]

Step 3: Structure Solution and Refinement (Solving the Puzzle)

  • Rationale: The collected diffraction intensities provide the amplitudes of the structure factors, but not their phases. This is the "phase problem" in crystallography.[6] For small molecules, direct methods are used to generate an initial phase set and produce an electron density map. An atomic model is built into this map and then optimized using least-squares refinement to best fit the experimental data.[6][7]

  • Protocol:

    • Process the raw diffraction data to integrate intensities and apply corrections.

    • Determine the space group and unit cell parameters.

    • Solve the structure using software like SHELXT or Olex2, which employ direct methods to locate the heavy atoms (C, O, F).

    • Refine the model iteratively using least-squares refinement (e.g., with SHELXL).[8] This involves adjusting atomic positions, occupancies, and displacement parameters.

    • Locate hydrogen atoms from the difference electron density map and refine them using appropriate models.

The Trustworthiness Pillar: Self-Validation in Crystallography

A solved structure is meaningless without rigorous validation. Crystallographic refinement programs produce a Crystallographic Information File (CIF) that contains a wealth of quality metrics.[9]

Table 1: Representative Crystallographic Data and Validation Metrics

ParameterRepresentative Value for a Good StructureSignificance
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cDefines the specific symmetry operations within the unit cell.
a, b, c (Å); β (°)7.8, 12.5, 8.2; 98.5°The dimensions and angle of the unit cell.
Resolution (Å)0.75 ÅA measure of the level of detail in the electron density map. Lower values are better.[10]
R1 (R-factor) < 0.05 (5%)Agreement between the observed diffraction amplitudes and those calculated from the model. Lower is better.[10]
wR2 (weighted R-factor) < 0.15 (15%)A weighted version of the R-factor that includes all reflection data.
Goodness-of-Fit (GooF) ~1.0Should be close to 1 for a good model and correct weighting scheme.[11]
R-free < 0.20 (20%)An R-factor calculated from a small subset (5-10%) of reflections not used in refinement. It is a crucial cross-validation metric to detect over-fitting.[11]
Residual Electron Density-0.2 to +0.2 e⁻/ųThe largest peaks and holes in the final difference map should be minimal, indicating that all electron density has been properly modeled.

These metrics provide a robust, self-validating system. A low R-factor coupled with a low R-free and a GooF near 1.0 provides high confidence in the refined model.[11][12]

Orthogonal Methods: A Comparative Perspective

While SC-XRD provides the definitive structure, other techniques offer complementary data that, when combined, create a holistic and unassailable structural proof. These methods typically analyze the compound in bulk or in solution, providing a valuable counterpoint to the solid-state crystal structure.

Validation_Techniques cluster_xrd Definitive 3D Structure cluster_comp Complementary Validation main This compound (C₈H₇FO₃) xrd SC-XRD main->xrd Unambiguous Proof ms Mass Spectrometry main->ms nmr NMR Spectroscopy main->nmr ftir FTIR Spectroscopy main->ftir xrd_info Provides: • Atomic Coordinates (3D) • Bond Lengths & Angles • Stereochemistry • Crystal Packing ms_info Confirms: • Molecular Weight • Elemental Formula nmr_info Confirms: • Chemical Connectivity • H/C/F Environments • Substitution Pattern ftir_info Confirms: • Functional Groups (C=O, O-H, C-F)

Caption: A holistic view of structural validation techniques.

Mass Spectrometry (MS)
  • Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules.[13] High-Resolution Mass Spectrometry (HRMS) can determine the molecular mass with enough accuracy to confirm the elemental formula.[14][15]

  • Information Provided: Confirms the molecular weight (170.0353 for C₈H₇FO₃) and, by extension, the molecular formula.

  • Comparison to SC-XRD: MS is essential for confirming that the correct compound was synthesized and crystallized.[16] However, it provides no information about the 3D arrangement of atoms. For instance, it cannot distinguish between this compound and its isomer, 2-Fluoro-4-(hydroxymethyl)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: NMR probes the local chemical environment of magnetically active nuclei like ¹H, ¹³C, and ¹⁹F.[17] Chemical shifts, coupling constants, and signal integrations provide detailed information about the connectivity of atoms in the molecule in solution.[18][19]

  • Information Provided: Confirms the carbon-hydrogen framework, the substitution pattern on the aromatic ring, and the presence of the fluorine atom. The number of signals and their splitting patterns in the ¹H and ¹³C spectra would match the proposed structure. ¹⁹F NMR would show a single resonance, confirming the single fluorine substituent.

  • Comparison to SC-XRD: NMR provides powerful evidence for the covalent bonding framework (the constitution) of the molecule. It is the best method for structural analysis in solution. However, it does not directly measure the precise bond lengths and angles or provide information on intermolecular interactions (crystal packing) that SC-XRD does.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of specific chemical bonds.[20] Different functional groups have characteristic absorption frequencies.

  • Information Provided: Confirms the presence of key functional groups. For our target molecule, we would expect to see characteristic stretches for the carboxylic acid O-H (broad, ~2500-3300 cm⁻¹), the carbonyl C=O (~1700 cm⁻¹), the alcohol O-H (~3200-3600 cm⁻¹), and the aromatic C-F bond (~1100-1300 cm⁻¹).[21][22]

  • Comparison to SC-XRD: FTIR is a quick and effective way to verify that the main chemical functionalities are present in the synthesized material. Like MS and NMR, it provides data consistent with the proposed structure but cannot be used to definitively establish the 3D atomic arrangement or distinguish between isomers.

Table 2: Comparative Summary of Structural Validation Techniques

TechniqueInformation ProvidedStrengthsLimitations
Single-Crystal X-ray Diffraction Absolute 3D atomic coordinates, bond lengths/angles, packingUnambiguous, definitive, "gold standard" for structure proof.Requires high-quality single crystals; solid-state structure may differ from solution.
Mass Spectrometry (HRMS) Molecular weight and elemental formula.High sensitivity, confirms identity and purity.Provides no 3D structural or connectivity information; cannot distinguish isomers.
NMR Spectroscopy Atomic connectivity, chemical environments in solution.Excellent for constitutional and conformational analysis in solution.Does not provide precise bond lengths/angles; indirect structural information.
FTIR Spectroscopy Presence of functional groups.Fast, simple, good for verifying chemical transformations.Provides no skeletal or 3D information; cannot distinguish isomers.

Conclusion: A Synthesis of Evidence

The validation of a molecular structure, particularly one destined for applications in drug development, demands the highest level of scientific rigor. This guide has demonstrated that while techniques like Mass Spectrometry, NMR, and FTIR spectroscopy provide essential and complementary pieces of evidence, Single-Crystal X-ray Crystallography stands alone in its ability to deliver an unambiguous, three-dimensional determination of atomic arrangement.

By integrating the precise solid-state data from SC-XRD with the solution-state and functional group data from spectroscopic methods, researchers can build an unassailable case for their molecular structure. This holistic approach, grounded in the definitive results of X-ray crystallography, ensures the integrity of the foundational data upon which all subsequent research—from computational modeling to clinical trials—is built.

References

A comparative study of fluorinated versus non-fluorinated hydroxymethylbenzoic acids in organic reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, the selection of building blocks in organic synthesis is a critical decision that dictates the efficiency of a reaction and the properties of the final product. Hydroxymethylbenzoic acids, possessing both a carboxylic acid and a primary alcohol functionality, are versatile scaffolds in the synthesis of pharmaceuticals and advanced materials.[1] The strategic introduction of fluorine atoms onto the aromatic ring of these molecules can dramatically alter their physicochemical and reactive properties.[2][3] This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated hydroxymethylbenzoic acids, supported by experimental data and detailed protocols, to inform rational molecular design and reaction optimization.

The Fluorine Factor: A Game Changer in Reactivity and Properties

The introduction of fluorine, the most electronegative element, to a benzoic acid framework imparts significant changes to its electronic properties. This is primarily due to the strong electron-withdrawing inductive effect (-I) of the fluorine atom.[4][5] This effect has profound implications for the molecule's acidity, reactivity, and even its biological activity.

Physicochemical Properties: Acidity and Lipophilicity

The most direct consequence of fluorination is a significant increase in the acidity of the carboxylic acid, as reflected by a lower pKa value. The electron-withdrawing fluorine atom stabilizes the resulting carboxylate anion, making the parent acid more likely to donate a proton.[5] The magnitude of this effect is dependent on the number and position of the fluorine atoms relative to the carboxylic acid group.

Lipophilicity, a crucial parameter in drug design, is also modulated by fluorination. While often increasing lipophilicity, the effect can be complex and context-dependent.[6]

Table 1: Comparison of Physicochemical Properties

CompoundStructurepKa (Predicted)logP (Predicted)
4-Hydroxymethylbenzoic AcidC₈H₈O₃4.351.03
3-Fluoro-4-hydroxymethylbenzoic AcidC₈H₇FO₃3.981.21
2,5-Difluoro-4-hydroxymethylbenzoic AcidC₈H₆F₂O₃3.621.39

Note: pKa and logP values are predicted using computational models and may vary from experimental values.

Comparative Reactivity in Key Organic Reactions

The electronic perturbations caused by fluorination directly influence the reactivity of both the carboxylic acid and the hydroxymethyl group in various organic reactions.

Esterification Reactions

Esterification of the carboxylic acid moiety is a fundamental transformation. In acid-catalyzed esterification (Fischer esterification), the rate-determining step is often the nucleophilic attack of the alcohol on the protonated carbonyl carbon. The electron-withdrawing fluorine atom increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[4] Consequently, fluorinated hydroxymethylbenzoic acids are generally expected to undergo esterification at a faster rate than their non-fluorinated counterparts under acidic conditions.

Experimental Protocol: Comparative Fischer Esterification

This protocol outlines a procedure to compare the reaction rates of 4-hydroxymethylbenzoic acid and 3-fluoro-4-hydroxymethylbenzoic acid.

Workflow for Comparative Esterification

cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Work-up & Analysis A Dissolve Hydroxymethylbenzoic Acid (Fluorinated or Non-Fluorinated) in Methanol B Add Sulfuric Acid (catalyst) A->B Step 1-2 C Reflux the Mixture B->C D Monitor by TLC C->D Step 3-4 E Quench with Water D->E F Extract with Ethyl Acetate E->F Step 5-7 G Analyze by GC-MS F->G Step 5-7

Caption: Workflow for comparative Fischer esterification.

Materials:

  • 4-Hydroxymethylbenzoic Acid

  • 3-Fluoro-4-hydroxymethylbenzoic Acid

  • Methanol (Anhydrous)

  • Sulfuric Acid (Concentrated)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In two separate round-bottom flasks, place 1.0 mmol of 4-hydroxymethylbenzoic acid and 1.0 mmol of 3-fluoro-4-hydroxymethylbenzoic acid.

  • To each flask, add 10 mL of anhydrous methanol and a magnetic stir bar.

  • Carefully add 2 drops of concentrated sulfuric acid to each flask.

  • Attach reflux condensers and heat the mixtures to reflux.

  • Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 30 minutes) and analyzing by Thin Layer Chromatography (TLC).

  • Upon completion (or after a set time for kinetic comparison), cool the flasks to room temperature.

  • Neutralize the reactions by slowly adding saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR and GC-MS to determine the conversion and yield.

Expected Outcome: The reaction with 3-fluoro-4-hydroxymethylbenzoic acid is expected to proceed at a faster rate, reaching completion in a shorter time compared to 4-hydroxymethylbenzoic acid.

Amide Coupling Reactions

Amide bond formation is one of the most frequently performed reactions in medicinal chemistry.[7] Carboxylic acids are typically activated using coupling reagents to facilitate the reaction with an amine. Common coupling agents include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).[8] The increased acidity of fluorinated benzoic acids can influence the rate of activation and subsequent aminolysis. The more acidic fluorinated carboxylic acid will react more readily with the coupling reagent to form the activated intermediate.

Experimental Protocol: Comparative Amide Coupling

This protocol compares the efficiency of amide bond formation between the two acids and benzylamine using EDC as the coupling agent.

Workflow for Comparative Amide Coupling

cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve Hydroxymethylbenzoic Acid and Benzylamine in DMF B Add HOBt and EDC A->B Step 1-2 C Stir at Room Temperature B->C D Dilute with Water C->D E Extract with Ethyl Acetate D->E Step 3-5 F Purify by Column Chromatography E->F Step 3-5

Caption: Workflow for comparative amide coupling.

Materials:

  • 4-Hydroxymethylbenzoic Acid

  • 3-Fluoro-4-hydroxymethylbenzoic Acid

  • Benzylamine

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • DMF (N,N-Dimethylformamide)

  • Ethyl Acetate

  • 1M HCl

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In two separate flasks, dissolve 1.0 mmol of the respective hydroxymethylbenzoic acid, 1.1 mmol of benzylamine, and 1.2 mmol of HOBt in 10 mL of DMF.

  • Cool the solutions to 0 °C in an ice bath.

  • Add 1.2 mmol of EDC to each flask and stir the reactions at room temperature overnight.

  • Pour the reaction mixtures into 50 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Outcome: The fluorinated hydroxymethylbenzoic acid may lead to a higher yield of the corresponding amide due to its enhanced reactivity towards the coupling agent.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Carboxylic acids have emerged as viable coupling partners in transition-metal-catalyzed cross-coupling reactions, often proceeding via a decarboxylation pathway.[9] While less common for hydroxymethylbenzoic acids, the electronic nature of the aromatic ring plays a crucial role in the oxidative addition and reductive elimination steps of the catalytic cycle. The electron-withdrawing fluorine atom can influence the facility of these steps, potentially altering reaction conditions and outcomes. For instance, in Suzuki-Miyaura couplings where the benzoic acid derivative acts as the electrophile (after conversion to a suitable derivative), the electron-deficient nature of the fluorinated ring can facilitate the oxidative addition of the palladium catalyst.[10]

Conclusion and Future Directions

The fluorination of hydroxymethylbenzoic acids provides a powerful tool for modulating their physicochemical properties and chemical reactivity. Experimental evidence and theoretical principles indicate that fluorinated analogs exhibit increased acidity, which can translate to enhanced reaction rates in esterification and amide coupling reactions. These properties make fluorinated hydroxymethylbenzoic acids valuable building blocks in the synthesis of complex molecules, particularly in the pharmaceutical industry where fine-tuning of molecular properties is paramount.[2] Future research should focus on expanding the scope of their applications in various organic transformations and further elucidating the structure-activity relationships conferred by specific fluorination patterns.

References

LC-MS methods for the analysis of 3-Fluoro-5-(hydroxymethyl)benzoic acid and its potential metabolites

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to LC-MS Methodologies for the Analysis of 3-Fluoro-5-(hydroxymethyl)benzoic acid and its Potential Metabolites

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the robust analysis of this compound and its putative metabolites. Designed for researchers, scientists, and drug development professionals, this document moves beyond standard protocols to explain the rationale behind critical experimental choices, ensuring the development of a sensitive, selective, and reliable bioanalytical method.

Introduction: The Analytical Challenge

This compound (MW: 170.14 g/mol , Formula: C₈H₇FO₃) is a polar, acidic small molecule.[] The presence of a fluorine atom can enhance metabolic stability, a common strategy in drug design.[2] However, understanding its metabolic fate is crucial for evaluating the safety and efficacy of any parent drug candidate.[3] The primary analytical challenge lies in achieving sufficient retention of this polar parent compound and its potentially even more polar metabolites on conventional chromatographic systems, while ensuring selective and sensitive detection in complex biological matrices like plasma or urine.

This guide will compare and contrast various approaches for sample preparation, chromatographic separation, and mass spectrometric detection, culminating in validated methods suitable for pharmacokinetic (PK) and drug metabolism studies.

Part 1: Putative Metabolic Pathways

Fluorine substitution can block or alter metabolic pathways. While the C-F bond is strong, metabolic defluorination catalyzed by cytochrome P450 (CYP450) enzymes can occur.[4][5] Based on the structure of this compound, two primary metabolic routes are anticipated:

  • Phase I Oxidation: The primary alcohol (hydroxymethyl group) is a likely site for oxidation, catalyzed by alcohol and aldehyde dehydrogenases, to form the corresponding aldehyde and ultimately a dicarboxylic acid metabolite.

  • Phase II Conjugation: The hydroxyl and carboxylic acid groups are susceptible to conjugation, primarily with glucuronic acid (via UGT enzymes) or sulfate (via SULT enzymes), to form highly polar, water-soluble metabolites that are readily excreted.

A diagram of these potential pathways is presented below.

G cluster_0 Putative Metabolic Pathways Parent This compound Metabolite1 Aldehyde Intermediate Parent->Metabolite1 Phase I (Oxidation) Metabolite3 O-Glucuronide Conjugate Parent->Metabolite3 Phase II (Glucuronidation) Metabolite2 3-Fluoro-5-carboxybenzoic acid Metabolite1->Metabolite2 Phase I (Oxidation)

Caption: Putative metabolic pathways for this compound.

Part 2: The Bioanalytical Workflow: A Comparative Overview

A robust LC-MS method requires careful optimization of each step. The general workflow involves liberating the analytes from the biological matrix, separating them chromatographically, and detecting them with a mass spectrometer.

G cluster_1 General LC-MS Bioanalytical Workflow A Biological Sample (Plasma, Urine) B Sample Preparation (PPT, LLE, or SPE) A->B C Chromatographic Separation (LC) B->C D Ionization & Detection (MS) C->D E Data Analysis & Quantification D->E

Caption: A generalized workflow for LC-MS based bioanalysis.

Part 3: A Head-to-Head Comparison of Sample Preparation Techniques

The goal of sample preparation is to remove matrix components (e.g., proteins, phospholipids) that can interfere with analysis, while maximizing analyte recovery.[6] The choice of technique depends on the required sensitivity, sample throughput, and the physicochemical properties of the analyte.[7]

TechniqueDescriptionProsConsBest For
Protein Precipitation (PPT) An organic solvent (e.g., acetonitrile) is added to precipitate proteins, which are then removed by centrifugation.[8]Fast, simple, inexpensive, good for high-throughput.Less clean extracts, potential for ion suppression, analyte not concentrated.[7]Early discovery, high-concentration samples.
Liquid-Liquid Extraction (LLE) Analytes are partitioned from the aqueous sample into an immiscible organic solvent based on their relative solubility.Cleaner extracts than PPT, cost-effective, can concentrate analyte.Can be complex and difficult to automate, poor recovery for polar analytes.[7]Hydrophobic, neutral compounds.
Solid-Phase Extraction (SPE) Analytes are retained on a solid sorbent while the matrix is washed away. Analytes are then eluted with a small volume of solvent.Cleanest extracts, high analyte concentration, highly selective, automatable.[9][10]More expensive, requires method development.Regulated bioanalysis, low LLOQ requirements.

Recommendation for this compound:

Given its polar and acidic nature, LLE is likely to yield poor recovery. PPT is a viable option for rapid screening. However, for sensitive and robust quantification required in regulated studies, Solid-Phase Extraction (SPE) using a mixed-mode or polymeric reversed-phase sorbent is the superior choice.

Experimental Protocol: Solid-Phase Extraction (SPE)
  • Condition: Wash a mixed-mode anion exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Load: Pretreat 100 µL of plasma with 200 µL of 2% phosphoric acid. Load the entire pretreated sample onto the SPE cartridge. The acidic conditions ensure the benzoic acid moiety is protonated, aiding retention on a reversed-phase sorbent, while the positive charge on the anion exchange sorbent can provide a secondary interaction.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.

  • Elute: Elute the analyte and its metabolites with 1 mL of 5% ammonium hydroxide in acetonitrile. The basic mobile phase will deprotonate the carboxylic acid, disrupting the ionic interaction and ensuring efficient elution.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial LC mobile phase.

Part 4: Chromatographic Separation Strategies

Achieving chromatographic retention for polar compounds is a significant challenge in reversed-phase (RP) chromatography. We compare two common approaches.

Method A: Reversed-Phase (RP-LC) on a C18 Column

This is the most common LC mode but can suffer from poor retention of polar analytes.[11] Suppressing the ionization of the carboxylic acid group by using an acidic mobile phase (pH < 3) is critical to achieve any retention.

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative technique that uses a polar stationary phase (like amide or bare silica) and a high organic mobile phase. It excels at retaining and separating very polar compounds that are unretained in reversed-phase.[12][13]

ParameterMethod A: Reversed-Phase (C18)Method B: HILIC (Amide Column)Rationale
Column C18, 2.1 x 50 mm, 1.8 µmAmide, 2.1 x 100 mm, 1.7 µmC18 provides hydrophobic retention. The amide phase in HILIC provides polar interactions for retaining polar analytes.[12]
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate, pH 3.0 in 95:5 Acetonitrile:WaterAcidic modifier suppresses ionization in RP. High organic content is required for HILIC retention.[13]
Mobile Phase B 0.1% Formic Acid in Acetonitrile10 mM Ammonium Formate, pH 3.0 in 50:50 Acetonitrile:WaterAcetonitrile is a common organic modifier.
Gradient 5% to 60% B over 5 min95% to 50% A over 5 minGradient elution is used to separate the parent from more polar metabolites. Note the inverse gradient logic for HILIC.[13]
Flow Rate 0.4 mL/min0.4 mL/minStandard flow rate for 2.1 mm ID columns.
Column Temp 40°C40°CElevated temperature improves peak shape and reduces viscosity.

Comparison & Recommendation: While RP-LC is more conventional, it will likely provide limited retention for the parent compound and especially its more polar metabolites. HILIC is the recommended approach as it is specifically designed for such analytes and will provide superior retention, resolution, and peak shape. The high organic mobile phase used in HILIC also promotes more efficient desolvation in the MS source, potentially increasing sensitivity.[12]

Part 5: Mass Spectrometric Detection: Targeted Quantification vs. Metabolite Identification

The choice of mass spectrometer depends on the goal of the study.[3]

Option A: Triple Quadrupole (QqQ) MS for Targeted Quantification

Triple quadrupole instruments are the gold standard for quantitative bioanalysis due to their exceptional sensitivity and selectivity when operated in Multiple Reaction Monitoring (MRM) mode.[14] This involves isolating a specific precursor ion (the parent molecule), fragmenting it, and monitoring for a specific product ion.[14]

Option B: High-Resolution MS (HRMS) for Metabolite Identification

Instruments like Quadrupole Time-of-Flight (Q-TOF) provide high-resolution, accurate mass data, which is essential for identifying unknown metabolites.[3][15] By determining the elemental composition of metabolites, their structures can be confidently proposed.

ParameterQqQ for Quantification (MRM)HRMS for Metabolite ID (Full Scan)Rationale
Ionization Mode Electrospray Ionization (ESI), NegativeESI, NegativeThe carboxylic acid group is readily deprotonated, making negative ion mode the optimal choice.[16]
Scan Type Multiple Reaction Monitoring (MRM)Full Scan MS & Data-Dependent MS/MSMRM is highly specific for quantification.[17] Full scan detects all ions, and ddMS/MS fragments them for structural information.
Precursor Ion (m/z) 169.0N/A (Full Scan)[M-H]⁻ for this compound.
Product Ion (m/z) 125.0 (tentative)N/ACorresponds to the loss of CO₂ (44 Da) from the precursor ion, a common fragmentation for benzoic acids.
Mass Resolution Unit (~0.7 Da)>20,000 FWHMHigh resolution is key to calculating elemental formulas for unknowns.[15]
Typical LLOQ 0.1 - 1 ng/mL5 - 50 ng/mLQqQ-MRM offers superior sensitivity for targeted analysis.[14][17]

Recommendation: For a regulated bioanalytical study where the parent compound and known metabolites are quantified, a Triple Quadrupole MS is the instrument of choice. For early drug metabolism and metabolite profiling studies, HRMS (Q-TOF) is indispensable for identifying the full range of metabolic products.[3]

Part 6: Method Validation for Scientific and Regulatory Trust

A developed LC-MS method must be validated to ensure it is fit for purpose.[18] Following guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) is critical. The ICH M10 Bioanalytical Method Validation Guidance is the current standard.[19][20][21]

Key validation parameters include:

  • Selectivity & Specificity: The ability to measure the analyte unequivocally in the presence of other components.[22]

  • Accuracy & Precision: Closeness of measured values to the nominal concentration and the degree of scatter between measurements. The FDA typically requires this to be within ±15% (±20% at the LLOQ).[19][20]

  • Calibration Curve & Range: The relationship between instrument response and known concentrations, defining the quantifiable range from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ).[22]

  • Matrix Effect: The suppression or enhancement of ionization caused by co-eluting matrix components.[6]

  • Stability: Analyte stability in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top).[19]

By rigorously validating the chosen method (e.g., SPE-HILIC-QqQ/MS), the resulting data will be reliable, reproducible, and suitable for supporting regulatory submissions.

References

A Senior Application Scientist's Guide to the Synthesis of 3-Fluoro-5-(hydroxymethyl)benzoic acid: A Comparative Benchmarking Study

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Fluoro-5-(hydroxymethyl)benzoic acid is a key structural motif and a valuable building block in medicinal chemistry and drug development. Its trifunctional nature—a carboxylic acid for amide coupling or salt formation, a stable benzyl alcohol for etherification or oxidation, and a fluorine atom to modulate metabolic stability and binding affinity—makes it a highly sought-after intermediate for complex pharmaceutical targets. The efficiency, scalability, and purity of the synthetic route chosen to produce this intermediate can significantly impact project timelines and costs.

This guide provides an in-depth, objective comparison of two primary synthetic strategies for preparing this compound. We will move beyond simple procedural lists to explore the mechanistic rationale behind reagent choices and reaction conditions. This analysis is designed to empower researchers, process chemists, and drug development professionals to select the optimal synthetic pathway based on the specific requirements of their project, whether for small-scale library synthesis or large-scale manufacturing.

Overview of Synthetic Strategies

Two logical and practical synthetic routes are benchmarked in this guide. They differ primarily in their starting materials and the number of synthetic transformations required.

  • Route 1: The Direct Approach - A single-step, chemoselective reduction of a commercially available formyl-substituted benzoic acid.

  • Route 2: The Convergent Approach - A two-step process involving the selective mono-reduction of a symmetrical diester followed by saponification.

We will now dissect each route, providing detailed protocols and a critical evaluation of their respective merits and drawbacks.

Route 1: Chemoselective Reduction of 3-Fluoro-5-formylbenzoic Acid

This is the most direct and atom-economical pathway, contingent on the availability of the key starting material, 3-Fluoro-5-formylbenzoic acid[1][2]. The strategy hinges on the selective reduction of the aromatic aldehyde in the presence of the far less reactive carboxylic acid.

Causality and Experimental Choice

The success of this route relies on chemoselectivity. Carboxylic acids are significantly less electrophilic than aldehydes and are generally resistant to reduction by mild hydride reagents like sodium borohydride (NaBH₄). Aldehydes, in contrast, are readily reduced under these conditions[3]. This substantial difference in reactivity allows for a clean and high-yielding transformation with minimal side-product formation. Sodium borohydride is the reagent of choice due to its excellent safety profile, low cost, and ease of handling compared to more powerful (and less selective) reducing agents like lithium aluminum hydride (LiAlH₄). The reaction is typically performed in alcoholic solvents, which also serve to protonate the resulting alkoxide intermediate.

G SM1 3-Fluoro-5-formylbenzoic acid P1 This compound SM1->P1 1. NaBH4 2. Methanol / H2O 3. H+ workup G SM2 Dimethyl 5-fluoroisophthalate INT2 Methyl 3-fluoro-5-(hydroxymethyl)benzoate SM2->INT2 1. DIBAL-H (1.1 eq) 2. THF, -78 °C P2 This compound INT2->P2 1. LiOH, THF/H2O 2. H+ workup

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-Fluoro-5-(hydroxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the laboratory. Proper chemical handling extends beyond the benchtop; it includes the responsible management and disposal of all chemical waste. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3-Fluoro-5-(hydroxymethyl)benzoic Acid, grounding every recommendation in established safety principles and regulatory standards.

Hazard Assessment & Chemical Profile: Understanding the "Why"

Effective disposal begins with a thorough understanding of the chemical's properties and associated hazards. This compound is a halogenated organic compound.[1] Its molecular structure, containing a fluorine atom, is the single most important factor determining its disposal pathway. Halogenated wastes require specialized disposal methods, such as high-temperature incineration, to prevent the formation of toxic byproducts.[1] Mixing this compound with non-halogenated waste streams can contaminate the entire batch, leading to significant increases in disposal costs and potential regulatory violations.[2]

Before handling, it is essential to be aware of the primary hazards identified for this chemical and its close structural analogs.

Property Information
Chemical Name This compound
CAS Number 816449-67-9[][4]
Molecular Formula C₈H₇FO₃[4]
Hazard Class Halogenated Organic Acid
Primary Hazards Skin Irritant, Serious Eye Irritant/Damage, May Cause Respiratory Irritation.[5][6][7]
Incompatibilities Strong oxidizing agents.[5][8]
Hazardous Combustion Products Carbon monoxide (CO), Carbon dioxide (CO₂), Gaseous hydrogen fluoride (HF).[5][8]

Core Principles of Disposal: The Foundational Rules

Adherence to these core principles is non-negotiable for ensuring laboratory safety and environmental compliance.

  • NEVER Dispose Down the Drain: This compound is not suitable for sewer disposal.[9][10] Improper release can disrupt wastewater treatment processes and harm aquatic ecosystems.

  • NEVER Dispose in Solid Waste Bins: Standard landfill disposal is prohibited for this type of chemical waste.[9]

  • ALWAYS Segregate Waste: This is the most critical step. As a halogenated organic compound, it must be collected in a designated "Halogenated Organic Waste" container, separate from non-halogenated waste.[1][2][11][12][13]

  • ALWAYS Use Proper Containment: Waste must be stored in chemically compatible, sealed containers to prevent leaks and vapor release.[10][11]

  • ALWAYS Label Clearly: Every waste container must be accurately and clearly labeled from the moment the first drop of waste is added.[11][14]

Standard Operating Procedure (SOP) for Disposal

This section provides a step-by-step methodology for the collection and disposal of this compound from your laboratory.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical in its pure form or as waste, ensure you are wearing the appropriate PPE:

  • Eye Protection: Safety glasses or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Step 2: Waste Container Preparation
  • Select a Compatible Container: Choose a clean, leak-proof container with a secure, threaded screw cap.[2][10][11] Glass or high-density polyethylene (HDPE) bottles are typically suitable. The original product container is an excellent choice if it is in good condition.[10]

  • Affix a Hazardous Waste Label: Obtain a "Hazardous Waste" tag from your institution's Environmental Health & Safety (EHS) department.[2][14]

  • Complete the Label: Fill out the label with the following information before adding any waste:[11]

    • The words "Hazardous Waste".[14]

    • Full Chemical Name: "this compound". Do not use abbreviations or formulas.[11]

    • List all constituents if it is a mixed waste stream.

    • Hazard identification (e.g., "Irritant").[2]

    • Your name, lab number, and contact information.

Step 3: Waste Segregation and Collection

The physical form of the waste dictates the specific collection stream. Follow the logic in the workflow diagram below to ensure correct segregation.

Caption: Waste Segregation Workflow for this compound.

  • For Solid Waste: Place the pure compound, or any contaminated materials like weighing paper or spill pads, directly into the container labeled "Halogenated Organic Solid Waste".

  • For Liquid Waste: If the compound is dissolved in a solvent, pour the solution into a container labeled "Halogenated Organic Liquid Waste".[11] It is imperative not to mix this with non-halogenated solvent waste.[12][13]

Step 4: Storage in a Satellite Accumulation Area (SAA)
  • Designate an SAA: Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[10][14]

  • Secure the Container: Keep the waste container tightly closed at all times, except when you are actively adding waste.[2][10][11] A funnel left in the opening is not considered a closed container.[12]

  • Prevent Overfilling: Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[13][15]

  • Use Secondary Containment: Store the container in a secondary bin or tray to contain any potential leaks.

  • Store Safely: The SAA should be in a cool, dry, and well-ventilated area away from incompatible materials.[2][13]

Step 5: Arranging for Final Disposal

Once the waste container is full (or within the time limit specified by your institution, often 6-12 months), contact your EHS office to request a waste pickup.[2][16] Do not move the waste from one SAA to another.[14] EHS professionals will transport the waste to a licensed treatment, storage, and disposal facility (TSDF) for final, compliant disposal.[15]

Spill and Emergency Procedures

Accidents can happen. Being prepared is a critical component of laboratory safety.

  • Small Spills (Solid Powder):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently sweep up the solid material to avoid creating dust.[5][17]

    • Place the collected material and any contaminated cleaning supplies into a designated "Halogenated Organic Solid Waste" container.

    • Label the container as spill debris and arrange for disposal.

  • Large Spills or Releases:

    • Evacuate the immediate area.[11]

    • Alert others and activate the fire alarm if necessary to evacuate the building.

    • Close the laboratory doors to contain the area.[11]

    • Call your institution's emergency number and/or EHS office immediately.[2] Do not attempt to clean up a large spill without specialized training and equipment.

By adhering to this guide, you contribute to a culture of safety, protect our environment, and ensure that your research remains compliant with all regulatory standards.

References

Comprehensive Handling Guide: Personal Protective Equipment for 3-Fluoro-5-(hydroxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower researchers to achieve their goals safely and efficiently. This guide moves beyond a simple checklist, providing a deep, procedural framework for handling 3-Fluoro-5-(hydroxymethyl)benzoic Acid. Our approach is grounded in a risk-assessment-based methodology, ensuring that every recommendation is backed by scientific rationale to protect both the researcher and the integrity of the experiment.

Hazard Analysis: A Proactive Approach to Safety

While a specific Safety Data Sheet (SDS) for every novel compound may not always be accessible, a conservative safety protocol can be established by analyzing structurally similar molecules. For this compound (CAS No. 816449-67-9), we infer its hazard profile from analogous fluorinated and hydroxylated benzoic acids.

The consensus from available data on similar compounds indicates a consistent hazard profile that we must assume applies to our target molecule.[1][2][3]

Table 1: Hazard Profile and Primary Exposure Routes
Hazard ClassificationGHS Hazard StatementPrimary Exposure Route(s)Rationale & Implications
Skin Irritation H315: Causes skin irritation[3][4]Dermal (Skin)The acidic nature and presence of a fluorinated aromatic ring can disrupt the skin barrier, leading to irritation. Direct contact must be avoided.
Serious Eye Irritation H319: Causes serious eye irritation[3][4]Ocular (Eyes)As a fine powder, the compound can easily become airborne and contact the eyes, causing significant irritation or damage.[5]
Respiratory Irritation H335: May cause respiratory irritation[1][6]Inhalation (Respiratory)Fine particulates can be inhaled, irritating the mucous membranes and respiratory tract. This is a primary concern when handling the solid.
Potential Oral Toxicity H302: Harmful if swallowed[7][8]Ingestion (Oral)Accidental ingestion via contaminated hands is a risk. Strict hygiene protocols are essential.

This analysis dictates that our primary goals are to prevent skin/eye contact, eliminate inhalation of dust, and avoid accidental ingestion.

Core Directive: Multi-Layered PPE Strategy

Personal Protective Equipment (PPE) is the final barrier between you and the chemical hazard. It must be used in conjunction with engineering controls, primarily a certified chemical fume hood.

Dermal Protection: Beyond the Glove
  • Laboratory Coat: A clean, fully-buttoned lab coat made of a chemical-resistant material is mandatory.[9] This protects against incidental contact and minor spills.

  • Gloves: Disposable nitrile gloves are the standard for incidental contact.[10] They provide a good barrier against a range of chemicals.[11]

    • Causality: For procedures involving solvents or prolonged handling, it is critical to consult a glove manufacturer's chemical resistance guide. The choice of glove material must be compatible with all substances being used. Always inspect gloves for defects before use and remove them using the proper technique to avoid contaminating your skin.[7]

  • Footwear: Fully enclosed shoes, preferably made of a non-porous material, are required to protect from spills.[9]

Ocular and Face Protection: An Impenetrable Shield
  • Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that conform to the face and meet ANSI Z87.1 standards are required.[9][11]

    • Causality: Goggles provide a seal around the eyes, protecting against airborne dust and splashes from any direction, a risk that standard safety glasses do not mitigate.[11]

  • Face Shield: When handling larger quantities (>10g) or when there is a heightened risk of splashing (e.g., during dissolution or reaction quenching), a face shield must be worn over chemical splash goggles.[9][12] This provides a secondary layer of protection for the entire face.

Respiratory Protection: The Primary Engineering Control
  • Chemical Fume Hood: All manipulations of solid this compound that could generate dust must be performed inside a certified chemical fume hood.[6][9]

    • Causality: The fume hood is the most critical piece of safety equipment. It captures airborne particulates at the source, preventing them from entering the researcher's breathing zone.

  • Respirator (Conditional): If engineering controls are insufficient or unavailable, a NIOSH-approved respirator is necessary. For this compound, a half-mask respirator with P95 (oil-proof) or P100 particulate filters would be appropriate for handling the solid.[7] Use of a respirator requires prior medical clearance and fit-testing.[10]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, logical workflow minimizes risk. This protocol is designed as a self-validating system for safe handling from preparation to cleanup.

Step 1: Pre-Handling and Preparation
  • Designate Area: Cordon off a specific area within the chemical fume hood for the procedure.

  • Verify Engineering Controls: Confirm the chemical fume hood has a valid certification and is drawing air correctly.

  • Assemble Equipment: Gather all necessary glassware, spatulas, and waste containers before bringing the chemical into the hood.

  • Emergency Preparedness: Ensure an eyewash station and safety shower are accessible and unobstructed.[2][6]

Step 2: Donning Personal Protective Equipment

The order in which PPE is put on is crucial to ensure a proper protective seal.

PPE_Donning_Sequence cluster_donning PPE Donning Workflow Lab_Coat 1. Lab Coat (Fully Buttoned) Goggles 2. Goggles/Face Shield (Adjust for Seal) Lab_Coat->Goggles Gloves 3. Gloves (Pull Over Cuffs) Goggles->Gloves

Caption: PPE Donning Sequence.

Step 3: Handling the Compound
  • Weighing: To minimize dust, weigh the compound on weighing paper or in a tared container within the fume hood. Avoid pouring the solid from a height.

  • Transfer: Use a spatula for transfers. If dissolving, add the solid to the solvent slowly to avoid splashing.

  • Containment: Keep the container sealed whenever possible.

Step 4: Post-Handling and Doffing PPE

Proper removal of PPE is critical to prevent cross-contamination.[9]

PPE_Doffing_Sequence cluster_doffing PPE Doffing Workflow (Contamination Avoidance) Gloves 1. Gloves (Peel Off Away from Body) Goggles 2. Goggles/Face Shield (Handle by Straps) Gloves->Goggles Lab_Coat 3. Lab Coat (Fold Inward) Goggles->Lab_Coat

Caption: PPE Doffing Sequence.

  • Decontamination: Wipe down the work surface and any equipment with an appropriate solvent. Dispose of cleaning materials as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after all work is complete.

Emergency Response Plan

Spill Management

Your response depends on the scale and nature of the spill.

Spill_Response_Plan Start Spill Occurs Alert Alert Colleagues & Assess Risk Start->Alert Small_Solid Small Solid Spill (<5g) Inside Fume Hood Alert->Small_Solid Minor Large_Spill Large Spill or Outside Containment Alert->Large_Spill Major Cover Cover with Inert Absorbent Material Small_Solid->Cover Evacuate Evacuate Area & Contact EH&S Large_Spill->Evacuate Collect Carefully Collect into Hazardous Waste Container Cover->Collect Clean Decontaminate Area Collect->Clean

Caption: Spill Response Decision Tree.

For a solid spill, do not use a dry brush or towel, as this will aerosolize the powder.[13] Gently cover with an inert absorbent material like sand or vermiculite, then carefully sweep the mixture into a labeled hazardous waste container.[13]

Personnel Exposure
  • Skin Contact: Immediately rinse the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[3][14]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1][14]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Disposal and Decontamination Plan

Proper disposal is a critical final step in the chemical handling lifecycle. Due to the stable carbon-fluorine bond, specialized disposal is necessary.[15]

  • Waste Segregation: All materials contaminated with this compound, including gloves, weighing paper, and cleaning materials, must be collected in a dedicated and clearly labeled hazardous waste container.[9][13]

  • Disposal Method: Do not dispose of this chemical down the drain. The primary recommended disposal method for fluorinated organic compounds is high-temperature incineration by a licensed hazardous waste disposal company.[15] This process is necessary to ensure the complete destruction of the molecule.

By integrating this comprehensive safety and handling protocol into your daily operations, you build a culture of safety that protects you, your colleagues, and your research.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.